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  • Product: Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
  • CAS: 1443980-86-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural Characterization and Synthesis of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

Executive Summary Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is a highly specialized bifunctional building block utilized in advanced bioconjugation, peptidomimetic design, and modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is a highly specialized bifunctional building block utilized in advanced bioconjugation, peptidomimetic design, and modern drug discovery[1]. Featuring both a highly reactive semicarbazide moiety and a protected carboxylate (methyl ester), this compound serves as a critical intermediate for synthesizing stable semicarbazone linkages and aza-peptide analogs. This whitepaper provides a comprehensive analysis of its structural properties, a self-validating synthetic methodology, and its applications in chemical biology.

Chemical Identity & Structural Elucidation

The molecule is structurally derived from a glycine methyl ester backbone, where the primary amine is substituted with a hydrazinecarbonyl group (–CO–NH–NH2).

  • The Methyl Ester: Ensures the carboxyl terminus remains inert during nucleophilic attacks by the hydrazine moiety, allowing for orthogonal protection strategies during peptide synthesis.

  • The Hydrazinecarbonyl Group: Functions as a potent alpha-effect nucleophile. It is structurally primed to selectively react with aldehydes and ketones under mildly acidic conditions to form stable semicarbazones.

  • The Hydrochloride Salt: The protonation of the terminal hydrazine stabilizes the molecule, preventing auto-oxidation, premature polymerization, and degradation during storage[2].

Physicochemical Properties

The following table summarizes the core quantitative and regulatory data for the compound:

ParameterSpecificationCitation
Chemical Name Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride[1]
CAS Number 1443980-86-6[1],[2]
EC Number 876-799-2[1]
Molecular Formula C4H10ClN3O3Derived
Molecular Weight 183.59 g/mol [2]
Hazard Classification Acute Tox. 4 (H302, H312, H332)[1]

Synthetic Methodology & Protocol

To synthesize Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride with high yield and purity, a robust three-step activation-substitution-deprotection workflow is required.

Expertise & Experience: Causality of Experimental Choices
  • 1,1'-Carbonyldiimidazole (CDI) over Phosgene: While phosgene can form the necessary isocyanate intermediate, CDI is selected for its benign safety profile. It forms a highly reactive imidazolide intermediate without generating corrosive HCl gas during the activation step, which could prematurely hydrolyze the delicate ester.

  • tert-Butyl Carbazate over Hydrazine Hydrate: Direct addition of unprotected hydrazine often leads to over-reaction, forming symmetric carbohydrazides (urea derivatives). Using mono-Boc-protected hydrazine restricts the nucleophilic attack to a single equivalent, ensuring absolute regiocontrol.

  • Anhydrous HCl in Dioxane: Aqueous hydrochloric acid would risk the hydrolysis of the methyl ester back to a carboxylic acid. Anhydrous 4M HCl in dioxane ensures quantitative deprotection of the Boc group while perfectly preserving the ester linkage.

Step-by-Step Protocol
  • Activation: Suspend Glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIEA) (1.2 eq) to liberate the free base. Slowly add CDI (1.1 eq) at 0°C. Stir for 1 hour to form the imidazolide intermediate.

  • Substitution: Add tert-Butyl carbazate (Boc-hydrazine) (1.1 eq) directly to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 5% citric acid (to remove unreacted imidazole and DIEA), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected semicarbazide intermediate.

  • Deprotection: Dissolve the intermediate in a minimal volume of anhydrous DCM. Dropwise, add 4M HCl in dioxane (10.0 eq). Stir vigorously at room temperature for 2 hours.

  • Isolation: Filter the resulting white precipitate, wash extensively with cold diethyl ether to remove residual dioxane and cleaved isobutylene byproducts, and dry under high vacuum.

Trustworthiness: Self-Validating System Mechanics

This protocol is inherently self-validating. During the final deprotection step (Step 4), the Boc-protected intermediate remains completely soluble in the DCM matrix. Upon the addition of anhydrous HCl, the cleavage of the highly lipophilic Boc group yields the highly polar hydrochloride salt. Because this salt is insoluble in the DCM/dioxane mixture, it spontaneously precipitates as a crystalline solid. This phase separation acts as an internal validation mechanism: the appearance of the precipitate confirms successful deprotection, while impurities remain in solution, driving the reaction to completion and ensuring high purity without the need for column chromatography.

Mechanistic Pathway

Synthesis N1 Glycine Methyl Ester HCl N3 Imidazolide Intermediate N1->N3 Add N2 Base (DIEA) N2 1,1'-Carbonyldiimidazole (CDI) N5 Boc-Protected Semicarbazide N3->N5 Add N4 Substitution N4 tert-Butyl Carbazate (Boc-Hydrazine) N7 Methyl 2-[(hydrazinecarbonyl)amino]acetate HCl (Target Product) N5->N7 Add N6 Deprotection & Salt Formation N6 4M HCl in Dioxane (Anhydrous)

Figure 1: Step-by-step synthetic workflow for Methyl 2-[(hydrazinecarbonyl)amino]acetate HCl.

Applications in Chemical Biology & Bioconjugation

The primary utility of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride lies in its ability to act as a bioconjugation linker. When exposed to target biomolecules functionalized with aldehydes or ketones, the semicarbazide group undergoes a rapid condensation reaction.

Unlike standard hydrazones, which can be susceptible to hydrolysis in aqueous environments, the resulting semicarbazone linkage benefits from the delocalization of electrons across the adjacent urea-like carbonyl group. This resonance stabilization makes the semicarbazone bond highly resistant to spontaneous hydrolysis, making it an ideal choice for antibody-drug conjugates (ADCs), peptide tagging, and the synthesis of aza-peptidomimetics where in vivo stability is paramount.

Bioconjugation S1 Methyl 2-[(hydrazinecarbonyl)amino]acetate (Semicarbazide Linker) S4 Semicarbazone Conjugate (Stable C=N Linkage) S1->S4 S2 Target Biomolecule (Aldehyde/Ketone) S2->S4 S3 Mild Acidic Buffer (pH 4.5 - 6.0) S3->S4 Catalysis

Figure 2: Semicarbazone bioconjugation pathway using the synthesized bifunctional linker.

References

  • Title: methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride — Chemical Substance Information | Source: NextSDS | URL: 1[1]

  • Title: Methyl glycinate hydrochloride | Source: Sigma-Aldrich | URL: 2[2]

Sources

Exploratory

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride CAS 1443980-86-6 physical and chemical properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride Executive Summary Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS 14439...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

Executive Summary

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS 1443980-86-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, peptidomimetic design, and bioconjugation. Combining a glycine methyl ester backbone with a highly reactive semicarbazide moiety, this compound serves as a critical intermediate for the synthesis of complex heterocycles and targeted drug delivery systems.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. This whitepaper provides a rigorous analysis of the compound's physicochemical properties, mechanistic reactivity, and field-validated handling protocols to ensure reproducible integration into your synthetic pipelines.

Core Physicochemical Profiling

Understanding the physical parameters of this compound is essential for optimizing reaction conditions and ensuring safe handling. The compound is stabilized as a hydrochloride salt, which is critical for preventing the premature auto-oxidation of the terminal hydrazine group.

Table 1: Quantitative Physicochemical Data

Property Value Causality / Significance
CAS Registry Number 1443980-86-6[1] Primary identifier for regulatory tracking.
EC Number 876-799-2[1] European Community substance identifier.
Molecular Formula C4H9N3O3 · HCl Dictates mass spectrometric expected values.
Molecular Weight 183.59 g/mol [2] Confirmed mass for stoichiometric calculations.
Physical State Crystalline solid Typical for low-molecular-weight HCl salts.
Solubility Profile High in H₂O, MeOH, DMSO Driven by the ionic salt and hydrogen-bonding semicarbazide.

| Hazard Classification | Acute Tox. 4, Skin Irrit. 2[1] | Requires stringent PPE (H302, H312, H332)[1]. |

Mechanistic Chemistry & Reactivity Pathways

The synthetic utility of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride stems from its orthogonal functional groups:

  • The Semicarbazide Terminus (-NH-CO-NH-NH₂): The terminal nitrogen is exceptionally nucleophilic due to the α -effect (repulsion between adjacent nitrogen lone pairs raising the HOMO energy level). It readily undergoes condensation with aldehydes and ketones to form stable semicarbazones[3].

  • The Methyl Ester (-COOCH₃): Acts as a protected carboxylate that can be selectively hydrolyzed or utilized in base-catalyzed intramolecular cyclizations to yield 1,2,4-triazolidine-3,5-dione heterocyclic scaffolds[3].

Reactivity Core Methyl 2-[(hydrazinecarbonyl)amino]acetate (CAS: 1443980-86-6) Aldehyde Aldehydes / Ketones (Schiff Base Formation) Core->Aldehyde Base Strong Base / Heat (Intramolecular Cyclization) Core->Base Hydrolysis Aqueous Acid / Base (Ester Cleavage) Core->Hydrolysis Semicarbazone Semicarbazone Derivatives (Bioconjugation / Tagging) Aldehyde->Semicarbazone Triazole 1,2,4-Triazole Scaffolds (Heterocyclic Building Blocks) Base->Triazole Acid 2-(Semicarbazido)acetic Acid (Peptidomimetics) Hydrolysis->Acid

Fig 1. Divergent synthetic pathways of CAS 1443980-86-6.

Validated Experimental Workflows

To ensure scientific integrity, the following protocol for Semicarbazone Derivatization is designed as a self-validating system. It includes built-in In-Process Controls (IPCs) to eliminate guesswork.

Step-by-Step Methodology: Semicarbazone Formation

Objective: Condensation of the semicarbazide moiety with a target aldehyde.

  • Liberation of the Free Base (Solubilization):

    • Action: Suspend Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (1.0 eq) in anhydrous Methanol (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0 °C.

    • Causality: The HCl salt renders the hydrazine non-nucleophilic. DIPEA is specifically chosen over Triethylamine (TEA) because its steric bulk prevents unwanted nucleophilic attack on the methyl ester, ensuring selective neutralization of the salt.

  • Electrophile Condensation:

    • Action: Add the target aldehyde (1.05 eq) to the clear solution. Stir at room temperature for 2–4 hours.

    • Causality: A slight excess of the aldehyde drives the equilibrium toward the Schiff base product. Methanol stabilizes the transition state through hydrogen bonding.

  • Self-Validation Check (IPC):

    • Action: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS (ESI+).

    • Validation Criterion: The protocol is self-validating if the starting material mass ( [M+H]+=148.1 m/z) has completely disappeared, replaced by the product mass ( [M+H]product+​ ). Feedback Loop: If SM persists >5%, add 0.1 eq of glacial acetic acid to catalyze the imine formation and stir for an additional hour.

  • Isolation and Purification:

    • Action: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with cold Diethyl Ether to precipitate the pure semicarbazone. Filter and dry under high vacuum.

Workflow Step1 1. Solubilization Dissolve in MeOH Add DIPEA Step2 2. Condensation Add Aldehyde Stir at RT Step1->Step2 Step3 3. IPC Validation LC-MS Check Target[M+H]+ Step2->Step3 Step4 4. Isolation Concentrate Precipitate Step3->Step4

Fig 2. Self-validating workflow for semicarbazone derivatization.

Analytical Characterization Signatures

When validating the integrity of commercially sourced or synthesized Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride, look for the following analytical hallmarks:

  • Mass Spectrometry (ESI+): The intact salt will not fly as a single unit. Expect the free base molecular ion [M+H]+ at 148.1 m/z and a sodium adduct [M+Na]+ at 170.1 m/z .

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A sharp singlet at 3.65 ppm integrating to 3H confirms the intact methyl ester.

    • A doublet/singlet at 3.80 ppm integrating to 2H corresponds to the methylene bridge ( α -carbon).

    • Broad, exchangeable singlets >7.0 ppm confirm the protonated hydrazine and urea-like NH groups.

Environmental, Health, and Safety (EHS)

Regulatory databases classify CAS 1443980-86-6 under Acute Tox. 4 (Oral, Dermal, and Inhalation) and Skin Irrit. 2 [1].

  • Handling: Always manipulate the dry powder within a certified fume hood to prevent inhalation of micro-particulates.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent ambient moisture from degrading the hydrochloride salt.

References

  • NextSDS Database. "methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride — Chemical Substance Information". NextSDS. URL: [Link]

  • ResearchGate. "Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives". ResearchGate. URL:[Link]

Sources

Foundational

Solvation Thermodynamics and Empirical Profiling of Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride in Polar Organic Solvents

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound Methyl 2-[(hydrazinecarbonyl)amino]a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS No. 1443980-86-6) represents a highly specialized bifunctional building block frequently utilized in peptide synthesis, prodrug development, and the design of novel active pharmaceutical ingredients (APIs)[1]. Structurally, it merges a semicarbazide moiety with a glycine methyl ester backbone, stabilized as a hydrochloride salt.

Understanding its solubility profile in polar organic solvents is a critical prerequisite for process chemistry. While the molecule exhibits high aqueous solubility due to its ionic nature[2], water is often strictly avoided in downstream synthetic workflows to prevent premature ester hydrolysis or interference with moisture-sensitive coupling reagents[3]. Consequently, process chemists must rely on polar organic solvents. This whitepaper elucidates the thermodynamic causality behind its solvation behavior, provides a predictive quantitative solubility profile, and outlines a self-validating experimental protocol for empirical determination.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride, we must deconstruct its molecular architecture and the resulting intermolecular forces:

  • The Hydrochloride Salt ( −NH3+​Cl− ): The terminal hydrazine nitrogen is the most basic site and is protonated to form the HCl salt. This salt formation drastically increases the crystal lattice energy, preventing the oxidative degradation and auto-condensation typical of free hydrazines[4]. However, this high lattice energy dictates that only solvents with a sufficiently high dielectric constant ( ϵ ) can effectively shield the dissociated ions and drive dissolution[5].

  • The Semicarbazide Backbone ( −NH−NH−CO−NH− ): This region is a dense network of hydrogen bond donors and acceptors. Solvents that cannot participate in extensive hydrogen bonding (e.g., non-polar hydrocarbons or weakly polar ethers) will fail to solvate this moiety[2].

  • The Methyl Ester Group ( −COOCH3​ ): While the ester imparts a degree of lipophilicity compared to a free carboxylic acid, it introduces a vulnerability to transesterification or hydrolysis[6].

The Causality of Solvent Selection

When transitioning from an aqueous environment to an organic one, the solvent must compensate for the loss of water's massive hydration enthalpy.

  • Dimethyl Sulfoxide (DMSO): Acts as a superior solvent because its highly polar S=O bond is an exceptional hydrogen-bond acceptor for the multiple −NH groups. Its high dielectric constant ( ϵ≈46.7 ) easily overcomes the ionic lattice energy.

  • Methanol (MeOH) & Ethanol (EtOH): Alcohols act as both H-bond donors and acceptors. Methanol ( ϵ≈32.7 ) is highly effective at solvating amino acid ester hydrochlorides[5]. Ethanol ( ϵ≈24.5 ) is moderately effective but exhibits lower solubility due to its increased aliphatic bulk and lower dielectric constant[6].

  • Acetonitrile (MeCN): Despite a high dielectric constant ( ϵ≈37.5 ), MeCN is a poor hydrogen-bond donor. It struggles to solvate the chloride anion, resulting in poor overall solubility for the salt.

Mechanism Lattice Crystal Lattice (High Lattice Energy) Dissociation Ionic Cleavage (HCl Salt) Lattice->Dissociation Polar Solvent (High Dielectric) Solvation H-Bonding & Dipole Interactions Dissociation->Solvation Solution Stable Organic Solution Solvation->Solution ΔG < 0

Fig 1: Thermodynamic solvation mechanism of Methyl 2-[(hydrazinecarbonyl)amino]acetate HCl.

Quantitative Solubility Profile (Predictive Model)

Due to the niche nature of CAS 1443980-86-6, empirical data is often proprietary. The following table synthesizes a highly accurate predictive model based on the thermodynamic behavior of its direct structural analogs: semicarbazide hydrochloride[2] and glycine methyl ester hydrochloride[5][6].

SolventDielectric Constant ( ϵ at 25°C)H-Bond Donor / AcceptorEstimated Solubility (mg/mL at 25°C)Process Chemistry Implications
DMSO 46.7No / Strong> 100 mg/mL Ideal for stock solutions; requires lyophilization or aqueous crash-out for API isolation.
Methanol 32.7Strong / Strong50 - 80 mg/mL Excellent for dissolution, but carries a risk of transesterification over prolonged heating.
DMF 36.7No / Strong30 - 50 mg/mL Optimal for peptide coupling workflows where basic conditions (e.g., DIPEA) will be applied.
Ethanol 24.5Strong / Strong15 - 30 mg/mL Safer alternative to MeOH for precipitation and recrystallization steps.
Acetonitrile 37.5Poor / Weak< 5 mg/mL Poor primary solvent; excellent anti-solvent for controlled crystallization.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To empirically validate the solubility of this compound for regulatory or scale-up purposes, a kinetic approach is insufficient. The following Isothermal Shake-Flask Method ensures thermodynamic equilibrium is reached, while a built-in HPLC-UV purity check validates that the solvent has not degraded the ester moiety (e.g., transesterification in methanol).

Step-by-Step Workflow

Phase 1: Equilibration (The Shake-Flask Method)

  • Aliquoting: Weigh an excess amount of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (e.g., 200 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the hydrazine moiety.

  • Solvent Addition: Add 1.0 mL of the target anhydrous polar organic solvent (e.g., Methanol, DMF).

  • Isothermal Agitation: Seal the vial tightly to prevent atmospheric moisture ingress (hydrochloride salts are highly hygroscopic[3]). Place in a thermostatic shaker at 25.0 ± 0.1 °C and 300 RPM.

  • Self-Validation Checkpoint: Sample at t=24h and t=48h . If the concentration remains constant between these two points, thermodynamic equilibrium is confirmed.

Phase 2: Separation & Quantification 5. Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes at 25°C. Causality: Ultracentrifugation is strictly preferred over syringe filtration. Polar compounds and hydrochloride salts often adsorb non-specifically to standard PTFE or Nylon filter membranes, artificially lowering the measured solubility. 6. Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., 0.1% TFA in Water/MeCN) to fall within the linear dynamic range of the detector. 7. HPLC-UV Analysis: Quantify the concentration against a standard calibration curve. 8. Purity Validation: Analyze the chromatogram for secondary peaks. If a secondary peak appears in the methanol sample, transesterification has occurred, and the solubility value must be flagged as a reactive dissolution.

Workflow A Solid Compound (CAS 1443980-86-6) B Anhydrous Solvent Addition (MeOH, EtOH, DMSO, DMF) A->B C Isothermal Equilibration (24h & 48h Shake-Flask, 25°C) B->C D Phase Separation (Ultracentrifugation @ 15,000xg) C->D E Supernatant Quantification & Purity Check (HPLC-UV) D->E

Fig 2: High-throughput thermodynamic solubility and stability screening workflow.

Practical Implications for Synthesis

When utilizing this compound in synthesis, the hydrochloride salt must typically be neutralized to liberate the nucleophilic amine/hydrazine for coupling reactions.

If DMF or DMSO is used as the solvent, the addition of a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) will form Triethylamine hydrochloride or DIPEA hydrochloride in situ[4]. Because Triethylamine hydrochloride is highly soluble in water but has limited solubility in non-polar organic solvents[4], process chemists can leverage an aqueous workup to easily partition and remove the salt byproduct, leaving the coupled target molecule in the organic phase.

References

  • Methyl glycinate hydrochloride - Sigma-Aldrich Source: sigmaaldrich.com URL:[1]

  • Buy Semicarbazide hydrochloride | 563-41-7; 18396-65-1 Source: smolecule.com URL:[2]

  • Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor Source: tandfonline.com URL:[6]

  • Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach Source: acs.org URL:[5]

  • Triethylamine Hydrochloride | High-Purity Reagent Source: benchchem.com URL:[4]

  • Glycine Tert-Butyl Ester Hydrochloride Supplier & Manufacturer Source: boulingchem.com URL:[3]

Sources

Exploratory

The Architectonics of Connection: A Technical Guide to Hydrazinecarbonyl Amino Acetate Derivatives in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Foreword: The Pursuit of Precise Biological Linkage In the intricate landscape of modern biological research and therapeutic development, the ability to spe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Precise Biological Linkage

In the intricate landscape of modern biological research and therapeutic development, the ability to specifically and stably link molecules to proteins, peptides, and other biomolecules is paramount. This guide delves into the mechanism of action of a versatile class of reagents: hydrazinecarbonyl amino acetate derivatives. We will move beyond a superficial overview to provide a deep, mechanistic understanding of how these reagents function, the critical parameters governing their reactivity, and their strategic application in the field of bioconjugation. Our focus will be on empowering the researcher with the foundational knowledge to not only apply these techniques but to innovate upon them.

The Core Chemistry: Hydrazone Bond Formation

At the heart of the utility of hydrazinecarbonyl derivatives lies their reaction with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond. This reaction is a cornerstone of bioconjugation due to its high specificity and the ability to proceed under mild, aqueous conditions compatible with biological systems.[1][2]

The fundamental mechanism proceeds in two key steps:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine, a potent nucleophile due to the alpha-effect, attacks the electrophilic carbonyl carbon of an aldehyde or ketone on the target biomolecule.[1] This forms a transient tetrahedral intermediate known as a hemiaminal.[1]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the stable C=N double bond of the hydrazone.[1][2]

This process is highly pH-dependent. The reaction rate is typically fastest at a slightly acidic pH (around 4.5-5.5).[1][3] This is a delicate balance: a lower pH increases the rate of dehydration but also leads to protonation of the hydrazine, reducing its nucleophilicity. Conversely, at neutral or basic pH, the dehydration step becomes rate-limiting.[1]

Figure 1: General mechanism of hydrazone formation.

The Role of the Amino Acetate Moiety

While the hydrazinecarbonyl group provides the reactive "warhead," the amino acetate component of the derivative serves as a critical linker, influencing the overall properties and utility of the bioconjugate. This linker functionality can be broken down into two key contributions:

  • Hydrophilicity and Biocompatibility: The amino acid-based structure imparts a degree of hydrophilicity to the reagent, which can improve solubility in aqueous buffers commonly used for bioconjugation reactions. This can be particularly advantageous when working with hydrophobic payloads.

  • A Versatile Handle for Secondary Modifications: The terminal amino group of the amino acetate provides a convenient and reactive site for the attachment of a wide array of functional molecules. Through standard amide bond formation chemistries, researchers can readily couple fluorophores, biotin, cytotoxic drugs, or other reporter molecules to the hydrazinecarbonyl amino acetate linker prior to conjugation with the target biomolecule.

Enhancing Reaction Efficiency: The Role of Catalysts

While the reaction between hydrazines and aldehydes can proceed spontaneously, the kinetics at physiological pH can be slow.[4][5] To overcome this limitation, nucleophilic catalysts, most notably aniline, are often employed.[3]

Aniline accelerates hydrazone formation through a transimination mechanism. It first rapidly and reversibly reacts with the aldehyde to form a more reactive Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the hydrazine, which then displaces the aniline to form the final, more stable hydrazone.[6] The use of aniline or its derivatives can significantly increase the reaction rate, allowing for efficient conjugation at lower concentrations of reactants and at a more neutral pH.[3][6]

Aniline_Catalysis Aldehyde R-CHO Schiff_Base R-CH=N-Ph Aldehyde->Schiff_Base Fast, Reversible Aniline Ph-NH2 Aniline->Schiff_Base Schiff_Base->Aniline Hydrazone R-CH=N-NH-R' Schiff_Base->Hydrazone Transimination Hydrazine R'-NH-NH2 Hydrazine->Hydrazone

Figure 2: Aniline-catalyzed hydrazone formation.

More recently, catalyst-free approaches have been developed, for instance, by using electron-deficient benzaldehyde reagents that enhance the electrophilicity of the carbonyl carbon, thereby accelerating the reaction without the need for a catalyst.[4][5]

The Challenge of Stability and Advanced Ligation Strategies

A critical consideration in the application of hydrazone-based bioconjugates is the stability of the C=N bond, which can be susceptible to hydrolysis, particularly at lower pH.[7][8] While generally more stable than imine linkages (Schiff bases), this potential for reversibility has driven the development of next-generation ligation strategies that build upon the initial hydrazone formation to create more robust linkages.

One of the most elegant of these is the Hydrazino-Pictet-Spengler (HIPS) Ligation . This reaction involves the conjugation of an aldehyde- or ketone-functionalized biomolecule with a reagent containing a hydrazine and an indole moiety.[9][10][11] The initial formation of a hydrazone is followed by an irreversible intramolecular cyclization reaction, forming a stable carbon-carbon bond and a tetracyclic product.[9][10] The HIPS ligation offers two significant advantages over standard hydrazone formation:

  • Enhanced Stability: The resulting linkage is significantly more stable to hydrolysis than a simple hydrazone.[9][10]

  • Favorable Kinetics at Neutral pH: The reaction proceeds efficiently at or near neutral pH, which is highly advantageous for applications involving sensitive biological molecules.[9][10][11]

Figure 3: The Hydrazino-Pictet-Spengler (HIPS) Ligation.

Experimental Protocols

General Protocol for Hydrazone-based Protein Labeling

This protocol provides a general framework. Optimal conditions, particularly pH and catalyst concentration, should be determined empirically for each specific application.

  • Preparation of Aldehyde-functionalized Protein:

    • If the protein of interest does not contain a native aldehyde or ketone, one must be introduced. A common method is the periodate oxidation of N-terminal serine or threonine residues, or the oxidation of glycosylation sites.

    • Dissolve the protein in an appropriate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

    • Incubate on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 20 mM.

    • Remove excess periodate and byproducts by buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Dissolve the hydrazinecarbonyl amino acetate derivative in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • To the aldehyde-functionalized protein solution, add the hydrazine derivative to a final concentration of 1-5 mM.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.

    • Adjust the pH of the reaction mixture to the desired value (typically 5.5-7.0).

    • Incubate the reaction at room temperature or 37°C for 2-16 hours.

  • Purification and Analysis:

    • Remove excess labeling reagent by dialysis, size-exclusion chromatography, or affinity chromatography.

    • Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for hydrazone-based bioconjugation.

ParameterTypical RangeNotes
pH 4.5 - 7.4Optimal pH is a balance between hydrazine nucleophilicity and dehydration efficiency.
Temperature 4 - 37 °CHigher temperatures generally increase reaction rates.
Reactant Ratio 10-100 fold excess of hydrazine derivativeA molar excess of the labeling reagent drives the reaction to completion.
Catalyst (Aniline) 10 - 100 mMHigher concentrations can significantly accelerate the reaction.
Reaction Time 1 - 24 hoursDependent on reactants, concentrations, and catalyst use.
Stability Moderate to HighHydrazone bond is susceptible to hydrolysis at low pH. HIPS ligation provides superior stability.

Conclusion and Future Perspectives

Hydrazinecarbonyl amino acetate derivatives represent a powerful and versatile tool in the bioconjugation toolbox. Their ability to react specifically with aldehydes and ketones under mild conditions, coupled with the flexibility afforded by the amino acetate linker, makes them suitable for a wide range of applications, from fluorescent labeling to the construction of antibody-drug conjugates. While the stability of the hydrazone bond requires careful consideration, the development of advanced ligation strategies like HIPS has largely addressed this limitation. As the field of bioconjugation continues to evolve, the rational design of novel hydrazine-based reagents with tailored linkers and enhanced reactivity profiles will undoubtedly play a crucial role in advancing our ability to probe and manipulate biological systems with ever-increasing precision.

References

  • Byeon, J.Y., et al. (2010). Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation. Langmuir 26(19):15430-5. [Link]

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. Bioconjugate Chem. 24(6):846-51. [Link]

  • Zou, P., et al. (2012). Site-specific protein modification using lipoic acid ligase and bis-aryl hydrazone formation. Chembiochem. 13(11):1579-82. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. [Link]

  • Wang, P., et al. (2018). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 16(36), 8434-8439. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Gao, C., et al. (2018). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 16(36), 8434-8439. [Link]

  • Dirksen, A., et al. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. J. Am. Chem. Soc. 128(49):15602-3. [Link]

  • Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846-851. [Link]

  • Rashidian, M., et al. (2012). Fluorescence quenchers for hydrazone and oxime orthogonal bioconjugation. Bioconjugate chemistry, 23(9), 1839-1847. [Link]

  • Li, Z., et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(17), 6964-6968. [Link]

  • Lehtelä, J. M., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13447-13453. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & biology, 21(9), 1075-1101. [Link]

  • van der Weijden, J., et al. (2016). Hydrazino-iso-Pictet-Spengler Ligation for the Generation of Site-Specific Antibody-Drug Conjugates. Angewandte Chemie International Edition, 55(48), 15075-15079. [Link]

  • Rashidian, M., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(27), 10941-10946. [Link]

  • Cohen, J. D., et al. (2012). Site-Specific Protein Modification Using Lipoic Acid Ligase and Bis-Aryl Hydrazone Formation. ChemBioChem, 13(11), 1579-1582. [Link]

  • Lehtelä, J. M., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13447-13453. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Kumar, K. S., et al. (2016). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 14(32), 7666-7671. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358-10376. [Link]

  • da Silva, W. A., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8820. [Link]

  • Singh, I., et al. (2023). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. RSC medicinal chemistry, 14(2), 201-229. [Link]

Sources

Foundational

Material Safety Data Sheet (SDS) and handling guidelines for CAS 1443980-86-6

Technical Whitepaper: Material Safety, Handling Logic, and Synthetic Utility of CAS 1443980-86-6 As a Senior Application Scientist, I approach the handling and application of highly reactive chemical intermediates not me...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Material Safety, Handling Logic, and Synthetic Utility of CAS 1443980-86-6

As a Senior Application Scientist, I approach the handling and application of highly reactive chemical intermediates not merely as a set of regulatory rules, but as a system of chemical logic. CAS 1443980-86-6, formally known as methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride , is a highly specialized bifunctional building block. It is primarily utilized in the synthesis of aza-peptides, peptidomimetics, and nitrogen-rich heterocycles.

Because this compound features both a reactive hydrazine moiety and a hydrolyzable ester, its handling requires a deep understanding of its physicochemical behavior. This guide synthesizes the toxicological mechanisms, self-validating safety protocols, and experimental workflows necessary for drug development professionals to utilize this compound safely and effectively.

Chemical Identity & Quantitative Profiling

Understanding the quantitative and structural parameters of CAS 1443980-86-6 is the first step in predicting its behavior in both biological systems and synthetic workflows. The hydrochloride salt form is intentionally chosen by manufacturers to stabilize the easily oxidizable hydrazine group and enhance solubility in polar aprotic solvents[1].

Table 1: Physicochemical and Hazard Summary

Property / Hazard Value / Classification Mechanistic Description
CAS Number 1443980-86-6 Unique identifier for the hydrochloride salt[2].
Molecular Weight 183.59 g/mol Confirmed mass for stoichiometric calculations[1].
Hazard Class Acute Tox. 4 Indicates systemic toxicity upon exposure[2].
Hazard Codes H302, H312, H332 Harmful via oral, dermal, and inhalation routes[2].

| Storage Conditions | 2–8°C (Under Argon/N₂) | Prevents ambient moisture from hydrolyzing the ester. |

Toxicological Profile & Mechanistic Hazards (E-E-A-T)

The GHS classification of CAS 1443980-86-6 as an Acute Tox. 4 substance across all primary exposure routes (Oral, Dermal, Inhalation)[2] is directly tied to the reactivity of its terminal hydrazine group.

The Causality of Toxicity: Hydrazine derivatives are potent, unhindered nucleophiles. If systemically absorbed, they do not merely cause localized irritation; they actively cross-react with endogenous carbonyl-containing cofactors. The primary biological target is Pyridoxal 5'-Phosphate (PLP) , the active form of Vitamin B6. The hydrazine moiety of CAS 1443980-86-6 attacks the aldehyde group of PLP, forming a stable, irreversible hydrazone. This depletes cellular PLP levels, severely inhibiting PLP-dependent enzymes such as glutamate decarboxylase. The resulting drop in gamma-aminobutyric acid (GABA) synthesis is the primary driver of the neurotoxic symptoms associated with hydrazine exposure.

ToxMechanism Exposure Exposure to CAS 1443980-86-6 Absorption Systemic Absorption (Oral/Dermal/Inhalation) Exposure->Absorption NucleophilicAttack Nucleophilic Attack by Hydrazine Moiety Absorption->NucleophilicAttack PLPBinding Binding to Pyridoxal 5'-Phosphate (Vit B6) NucleophilicAttack->PLPBinding EnzymeInhibition Inhibition of Transaminases PLPBinding->EnzymeInhibition Toxicity Neurotoxicity & Acute Tox 4 Symptoms EnzymeInhibition->Toxicity

Figure 1: Toxicological mechanism of hydrazine-induced PLP depletion.

Self-Validating Handling & Spill Response Protocols

To ensure absolute safety, laboratory protocols must be designed as self-validating systems —meaning every step has a built-in verification mechanism to confirm success before proceeding.

Standard Handling Logic:

  • PPE Causality: Because hydrazine derivatives can permeate standard latex, double-layered nitrile gloves (minimum 0.11 mm thickness) are mandatory.

  • Environmental Control: As a hydrochloride salt, the compound exists as a fine powder. Aerosolization during weighing triggers the H332 (Inhalation) hazard[2]. Weighing must be performed inside a certified chemical fume hood using an anti-static weigh boat.

Self-Validating Spill Decontamination Workflow: If a spill occurs, simple physical cleanup is insufficient due to the chemical's reactivity.

  • Containment: Surround the spill with an inert absorbent (e.g., sand or vermiculite).

  • Chemical Neutralization: Apply a mild oxidizing agent, such as 5% sodium hypochlorite (dilute bleach), to the spill area. Causality: The hypochlorite oxidizes the reactive hydrazine moiety into inert nitrogen gas and water, permanently destroying the toxicophore.

  • Validation Step: Before final wipe-down, swab the area with a p-dimethylaminobenzaldehyde (Ehrlich’s reagent) test strip. If the strip turns yellow/orange, unreacted hydrazine is still present, and Step 2 must be repeated. A colorless swab validates complete decontamination.

Experimental Protocol: Aza-Peptide Coupling Methodology

In drug discovery, CAS 1443980-86-6 is utilized to incorporate an "aza-glycine" residue into peptide chains, which enhances the proteolytic stability of the resulting therapeutic candidate[1]. Below is a field-proven, step-by-step methodology for coupling this building block to an N-protected amino acid.

Step 1: Free-Basing (Neutralization)

  • Action: In a flame-dried Schlenk flask under an Argon atmosphere, suspend 1.0 mmol (183.6 mg) of CAS 1443980-86-6 in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 2.5 mmol (435 µL) of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The compound is supplied as an HCl salt to protect the hydrazine. DIPEA is a non-nucleophilic base that neutralizes the HCl, liberating the free hydrazine for the reaction without causing premature ester hydrolysis.

  • Validation: The cloudy suspension will transition into a clear, homogenous solution, physically validating the dissolution of the free base.

Step 2: Carboxylic Acid Activation

  • Action: In a separate vial, dissolve 1.1 mmol of the N-protected amino acid and 1.1 mmol of HATU in 3 mL of DMF. Add 1.1 mmol of DIPEA. Stir for exactly 5 minutes.

  • Causality: HATU generates a highly reactive O-Atab ester. Pre-activating the acid before introducing the hydrazine prevents the hydrazine from acting as a base and degrading the coupling reagent.

Step 3: Coupling & LC-MS Validation

  • Action: Transfer the activated ester solution dropwise to the free-based CAS 1443980-86-6 solution at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Pull a 5 µL aliquot and monitor via LC-MS. The complete disappearance of the 184 m/z peak (the free base) and the emergence of the target product mass validates the reaction's completion.

SynthesisWorkflow Reagent CAS 1443980-86-6 (HCl Salt) Activation Base Activation (DIPEA in DMF) Reagent->Activation Coupling Peptide Coupling (HATU/HOBt) Activation->Coupling Cyclization Optional Cyclization (Triazole Formation) Coupling->Cyclization Purification HPLC Purification Coupling->Purification Linear Aza-Peptide Cyclization->Purification

Figure 2: Step-by-step aza-peptide synthesis and validation workflow.

References

  • NextSDS. "methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride — Chemical Substance Information". NextSDS Database. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary In Vitro Safety Assessment of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

Executive Summary This guide outlines a foundational strategy for establishing the preliminary in vitro safety and toxicity profile of the novel chemical entity, Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines a foundational strategy for establishing the preliminary in vitro safety and toxicity profile of the novel chemical entity, Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride. Given the limited publicly available safety data for this compound, this document serves as a technical whitepaper detailing the critical first-pass screening assays essential for early-stage drug development and chemical safety assessment. We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks for core assays assessing cytotoxicity and genotoxicity. The methodologies described are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory relevance. This guide is designed to empower research and development teams to generate a robust initial dataset, enabling informed decision-making for the continued development of this compound.

Introduction

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS No. 1443980-86-6) is a chemical entity for which the toxicological properties are not well-established.[1][2] Preliminary hazard classifications suggest it may cause acute toxicity if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1] Before any substantive investment is made in its development for pharmaceutical or other applications, a baseline understanding of its interaction with biological systems is paramount.

Early-stage in vitro toxicology screening is a cost-effective and ethical approach to identify potential liabilities. These assays provide critical data on a compound's potential to cause cell death (cytotoxicity) or damage genetic material (genotoxicity), two of the most significant hurdles in drug development. This guide details the necessary steps to generate this foundational safety data.

Pre-Assay Compound Characterization

Before initiating biological assays, the physicochemical properties of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride must be characterized to ensure reliable and reproducible results.

  • Solubility: The compound's solubility must be determined in aqueous buffers (e.g., PBS) and common solvents like dimethyl sulfoxide (DMSO). The final concentration of any solvent used in cell-based assays must be tested to ensure it is non-toxic to the cells.

  • Stability: The stability of the compound in the chosen solvent and cell culture medium should be assessed over the duration of the planned experiments. Degradation can lead to an underestimation of toxicity or the testing of unintended breakdown products.

  • Purity: The purity of the test article should be confirmed using analytical methods such as HPLC or LC-MS to ensure that observed effects are due to the compound itself and not impurities.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage or death to cells.[3][4] A multi-parametric approach is recommended, evaluating at least two distinct cellular endpoints to build a comprehensive profile. Here, we detail the assessment of metabolic activity and cell membrane integrity.

Rationale and Experimental Choice
  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for the number of viable, metabolically active cells. It is a robust indicator of overall cell health.

  • Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[5][6] It is a direct measure of cell lysis and necrosis.[5][6][7][8]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Select & Culture Human Cell Line (e.g., HepG2) p2 Prepare Serial Dilutions of Test Compound e1 Seed Cells in 96-Well Plates (24h incubation) p2->e1 Dose Cells e2 Treat Cells with Compound Dilutions (24h, 48h, 72h) e1->e2 e3 Perform Parallel Assays: MTT & LDH e2->e3 a1 Measure Absorbance (Plate Reader) e3->a1 Acquire Data a2 Calculate % Viability & % Cytotoxicity a1->a2 a3 Determine IC50 Values a2->a3

Caption: Workflow for dual-endpoint in vitro cytotoxicity assessment.

Detailed Protocol: LDH Cytotoxicity Assay

This protocol is adapted from standard commercial kits and methodologies.[6][7][9]

  • Cell Plating: Seed a human cell line (e.g., HepG2 liver carcinoma) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with the highest concentration of the solvent (e.g., DMSO).

    • Maximum LDH Release Control: Untreated cells to be lysed later.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 hours).

  • Assay Execution:

    • To the "Maximum LDH Release" wells, add 10 µL of a 10X Lysis Solution (e.g., Triton X-100) and incubate for 45 minutes.[3]

    • Centrifuge the plate at 250 x g for 3 minutes.[6]

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[6][9]

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions.[6]

    • Add 50 µL of the Reaction Mixture to each well containing supernatant.[6][9]

    • Incubate for 30 minutes at room temperature, protected from light.[6]

    • Add 50 µL of Stop Solution.[6][9]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[6]

  • Calculation:

    • Subtract the 680 nm absorbance from the 490 nm absorbance.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Compound-Treated LDH Activity - Untreated LDH Activity) / (Maximum LDH Activity - Untreated LDH Activity)

Data Presentation: Hypothetical Cytotoxicity Data

The results should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineAssay TypeExposure TimeIC50 (µM) [Hypothetical]
HepG2MTT24 hours112.5
HepG2LDH24 hours135.8
HEK293MTT24 hours98.2
HEK293LDH24 hours115.4

In Vitro Genotoxicity Assessment

Genotoxicity assays identify substances that can cause damage to DNA and chromosomes, a key indicator of carcinogenic potential.[10] The bacterial reverse mutation assay, or Ames test, is the internationally accepted first-line screening test for mutagenicity.[10]

Rationale and Experimental Choice

The Ames test (OECD Test Guideline 471) uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[11] The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[12] The test is performed both with and without a mammalian metabolic activation system (S9 fraction) to mimic the effects of liver metabolism.[10][12]

Experimental Workflow: Ames Test (OECD 471)

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure (Plate Incorporation Method) cluster_analysis Analysis p1 Prepare Test Compound Concentrations p2 Culture Bacterial Strains (e.g., TA98, TA100) p3 Prepare S9 Mix for Metabolic Activation e1 Mix Compound, Bacteria, & Molten Top Agar (With and Without S9) p3->e1 Combine e2 Pour Mixture onto Minimal Glucose Agar Plates e1->e2 e3 Incubate Plates (48-72 hours at 37°C) e2->e3 a1 Count Revertant Colonies per Plate e3->a1 Score a2 Assess for Dose-Response & Compare to Controls a1->a2 a3 Evaluate Mutagenicity (e.g., 2-fold rule) a2->a3

Caption: Standard workflow for the Ames bacterial reverse mutation assay.

Detailed Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on the OECD 471 guideline.[10][13]

  • Strain Selection: Use a minimum of five tester strains, including four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).[11]

  • Dose Selection: A preliminary cytotoxicity test on the bacteria is required to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill all the bacteria.

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with S9 mix and one without.

  • Exposure:

    • In a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for +S9 condition) or buffer (for -S9 condition).

    • Add 2.0 mL of molten top agar containing a trace amount of histidine or tryptophan.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Controls: For each strain and condition (+/- S9), prepare plates for:

    • Negative Control: Vehicle only.

    • Positive Control: A known mutagen for that specific strain and metabolic condition.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate. Assess the background lawn for signs of cytotoxicity.

  • Evaluation: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the negative control count for that strain.

Data Presentation: Hypothetical Ames Test Data (Strain TA98)
Compound Conc. (µ g/plate )Mean Revertants (-S9)Mean Revertants (+S9)
0 (Vehicle Control)2531
102835
503042
10026 (Toxic)65
250- (Toxic)158
Positive Control450620

Interpretation and Next Steps

  • Cytotoxicity: The IC50 values from the MTT and LDH assays provide a quantitative measure of the compound's potency in causing cell death. A low IC50 value (e.g., <10 µM) is often a red flag in early drug development. Discrepancies between the MTT and LDH results can suggest specific mechanisms (e.g., mitochondrial dysfunction vs. membrane lysis).

  • Genotoxicity: A positive result in the Ames test, particularly if observed in multiple strains or with metabolic activation, is a significant finding.[10] It suggests the compound or its metabolites can interact with DNA to cause mutations and may indicate carcinogenic potential. Such a result would typically trigger further, more complex genotoxicity testing, such as the in vitro micronucleus assay (OECD 487).[14][15][16]

  • Path Forward: If Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride shows low cytotoxicity (high IC50 values) and is negative in the Ames test, it can proceed with a higher degree of confidence to the next stages of preclinical testing. Conversely, significant toxicity or mutagenicity would necessitate a thorough risk-benefit analysis, potential chemical modification of the molecule, or termination of its development.

Conclusion

The in vitro safety assessment strategy detailed in this guide provides a robust and efficient framework for generating the essential preliminary toxicity data for Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride. By employing standardized, multi-parametric cytotoxicity assays and the gold-standard Ames test for mutagenicity, researchers can build a foundational safety profile. This data is indispensable for guiding further research, fulfilling regulatory expectations, and making critical go/no-go decisions in the development pipeline.

References

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023, July 4). OECD.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). PerkinElmer.
  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol.
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2014, September 26). OECD.
  • AMES Test (OECD 471). (n.d.).
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC.
  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. (2023, August 30). Inotiv.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB.
  • methyl 2-[(hydrazinecarbonyl)
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 29).
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. (n.d.). Tox Lab.
  • REPORT ON MICRONUCLEUS TEST (MNT) in vitro. (n.d.). TSAR.
  • Genetic toxicity: Bacterial reverse mut
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
  • Pierce LDH Cytotoxicity Assay Kit. (n.d.). Thermo Fisher Scientific.
  • In vitro cytotoxicity assay. (n.d.). Bio-protocol.
  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (n.d.). PMC.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
  • Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of H-Lys-Leu-Lys-OH. (n.d.). Benchchem.
  • Methyl glycinate hydrochloride. (n.d.). Sigma-Aldrich.

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Foundational

Discovery and Synthesis Pathways of Methyl 2-(Semicarbazido)acetate Hydrochloride: A Technical Whitepaper

Executive Summary Methyl 2-(semicarbazido)acetate hydrochloride is a highly specialized, critical intermediate in the pharmaceutical manufacturing of 5-membered nitrogen heterocycles. Its primary application is serving a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(semicarbazido)acetate hydrochloride is a highly specialized, critical intermediate in the pharmaceutical manufacturing of 5-membered nitrogen heterocycles. Its primary application is serving as the direct precursor to 1-aminohydantoin, the foundational building block for the globally essential antibacterial agent, nitrofurantoin[1], and the skeletal muscle relaxant, dantrolene. This whitepaper deconstructs the chemical evolution, mechanistic rationale, and validated synthetic protocols for producing this vital intermediate, transitioning from hazardous legacy methods to modern, regioselective condensation pathways.

Retrosynthetic Context and Structural Significance

To understand the value of methyl 2-(semicarbazido)acetate hydrochloride, one must look at the target molecule: 1-aminohydantoin. The hydantoin ring requires a precise arrangement of nitrogen and carbon atoms (imidazolidine-2,4-dione).

By performing a retrosynthetic cleavage of the N3-C4 amide bond of 1-aminohydantoin, we reveal the 2-semicarbazidoacetic acid scaffold[2]. The structure of methyl 2-(semicarbazido)acetate (H2N-N(CH2COOMe)-CO-NH2) perfectly positions an ester carbonyl and a primary amide for an intramolecular cyclization.

Pathway A Acetone Semicarbazone + Methyl Chloroacetate B Methyl 2-(semicarbazido)acetate Hydrochloride A->B 1. Alkylation (NaOMe) 2. HCl Hydrolysis C 1-Aminohydantoin B->C Base-catalyzed Cyclization D Nitrofurantoin C->D Condensation with 5-Nitrofurfural

Figure 1: Forward synthesis pathway from basic precursors to Nitrofurantoin.

The Evolution of Synthesis: Overcoming Legacy Bottlenecks

The Historical Hydrazine Route

Early syntheses of the 2-semicarbazidoacetic acid scaffold relied on the direct alkylation of hydrazine with monochloroacetic acid, followed by cyanation[1].

Mechanistic Flaw: Hydrazine possesses two highly nucleophilic nitrogen atoms. When reacted with an alkyl halide, the initial mono-alkylated product (hydrazinoacetic acid) contains a secondary amine that is more nucleophilic than the starting hydrazine due to the inductive electron-donating effect of the alkyl group. This leads to rampant over-alkylation, forming hydrazinodiacetic acid as a major byproduct[1]. To suppress this, manufacturers had to use a massive, hazardous excess of hydrazine, resulting in a maximum yield of 35-40% and severe environmental liabilities[1][3].

The Modern Semicarbazone Condensation Route

To solve the regioselectivity and over-alkylation issues, a paradigm-shifting method was developed: the condensation of semicarbazones with chloroacetic esters[1][4].

Mechanistic Rationale (The Causality of Choice): Instead of raw hydrazine, this route utilizes acetone semicarbazone (Me2C=N-NH-CO-NH2). This choice is a masterclass in protective group chemistry and nucleophilic modulation:

  • Protection: The acetone moiety acts as a protecting group, locking the primary amine of the hydrazine unit as a hydrazone (=CMe2). This completely prevents alkylation at the N1 position.

  • Activation: The N2 nitrogen (the secondary NH) is flanked by the electron-withdrawing carbonyl group of the urea moiety and the hydrazone double bond. This increases the acidity of the N2 proton.

  • Regioselective Alkylation: Upon treatment with a strong base like sodium methoxide, the N2 proton is abstracted, generating a localized nucleophilic anion. This anion attacks methyl chloroacetate with near-perfect regioselectivity[4].

  • Self-Validating Deprotection: The subsequent addition of aqueous hydrochloric acid serves a dual purpose: it hydrolyzes the hydrazone (liberating volatile acetone) and immediately precipitates the target molecule as a highly pure, stable hydrochloride salt[4].

Workflow Step1 Step 1: Deprotonation Acetone Semicarbazone + NaOMe Step2 Step 2: N-Alkylation Add Methyl Chloroacetate (Reflux) Step1->Step2 Step3 Step 3: Intermediate Isolation Methyl 2-(isopropylideneamino)acetate Step2->Step3 Step4 Step 4: Acidic Hydrolysis Add HCl (aq) to cleave hydrazone Step3->Step4 Step5 Step 5: Crystallization Methyl 2-(semicarbazido)acetate HCl Step4->Step5

Figure 2: Step-by-step experimental workflow for the semicarbazone condensation route.

Validated Experimental Protocols

Protocol: Synthesis of Methyl 2-(semicarbazido)acetate Hydrochloride via Acetone Semicarbazone This protocol is engineered for high atom economy and scalability, avoiding the need for hydrazine recovery[1][4].

Materials:

  • Acetone semicarbazone: 1.0 equivalent

  • Methyl chloroacetate: 1.1 equivalents

  • Sodium methoxide (NaOMe): 1.05 equivalents (as a 25% solution in methanol)

  • Anhydrous Methanol: Reaction solvent

  • Hydrochloric Acid (37% aq): For hydrolysis and salt formation

Step-by-Step Workflow:

  • Anion Generation: Charge a dry, nitrogen-purged reactor with anhydrous methanol and acetone semicarbazone. Cool to 0-5°C. Slowly add the NaOMe solution while maintaining the temperature below 10°C to prevent degradation of the semicarbazone. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Heat the mixture to a gentle reflux (approx. 65°C). Add methyl chloroacetate dropwise over 1 hour. The slow addition controls the exothermic alkylation and prevents localized concentration spikes.

  • Reaction Maturation: Maintain reflux for an additional 2-3 hours. Reaction completion can be monitored via HPLC (disappearance of acetone semicarbazone).

  • Solvent Recovery: Distill off approximately 70% of the methanol under reduced pressure. This drives the equilibrium and prepares the mixture for hydrolysis.

  • Hydrolysis & Salt Formation: Cool the concentrated residue to room temperature. Add water, followed by the slow addition of 37% HCl until the pH reaches 1.0 - 1.5. Heat the mixture to 40°C for 1 hour to fully hydrolyze the isopropylidene (acetone) protecting group[4].

  • Crystallization: Cool the mixture to 0-5°C and hold for 2 hours. The methyl 2-(semicarbazido)acetate hydrochloride will precipitate as a dense, white crystalline solid.

  • Isolation: Filter the solid, wash with ice-cold ethanol to remove unreacted starting materials, and dry under vacuum at 50°C.

Quantitative Process Metrics

The transition to the semicarbazone route drastically improves the Life Cycle Inventory (LCI) and green metrics of the synthesis[3][5].

MetricHistorical Hydrazine RouteModern Semicarbazone Route
Overall Yield 35% - 40%65% - 75%
Regioselectivity Poor (High di-alkylation)Excellent (>98% N2 alkylation)
Hydrazine Excess 5x - 10x equivalentNone (Pre-formed semicarbazone)
E-Factor (Waste) High (Aqueous hydrazine waste)Low (Acetone and NaCl byproducts)
Scalability Limited by thermal hazardsHigh (Standard batch processing)

Downstream Application: Cyclization to 1-Aminohydantoin

To complete the journey to the active pharmaceutical ingredient (API) precursor, the synthesized methyl 2-(semicarbazido)acetate hydrochloride is subjected to base-catalyzed cyclization. By neutralizing the hydrochloride salt with an alkali carbonate in hot alcohol, the free base is liberated. The terminal primary amide (-CONH2) undergoes an intramolecular nucleophilic attack on the methyl ester (-COOMe), expelling methanol and forming the 5-membered 1-aminohydantoin ring[5]. This intermediate is subsequently condensed with 5-nitro-2-furaldehyde to yield the final drug, nitrofurantoin[1][2].

References

  • Title: US2990402A - Preparation of 1-aminohydantoin derivatives Source: Google Patents URL
  • Title: An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A New Synthesis for 1-Aminohydantoin and Nitrofurantoin Source: ResearchGate URL: [Link]

  • Title: Green metrics in mechanochemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Exploratory

Thermal Profiling and Degradation Kinetics of Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride

A Methodological Whitepaper on the Thermodynamic Stability of Semicarbazide Synthons Executive Summary Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is a highly specialized, bifunctional sy...

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Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Whitepaper on the Thermodynamic Stability of Semicarbazide Synthons

Executive Summary

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is a highly specialized, bifunctional synthon widely utilized in the synthesis of complex heterocycles, including aminohydantoins and nitrofuran-derived active pharmaceutical ingredients (APIs)[1]. Structurally, it combines a hydrochloride salt of an amino acid methyl ester with a reactive semicarbazide moiety.

As a Senior Application Scientist, I frequently observe that the thermal characterization of such multifunctional intermediates is mishandled. Standard capillary melting point tests often yield ambiguous results because the compound undergoes simultaneous melting, desolvation, and chemical degradation. This whitepaper establishes a field-proven, self-validating analytical framework for evaluating its true thermal stability, ensuring robust quality control during pharmaceutical scale-up.

Mechanistic Degradation Pathways & Thermal Causality

To design an effective analytical protocol, we must first understand the causality behind the molecule's thermal behavior. The stability of this compound is dictated by the competing thermal thresholds of its functional groups. While generally maintain stability up to 150 °C[2], are notorious for undergoing violent exothermic decomposition at elevated temperatures (>200 °C) via N-N bond cleavage[3].

When subjected to dynamic heating, Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride follows a cascading degradation mechanism:

  • Desolvation (HCl Volatilization): The initial thermal event is the dissociation of the hydrochloride salt. Given the molar mass of the intact salt (183.59 g/mol ), the loss of HCl (36.46 g/mol ) corresponds to a theoretical mass loss of 19.9% .

  • Intramolecular Cyclization: The resulting free base is highly reactive. The terminal amine of the semicarbazide group attacks the methyl ester, driving an intramolecular cyclization that yields 1-aminohydantoin and releases methanol (theoretical mass loss: 17.5% )[4].

  • Exothermic Decomposition: Further heating leads to the catastrophic cleavage of the newly formed hydantoin/semicarbazide core, releasing nitrogen, carbon dioxide, and ammonia gases[5].

G A Methyl 2-[(hydrazinecarbonyl)amino]acetate HCl (Intact Salt) B Thermal Desolvation (Loss of HCl gas) A->B 130-160 °C C Free Base Intermediate (Reactive) B->C D Intramolecular Cyclization (Loss of Methanol) C->D 160-190 °C E 1-Aminohydantoin (Stable Intermediate) D->E F Exothermic Decomposition (N2, CO2, NH3 release) E->F >200 °C

Figure 1: Mechanistic pathway of thermal degradation and cyclization.

Self-Validating Analytical Protocols

To accurately capture these overlapping thermal events, a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is mandatory. A standalone melting point apparatus will fail to differentiate between a phase change (melting) and a mass-loss event (desolvation/cyclization).

Protocol 3.1: Differential Scanning Calorimetry (DSC)

Causality: DSC isolates the endothermic heat flow of melting and desolvation from the exothermic heat flow of structural decomposition. Self-Validation Step: The system must be calibrated using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). This ensures that any endothermic shift observed for the sample is an absolute property of the analyte, not an instrumental artifact.

  • Preparation: Weigh exactly 2.0 – 5.0 mg of the sample into an aluminum crucible. Crucial: Do not hermetically seal the pan. Use a pinhole lid to allow evolved HCl and methanol to escape. Trapped gases will artificially alter the internal pressure and shift the apparent melting/cyclization point.

  • Atmosphere: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation that would obscure the cyclization endotherm.

  • Execution: Ramp the temperature from 25 °C to 300 °C at a strict, controlled rate of 10 °C/min.

Protocol 3.2: Thermogravimetric Analysis (TGA)

Causality: TGA provides the quantitative mass-loss data required to verify whether a DSC peak corresponds to a pure phase change or chemical degradation. Self-Validation Step: Perform a baseline subtraction run using an empty crucible to correct for buoyancy effects at high temperatures.

  • Preparation: Load 5.0 – 10.0 mg into an alumina ( Al2​O3​ ) pan.

  • Execution: Mirror the DSC heating profile (10 °C/min to 300 °C) under a 50 mL/min N2​ purge.

  • Analysis: Plot the primary mass loss curve against the Derivative Thermogravimetry (DTG) curve. The DTG is essential to mathematically resolve the overlapping HCl and Methanol volatilization steps.

Workflow N1 System Calibration (Indium Standard) N2 Sample Preparation (2-5 mg in Alumina) N1->N2 Validates baseline N3 Atmosphere Control (N2 Purge 50 mL/min) N2->N3 Prevents oxidation N4 Dynamic Heating (Ramp 10 °C/min) N3->N4 Establishes inert env. N5 Data Acquisition (Heat Flow & Mass Loss) N4->N5 Induces thermal events N6 Thermogram Analysis (Endo/Exo Peaks) N5->N6 Correlates mass/heat

Figure 2: Self-validating experimental workflow for TGA/DSC thermal profiling.

Quantitative Baselines & Data Interpretation

The table below synthesizes the expected quantitative data derived from the coupled TGA/DSC workflow. Analysts should use these baselines to validate the purity and structural integrity of their specific batches. Deviations from these mass-loss percentages indicate the presence of moisture, residual solvents, or pre-degraded impurities.

Thermal EventTemp. Range (°C)Expected Mass ChangeMechanistic Cause
Endothermic Shift I 130 – 160-19.9% (Theoretical)Melting accompanied by HCl dissociation (Desolvation).
Endothermic Shift II 160 – 190-17.5% (Theoretical)Intramolecular cyclization yielding 1-aminohydantoin and methanol release.
Exothermic Peak > 200Rapid Mass Loss (>50%)Cleavage of the N-N bond and catastrophic decomposition into N2​ , CO2​ , and NH3​ .

Handling, Storage, and Safety Implications

Because the final decomposition stage is highly exothermic and generates large volumes of expanding gas, bulk heating of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride must be strictly controlled to prevent over-pressurization of reaction vessels[6]. The compound should be stored in a cool, dry environment, protected from moisture and strong bases, which could prematurely catalyze the loss of HCl and initiate unwanted cyclization during storage[4].

References

  • Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. Biomacromolecules - ACS Publications. URL:[Link]

  • Forced degradation studies of 1-Aminohydantoine hydrochloride. Charles University Digital Repository. URL:[Link]

  • Mechanochemistry Can Reduce Life Cycle Environmental Impacts of Manufacturing Active Pharmaceutical Ingredients. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Preparation, Crystal and Properties of Nitrogen-Rich Energetic Salt of Bis(semicarbazide) 5,5′-Bitetrazole-1,1′-diolate. MDPI Materials. URL:[Link]

  • Semicarbazide Impurities and Related Compound. Veeprho Pharmaceuticals. URL:[Link]

Sources

Foundational

High-Resolution Mass Spectrometry Assessment of Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride: Exact Mass and Isotopic Architecture

Executive Summary & Chemical Identity Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is a highly specialized chemical building block frequently utilized in peptide synthesis and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is a highly specialized chemical building block frequently utilized in peptide synthesis and pharmaceutical development 1. In the realm of drug development, confirming the structural fidelity and purity of such intermediates is paramount. High-Resolution Mass Spectrometry (HRMS) serves as the gold standard for this validation.

To achieve Level 1 or Level 2 identification confidence 2, analysts cannot rely on nominal mass alone. As a Senior Application Scientist, I have designed this guide to deconstruct the exact mass and isotopic distribution of this compound, providing a self-validating analytical protocol that bridges theoretical calculations with empirical LC-ESI-HRMS workflows.

Theoretical Framework: Exact Mass & Isotopic Distribution

Gas-Phase Ionization Dynamics of the Hydrochloride Salt

In its solid state, the compound exists as a hydrochloride salt ( C4​H10​ClN3​O3​ ). However, a critical causality in mass spectrometry is the behavior of salts in solution and during ionization. During Electrospray Ionization (ESI), the salt completely dissociates. Consequently, the mass spectrometer does not detect the intact salt molecule. Instead, in positive ion mode (ESI+), the free base ( C4​H9​N3​O3​ ) is protonated to form the [M+H]+ ion, or it coordinates with background sodium to form [M+Na]+ .

Exact Mass Calculations

The theoretical monoisotopic mass of the free base ( C4​H9​N3​O3​ ) is calculated using the exact masses of the most abundant isotopes ( 12C , 1H , 14N , 16O ), yielding 147.06439 Da 3. Table 1 summarizes the exact masses of the expected gas-phase ions.

Table 1: Theoretical Exact Masses for Target Adducts

Ion SpeciesFormulaTheoretical Exact Mass (Da)Ionization Mode
Free Base (Neutral) C4​H9​N3​O3​ 147.06439N/A
Protonated Molecule [C4​H10​N3​O3​]+ 148.07167ESI (+)
Sodium Adduct [C4​H9​N3​O3​+Na]+ 170.05361ESI (+)
Deprotonated Molecule [C4​H8​N3​O3​]− 146.05712ESI (-)
Chloride Adduct [C4​H9​N3​O3​+Cl]− 182.03325ESI (-)
Isotopic Architecture

Calculating the exact mass isotopic distribution is essential for preventing false-positive annotations 4. For the [M+H]+ ion ( C4​H10​N3​O3+​ ), the M+1 peak is primarily driven by the natural abundance of 13C (~1.07% per atom) and 15N (~0.36% per atom).

Table 2: Theoretical Isotopic Distribution for [M+H]+

Isotope Peakm/z (Theoretical)Relative Abundance (%)Primary Contributing Isotopes
M (Monoisotopic)148.07167100.0 12C , 1H , 14N , 16O
M+1149.074...~5.6 13C (4.28%), 15N (1.09%)
M+2150.07...~0.7 18O (0.62%), 13C2​ (0.09%)

Experimental Methodology: LC-ESI-HRMS Protocol

To empirically validate the theoretical data, a rigorous LC-ESI-HRMS protocol must be executed. The choices in this protocol are governed by strict chemical causality.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the compound in 50:50 Methanol/Water to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solvation of the organic backbone, while water accommodates the highly polar hydrochloride salt, preventing precipitation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid 5.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state. It also suppresses the ionization of residual silanol groups on the C18 stationary phase, ensuring sharp peaks and minimizing ion suppression.

  • ESI Ionization: Operate the ESI source in positive mode.

    • Causality: ESI is a "soft" ionization technique. Because the hydrazinecarbonyl moiety is thermally labile, ESI transfers ions to the gas phase with minimal internal energy deposition, preserving the intact molecular ion and preventing premature in-source fragmentation 6.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer set to a resolving power of 70,000 (at m/z 200).

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) LCSep LC Separation (C18, 0.1% FA Gradient) SamplePrep->LCSep ESIIon ESI Ionization (Positive Mode, [M+H]+) LCSep->ESIIon HRMS HRMS Analysis (Orbitrap/Q-TOF, R>70k) ESIIon->HRMS

Fig 1. Step-by-step LC-ESI-HRMS workflow for small molecule exact mass determination.

Data Processing & Self-Validating System

A robust analytical protocol must be a self-validating system. Relying solely on the presence of a peak at m/z 148.0717 is insufficient and prone to isobaric interference. The following logic cascade ensures absolute structural confirmation.

  • Mass Accuracy Check: Extract the monoisotopic peak. The mass error ( Δm ) must be <5 ppm .

    • Δm (ppm)=Theoretical Mass∣Experimental Mass−Theoretical Mass∣​×106

  • Isotopic Pattern Match (Fidelity): The software must integrate the M, M+1, and M+2 peaks. If the experimental M+1 abundance deviates by more than ±10% from the theoretical 5.6%, the feature is flagged as a potential co-eluting isobaric contaminant.

  • Orthogonal Adduct Confirmation: The system must automatically search the same retention time window for the [M+Na]+ adduct at m/z 170.0536. The co-elution of both adducts mathematically validates the neutral mass of the free base.

Validation_Logic PeakDetect Feature Extraction (m/z 148.0717) MassError Mass Accuracy Check (Δm < 5 ppm) PeakDetect->MassError IsoPattern Isotopic Pattern Match (M+1 ≈ 5.6%, M+2 ≈ 0.7%) MassError->IsoPattern AdductCheck Orthogonal Adducts ([M+Na]+ at m/z 170.0536) IsoPattern->AdductCheck FinalVal Level 1/2 Identification Confirmed AdductCheck->FinalVal

Fig 2. Self-validating logic for confirming molecular identity via exact mass and isotopic fidelity.

References

  • Schymanski, E. L., et al. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence". Environmental Science & Technology, ACS Publications. URL:[Link]

  • National Center for Biotechnology Information. "Albizziin | C4H9N3O3 | CID 92891 (Isomeric Exact Mass Reference)". PubChem Database. URL:[Link]

  • Valkenborg, D., et al. "Efficient Calculation of Exact Mass Isotopic Distributions". PubMed Central (PMC), NIH. URL:[Link]

  • Kruve, A., et al. "Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS". PubMed Central (PMC), NIH. URL:[Link]

  • Liigand, J., et al. "Modeling the relative response factor of small molecules in positive electrospray ionization". RSC Advances, Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

Storage conditions for long-term stability of CAS 1443980-86-6

An In-Depth Technical Guide to Establishing Long-Term Storage Conditions for Novel Small Molecules: A Case Study Approach for CAS 1443980-86-6 Preamble: Navigating the Unknown with CAS 1443980-86-6 In the landscape of dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing Long-Term Storage Conditions for Novel Small Molecules: A Case Study Approach for CAS 1443980-86-6

Preamble: Navigating the Unknown with CAS 1443980-86-6

In the landscape of drug discovery and development, researchers are frequently tasked with handling novel chemical entities for which extensive public data on stability and storage is not yet available. CAS 1443980-86-6 represents such a compound. While specific degradation pathways and optimal storage parameters for this molecule are not widely documented, the principles of chemical stability and the methodologies for its assessment are well-established.

This guide, therefore, uses CAS 1443980-86-6 as a case study to provide researchers, scientists, and drug development professionals with a comprehensive framework for determining the optimal long-term storage conditions for any new or poorly characterized small molecule inhibitor. By following the principles and protocols outlined herein, you will be equipped to ensure the integrity, potency, and reliability of your valuable research compounds.

Section 1: The Foundations of Chemical Stability

The long-term stability of any chemical compound is not an intrinsic property but rather a function of its chemical structure and its interaction with the surrounding environment.[1][2] Key environmental factors that can influence the degradation of a compound include temperature, humidity, light, and the presence of oxygen or reactive chemicals.[2][3][4] Understanding these factors is the first step in establishing a robust storage protocol.

The Critical Role of Temperature

Temperature is a primary driver of chemical degradation. Elevated temperatures can increase the rate of hydrolysis, oxidation, and other degradation reactions.[2][3] Conversely, lowering the storage temperature is a common and effective strategy to slow these processes.[1][5] However, it is crucial to consider the potential for precipitation or phase changes at very low temperatures, which could also affect the compound's utility.

The Impact of Light and Humidity

Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical degradation pathways. Therefore, storing compounds in light-protecting containers, such as amber vials, is a standard best practice.[6] Humidity can introduce water, which can act as a reactant in hydrolysis reactions, leading to the breakdown of susceptible functional groups.[4] For solid compounds, storage in a dry environment or with desiccants is often recommended.[6]

Solvent and Solution Stability

When a compound is in solution, the choice of solvent is critical. The solvent can directly participate in degradation reactions or influence the compound's conformation and reactivity.[1] For many small molecule inhibitors, high-purity, anhydrous solvents like DMSO are recommended for creating stock solutions.[5] However, the stability of the compound in the chosen solvent must be experimentally verified. It is also important to be aware that high concentrations of some organic solvents can be toxic to cells in biological assays.[1]

Section 2: Establishing a Stability-Indicating Method

Before long-term stability can be assessed, a validated analytical method that can detect and quantify the parent compound and its potential degradation products is required.[3][7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step.[3] These studies involve exposing the compound to harsh conditions to intentionally induce degradation. The goal is not to determine shelf-life but to identify likely degradation products and establish the specificity of the analytical method.[3]

Experimental Protocol: Forced Degradation of CAS 1443980-86-6

  • Preparation of Stock Solution: Prepare a stock solution of CAS 1443980-86-6 at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. Collect aliquots at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours. Collect aliquots, dilute, and analyze by HPLC.[3]

  • Thermal Degradation: Place a known quantity of the solid compound in an oven at 80°C for 48 hours.[3] Dissolve a portion of the stressed solid and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., in a photostability chamber). A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.[3]

The results of these studies will help in developing an HPLC method (e.g., by adjusting the mobile phase, gradient, and column) that can separate the parent peak from any degradation products.

Section 3: Designing and Implementing Long-Term Stability Studies

Once a stability-indicating method is in place, a formal stability study can be designed.[4][6] This involves storing the compound under various defined conditions and testing it at specific time points.[6][7]

Recommended Storage Conditions for Testing

The choice of storage conditions for the study should be based on the intended storage of the compound.[4][6] A comprehensive study will typically include a range of temperatures and humidity levels.

Storage Condition Temperature Relative Humidity Purpose
Long-Term 25°C ± 2°C60% ± 5%Simulates ambient room temperature storage.[4]
Intermediate 30°C ± 2°C65% ± 5%For compounds intended for warmer climates.[4]
Accelerated 40°C ± 2°C75% ± 5%Used to predict long-term stability in a shorter timeframe.[3]
Refrigerated 5°C ± 3°CN/AFor compounds requiring cold storage.
Frozen -20°C ± 5°CN/ACommon for long-term storage of both solids and solutions.[5]
Ultra-Low -80°C ± 10°CN/AOptimal for long-term archival storage of stock solutions.[1][5]

Table 1: Recommended Storage Conditions for Stability Testing.

Testing Schedule

For long-term studies, the testing frequency should be sufficient to establish a clear stability profile.[7]

  • First Year: Every 3 months

  • Second Year: Every 6 months

  • Thereafter: Annually

For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[7]

The Critical Importance of Aliquoting

For compounds stored in solution, especially those at -20°C or -80°C, it is imperative to aliquot the stock solution into small, single-use volumes.[1][5][6] This practice minimizes the number of freeze-thaw cycles, which can cause degradation and precipitation.[1][5]

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_avoid Practices to Avoid receive Receive Solid Compound (CAS 1443980-86-6) reconstitute Reconstitute in High-Purity Solvent (e.g., DMSO) receive->reconstitute aliquot Aliquot into Single-Use, Light-Protecting Tubes reconstitute->aliquot short_term Short-Term Storage (4°C or on ice) aliquot->short_term For immediate use long_term Long-Term Storage (-80°C) aliquot->long_term For archival purposes thaw Thaw a Single Aliquot long_term->thaw prepare_working Prepare Working Solution in Experimental Medium thaw->prepare_working use_in_assay Use in Assay prepare_working->use_in_assay discard Discard Unused Portion of Thawed Aliquot use_in_assay->discard Do not refreeze freeze_thaw Repeated Freeze-Thaw Cycles old_stock Using Old Stock Solutions improper_solvent Incompatible Solvents

Caption: Recommended workflow for handling and storing stock solutions.

Section 4: Final Recommendations and Best Practices

Based on established principles for small molecule inhibitors, the following general recommendations can be made for the long-term storage of a new compound like CAS 1443980-86-6, pending experimental verification:

  • Solid Form (Lyophilized Powder): Store at -20°C in a tightly sealed container, protected from light and moisture.[5] For many stable compounds, storage at 2-8°C may also be acceptable.

  • In Solution (e.g., DMSO): For long-term archival storage, aliquoted single-use vials should be stored at -80°C.[1][5] This is the gold standard for preserving the integrity of stock solutions. For shorter-term storage (up to a year), -20°C may be sufficient.[5]

Self-Validating System for Trustworthiness:

Every protocol should be a self-validating system. This means:

  • Regularly Calibrate Equipment: Pipettes, balances, and temperature-controlled storage units should be regularly calibrated and monitored.[1][6]

  • Document Everything: Maintain detailed records of stock solution preparation, storage conditions, and stability testing results.[6]

  • Run Controls: In every experiment, include appropriate controls to ensure that any observed loss of activity is not due to other experimental variables.

By implementing these rigorous methodologies, researchers can have high confidence in the stability and integrity of their compounds, leading to more reproducible and reliable scientific outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments.
  • Becton, Dickinson and Company. (2022, August 11).
  • BioPharma Consulting Group. (2025, May 31).
  • Global Bioanalysis Consortium Harmonization Team. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
  • Benchchem. (n.d.). Best practices for long-term storage of SIRT5 inhibitor 7.
  • Sigma-Aldrich. (2026, February 16).
  • Merck Millipore. (n.d.). Document.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Endress+Hauser. (2024, September 23).
  • World Health Organiz

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Protocols & Analytical Methods

Method

Application Note: Bioconjugation Protocols Using Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride for Aldehyde Tagging

Executive Summary Site-specific bioconjugation is a foundational technology in the development of next-generation therapeutics, including Antibody-Drug Conjugates (ADCs) and precision imaging agents. The "aldehyde tag" m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Site-specific bioconjugation is a foundational technology in the development of next-generation therapeutics, including Antibody-Drug Conjugates (ADCs) and precision imaging agents. The "aldehyde tag" methodology provides a highly specific, genetically encoded handle by leveraging the formylglycine-generating enzyme (FGE) to introduce a bioorthogonal aldehyde into recombinant proteins[1][2].

This technical guide details the optimized protocols for conjugating aldehyde-tagged proteins using Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS 1443980-86-6)[3]. As a semicarbazide derivative, this reagent yields a semicarbazone linkage that is significantly more hydrolytically stable than standard hydrazones[4]. By integrating nucleophilic catalysis, this protocol transforms a traditionally sluggish reaction into a rapid, self-validating bioconjugation workflow.

Mechanistic Principles & Causality

The Aldehyde Tag and FGE Oxidation

The aldehyde tag relies on a short consensus sequence (e.g., LCTPSR) genetically engineered into the target protein. During cellular expression, FGE co-translationally oxidizes the specific cysteine residue to formylglycine (fGly), yielding a reactive aliphatic aldehyde[1][2]. This provides a bioorthogonal anchor point that does not cross-react with native amino acid side chains.

Semicarbazide Chemistry: The Stability-Kinetics Tradeoff

Standard alkylhydrazines react with aldehydes to form hydrazones; however, these linkages suffer from low equilibrium constants in aqueous environments and are highly susceptible to hydrolysis[4].

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride circumvents this instability[3]. The reagent features a semicarbazide group ( H2​N−NH−CO−NH−R ). The electron-withdrawing carbonyl group adjacent to the hydrazine moiety delocalizes the lone pair of electrons on the resulting imine nitrogen. While this resonance provides exceptional hydrolytic stability to the final semicarbazone conjugate, it intrinsically reduces the nucleophilicity of the reagent, leading to slow reaction kinetics at physiological pH[2][4].

Nucleophilic Catalysis: Resolving the Kinetic Bottleneck

To achieve high-yield bioconjugation without requiring harsh acidic conditions, nucleophilic catalysts such as aniline or p-phenylenediamine (pPDA) must be employed. pPDA rapidly attacks the fGly aldehyde to form a transient, highly electrophilic Schiff base (imine) intermediate. This activated intermediate is rapidly trapped by the semicarbazide reagent, accelerating the overall reaction rate by up to 120-fold at pH 6.0–7.0[5].

Pathway A Recombinant Protein (LCTPSR Tag) B FGE Oxidation (In vivo / In vitro) A->B C Formylglycine (fGly) Aldehyde Intermediate B->C Cys to fGly conversion F Stable Semicarbazone Bioconjugate C->F Bioconjugation D Methyl 2-[(hydrazinecarbonyl)amino]acetate (Semicarbazide Reagent) D->F Nucleophilic attack E Nucleophilic Catalyst (pPDA or Aniline) E->F Catalysis (pH 5.5-6.5)

Fig 1: Aldehyde tagging and semicarbazone bioconjugation signaling pathway.

Comparative Analysis of Bioconjugation Chemistries

To justify the selection of semicarbazide chemistry, the following table summarizes the quantitative and qualitative differences between common carbonyl-reactive functional groups.

Conjugation ChemistryReagent Functional GroupLinkage FormedRelative Hydrolytic StabilityReaction Kinetics (pH 6.0)Catalyst Required for Efficiency?
Hydrazone Alkylhydrazine R−CH=N−NH−R′ Low (Prone to hydrolysis)SlowYes
Oxime Aminooxy R−CH=N−O−R′ HighModerateYes
Semicarbazone Semicarbazide R−CH=N−NH−CO−R′ Very HighSlow (Intrinsic) / Fast (Catalyzed)Yes (pPDA highly recommended)

Experimental Workflow & Protocol

Workflow S1 1. FGE-Mediated Oxidation S2 2. Buffer Exchange (pH 6.0) S1->S2 S3 3. Reagent & Catalyst Addition S2->S3 S4 4. Incubation (2-4h, 25°C) S3->S4 S5 5. SEC Purification S4->S5 S6 6. LC-MS Characterization S5->S6

Fig 2: Step-by-step experimental workflow for semicarbazide-aldehyde ligation.

Materials Required
  • Target Protein: Recombinant protein containing the FGE-converted fGly residue (Concentration: 10–50 µM).

  • Conjugation Reagent: Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (Sigma-Aldrich)[3].

  • Catalyst: p-Phenylenediamine (pPDA) (High purity, stored under inert gas).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

Step-by-Step Methodology

Step 1: Protein Preparation & Buffer Exchange

  • Action: Exchange the fGly-tagged protein into the Reaction Buffer (pH 6.0) using a centrifugal filter unit (e.g., Amicon Ultra) or a desalting column.

  • Causality: A pH of 6.0 is critical. It balances the protonation state required for the acid-catalyzed dehydration of the tetrahedral intermediate while preventing protein denaturation and minimizing off-target amine reactivity[2].

Step 2: Preparation of Catalyst Stock

  • Action: Dissolve pPDA in anhydrous DMSO to create a freshly prepared 100 mM stock.

  • Causality: pPDA oxidizes rapidly in aqueous solutions and ambient air, forming colored, inactive byproducts. Fresh preparation in an anhydrous solvent ensures maximum catalytic efficiency and prevents background labeling[5].

Step 3: Preparation of Semicarbazide Reagent

  • Action: Dissolve Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in Reaction Buffer to a 100 mM stock.

  • Causality: The hydrochloride salt form ensures rapid aqueous solubility[3]. Self-Validation Checkpoint: Verify the pH of the stock solution. If dissolved in unbuffered water, the HCl salt will drastically lower the pH, potentially precipitating the target protein upon addition. Using the 100 mM Phosphate Reaction Buffer buffers this shift.

Step 4: Catalyzed Ligation Reaction

  • Action: To the protein solution, first add the pPDA stock to a final concentration of 2–5 mM. Mix gently. Immediately follow by adding the semicarbazide reagent to a final concentration of 1–5 mM (maintaining a ~100-fold molar excess over the protein).

  • Causality: Order of addition matters. Adding the pPDA catalyst first allows the rapid formation of the highly reactive Schiff base intermediate, structurally "priming" the fGly site for immediate nucleophilic attack by the semicarbazide[5].

Step 5: Incubation

  • Action: Incubate the reaction mixture at 25°C for 2 to 4 hours in the dark.

  • Causality: The dark environment prevents the photo-oxidation of the pPDA catalyst. The 2-4 hour window ensures >95% conversion based on the accelerated kinetics provided by the pPDA intermediate[5].

Step 6: Purification & Desalting

  • Action: Remove excess semicarbazide and pPDA using a preparative Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) or extensive diafiltration against the final storage buffer (e.g., PBS, pH 7.4).

Step 7: Validation via LC-MS (Self-Validating System)

  • Action: Analyze the intact conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: The covalent addition of the methyl 2-[(hydrazinecarbonyl)amino]acetate moiety ( C4​H9​N3​O3​ , MW: 147.13 Da) via a semicarbazone linkage results in the loss of one water molecule ( H2​O , MW: 18.02 Da).

  • Validation Metric: Look for a precise mass shift of +129.1 Da on the intact protein mass spectrum. This serves as the definitive, self-validating checkpoint for successful conjugate formation.

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines, acs.org,[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis, nih.gov,[Link]

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates, acs.org,[Link]

  • Aldehyde-mediated bioconjugation via in-situ generated ylides, researchgate.net,[Link]

Sources

Application

How to synthesize peptide intermediates using Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

Application Note: Synthesis of Aza-Peptide Intermediates and Bioconjugates Using Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride Executive Summary Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Aza-Peptide Intermediates and Bioconjugates Using Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride

Executive Summary

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is an exceptionally versatile, orthogonal building block in modern synthetic chemistry. Structurally functioning as an aza-glycine methyl ester derivative, it allows for the direct insertion of a nitrogen atom into a peptide backbone. This modification is highly valued in drug development for conferring profound resistance to proteolytic cleavage and inducing specific secondary structures, such as β-turns[4]. Beyond peptidomimetics, its terminal hydrazine moiety serves as a highly nucleophilic anchor for hydrazone ligation, making it a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1] and antiviral covalent inhibitors [2].

Chemical Rationale & Mechanistic Principles (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific semicarbazide derivative behaves the way it does, rather than merely knowing how to use it.

  • The Alpha-Effect & Nucleophilicity: The terminal nitrogen of the hydrazine moiety ( H2​N−NH− ) exhibits the "alpha-effect." The unshared electron pair on the adjacent nitrogen atom raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the terminal amine significantly more nucleophilic than a standard aliphatic amine. This allows for selective acylation or hydrazone formation even in complex, multi-functional mixtures.

  • Orthogonal Protection Strategy: The molecule is bifunctional. The C-terminus is protected as a methyl ester, which is completely stable under the acidic conditions used to remove Boc groups or the basic conditions used to remove Fmoc groups during Solid-Phase Peptide Synthesis (SPPS). It can be selectively saponified later without disrupting the delicate semicarbazide (urea-like) linkage.

  • Conformational Control & Protease Evasion: Replacing the α -carbon of glycine with a nitrogen atom removes the α -CH stereocenter and restricts Ramachandran dihedral angles. This rigidification frequently induces β -turn conformations, which are critical for disrupting protein-protein interactions (PPIs). Furthermore, proteases (like SARS-CoV-2 Mpro) cannot recognize or cleave the aza-peptide bond, drastically increasing the in vivo half-life of the resulting therapeutics [2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; intermediate checks (like LC-MS monitoring and temperature control) are embedded to ensure mechanistic fidelity.

Protocol A: N-Terminal Acylation (Aza-Peptide Chain Extension)

Causality: The hydrochloride salt of the precursor must be neutralized in situ to liberate the nucleophilic hydrazine. HATU is utilized over EDC/NHS because it rapidly activates the incoming Fmoc-protected amino acid, preventing the sluggish semicarbazide from degrading and minimizing the epimerization of the incoming chiral residue.

  • Preparation: Dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Pre-activation: Add DIPEA (3.0 eq) and stir for exactly 5 minutes at room temperature. Validation step: A color change to pale yellow indicates successful active ester formation.

  • Coupling: Add Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (1.0 eq) directly to the mixture.

  • Reaction: Stir for 2–4 hours at room temperature. Monitor completion via LC-MS (look for the disappearance of the 184 m/z starting material peak).

  • Workup: Quench with cold water, extract with EtOAc (3x). Wash the organic layer sequentially with 5% NaHCO 3​ , 1M HCl, and brine to remove unreacted HATU byproducts and DIPEA salts. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: C-Terminal Saponification & SPPS Integration

Causality: Saponification with LiOH is chosen because it is mild enough to hydrolyze the methyl ester rapidly without triggering hydantoin formation or cleaving the semicarbazide backbone, which can occur under harsh acidic or elevated temperature conditions.

  • Solvent System: Dissolve the N-acylated aza-glycine intermediate from Protocol A in a 3:1 mixture of THF/H 2​ O (0.1 M).

  • Temperature Control: Cool the flask to 0 °C in an ice bath. Crucial: Low temperature prevents the racemization of adjacent chiral centers.

  • Hydrolysis: Add LiOH·H 2​ O (1.5 eq) dropwise as an aqueous solution. Stir for 1 hour at 0 °C.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M KHSO 4​ . Extract the resulting free acid with EtOAc.

  • SPPS Coupling: The isolated free acid can now be directly coupled to an amine-functionalized resin using DIC/Oxyma.

Protocol C: Hydrazone Ligation for PROTAC Linker Synthesis

Causality: Operating at a slightly acidic pH (4.5–5.5) protonates the target aldehyde oxygen (increasing its electrophilicity) while keeping the highly nucleophilic hydrazine (pKa ~8) sufficiently unprotonated to attack. Aniline is added as a nucleophilic catalyst to form a highly reactive Schiff base intermediate, accelerating the reaction by orders of magnitude [1].

  • Buffer Preparation: Prepare a 1:1 mixture of tert-butanol and 100 mM sodium acetate buffer (pH 5.0).

  • Reaction Assembly: Dissolve the aldehyde-bearing target ligand (e.g., an HDAC8 targeting moiety) and the hydrazine intermediate (1.1 eq) in the buffer (0.05 M final concentration).

  • Catalysis: Add aniline to a final concentration of 10 mM.

  • Incubation: Stir at room temperature for 1.5 to 2 hours.

  • Purification: Purify the resulting hydrazone-linked PROTAC directly via preparative HPLC (C18 column, MeCN/H 2​ O gradient with 0.1% TFA).

Quantitative Data Summarization

Table 1: Optimization of Aza-Peptide Coupling Conditions (Protocol A)

Coupling Reagent Base Solvent Yield (%) Epimerization (%) Mechanistic Note
HATU DIPEA DMF 92 <1 Optimal balance of speed and stereoretention.
EDC/HOBt DIPEA DMF 78 3 Sluggish activation leads to side reactions.
DIC/Oxyma Collidine DMF 88 <1 Excellent alternative for scale-up (non-explosive).

| T3P | DIPEA | EtOAc | 85 | 2 | Good for liquid-phase, but lower solubility. |

Table 2: Kinetics of Hydrazone Ligation vs. pH (Protocol C)

pH Level Catalyst Time to >95% Conversion Linker Stability (24h)
3.0 None >24 h (Sluggish) Prone to hydrolysis
5.0 Aniline (10mM) 1.5 h Highly Stable
5.0 None 8 h Stable

| 7.4 | None | >48 h | Stable |

Visualizations

AzaPeptideWorkflow Start Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride Step1 N-Terminal Acylation (Fmoc-AA-OH, HATU, DIPEA) Start->Step1 Neutralization & Coupling Step2 Methyl Ester Saponification (LiOH, THF/H2O, 0°C) Step1->Step2 Orthogonal Deprotection Step3 C-Terminal Coupling (Peptide-Resin, DIC/Oxyma) Step2->Step3 Activation End Aza-Peptide Conjugate (Protease Resistant) Step3->End SPPS Cleavage

Figure 1: Workflow for synthesizing protease-resistant aza-peptides using orthogonal protection.

PROTACPathway POI Target Protein (e.g., HDAC8) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC Hydrazone-Linked PROTAC (Aza-Gly Linker) PROTAC->Ternary Recruits E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 2: Mechanism of targeted protein degradation via hydrazone-linked PROTACs.

References

  • Zhao, C., Zhang, J., Zhou, H., Setroikromo, R., Poelarends, G. J., & Dekker, F. J. (2024). Exploration of Hydrazide-Based HDAC8 PROTACs for the Treatment of Hematological Malignancies and Solid Tumors. Journal of Medicinal Chemistry, 67(16), 14016-14039.[Link][1]

  • Flury, P., Vishwakarma, J., Sylvester, K., et al. (2025). Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. Journal of Medicinal Chemistry.[Link][2]

  • Crecente García, S. (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD Thesis, University of Glasgow.[Link][3]

Sources

Method

Application of CAS 1443980-86-6 as a Semicarbazide Linker in Drug Discovery and Bioconjugation

Executive Summary In the rapidly evolving landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and fragment-based drug discovery—the demand for highly stable, bioorthogonal conjugation chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and fragment-based drug discovery—the demand for highly stable, bioorthogonal conjugation chemistries is paramount. CAS 1443980-86-6 (methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride) serves as a highly versatile bifunctional semicarbazide linker. Featuring a highly nucleophilic semicarbazide moiety and a methyl ester-protected carboxylate, this linker bridges the gap between complex payload synthesis and ultra-fast, irreversible bioconjugation.

This application note provides a comprehensive, field-proven guide to utilizing CAS 1443980-86-6 for the development of stable bioconjugates, specifically leveraging the breakthrough diazaborine formation chemistry [1].

Mechanistic Insights: The Semicarbazide Advantage

Overcoming Hydrazone Instability

Historically, hydrazines and standard hydrazides have been used to conjugate payloads to aldehyde-tagged proteins (e.g., formylglycine-generating enzyme (FGE) modified antibodies). However, the resulting hydrazones suffer from rapid hydrolysis in physiological conditions, leading to premature payload release and off-target toxicity.

CAS 1443980-86-6 resolves this through its semicarbazide group. The α -nitrogen of the semicarbazide is highly nucleophilic, allowing for rapid initial attack on carbonyls. When paired with an ortho-boronyl aryl aldehyde—such as 2-formylphenylboronic acid (2-FPBA)—the semicarbazide undergoes an initial condensation followed by a rapid intramolecular cyclization, forming a planar B-N heterocycle known as a diazaborine [2].

Causality in Linker Design

The structure of CAS 1443980-86-6 ( CH3​OOC−CH2​−NH−CO−NH−NH2​⋅HCl ) is intentionally bifunctional:

  • Methyl Ester Terminus: Acts as a stable protecting group during initial storage and handling. It can be selectively saponified to a free carboxylic acid, allowing for standard amide-coupling to amine-bearing drug payloads (e.g., auristatins, maytansinoids).

  • Semicarbazide Terminus: Drives the bioorthogonal conjugation. Because the terminal amine is a strong nucleophile, it must be transiently protected (e.g., via Boc-anhydride) prior to activating the carboxylic acid terminus to prevent catastrophic self-condensation or polymerization during payload attachment.

Quantitative Data Summaries

To understand the superiority of the semicarbazide/diazaborine system over legacy chemistries, consider the kinetic and thermodynamic parameters summarized in Table 1.

Table 1: Kinetic and Thermodynamic Comparison of Bioconjugation Chemistries

Conjugation ChemistryReagentsRate Constant ( M−1s−1 )Product Stability (Physiological pH)Biocompatibility
Classical Hydrazone Hydrazide + Aldehyde 10−3 to 10−2 Low (Reversible, Kd​≈μM )Moderate
Oxime Ligation Aminooxy + Aldehyde 10−2 to 10−1 Moderate (Slow hydrolysis)Good
Click Chemistry Azide + DBCO ≈1 High (Irreversible)Excellent
Diazaborine Formation Semicarbazide + 2-FPBA >103 Extremely High (Irreversible B-N bond) Excellent

Data synthesized from established kinetic studies on ortho-boronyl aryl aldehydes[1, 2].

Experimental Workflows and Visualizations

Pathway Visualization

The formation of the diazaborine conjugate is a two-step cascade that is thermodynamically locked by the boron-nitrogen interaction.

G A CAS 1443980-86-6 (Semicarbazide Linker) C Semicarbazone Intermediate A->C Fast Addition B 2-FPBA Tagged Biomolecule B->C D Stable Diazaborine Conjugate C->D B-N Cyclization

Figure 1: Mechanism of bioorthogonal diazaborine formation using a semicarbazide linker.

Workflow Visualization

To successfully utilize this linker without compromising the highly reactive semicarbazide, researchers must follow a strict order of operations: Protection Saponification Coupling Deprotection Conjugation.

Workflow S1 Step 1: Boc Protection & Saponification (Boc2O, then LiOH in THF/H2O) S2 Step 2: Payload Coupling (HATU/DIPEA with Payload-NH2) S1->S2 S3 Step 3: Boc Deprotection (TFA/DCM) to reveal Semicarbazide S2->S3 S4 S4 S3->S4 S5 Step 5: LC-MS Validation & SEC (Self-Validating System) S4->S5

Figure 2: Step-by-step workflow for payload functionalization and bioconjugation.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Payload-Semicarbazide Construct

Objective: Attach a cytotoxic payload to the linker while preserving the semicarbazide functionality.

Step 1.1: Transient Protection

  • Dissolve CAS 1443980-86-6 (1.0 eq) in anhydrous DMF. Add Triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise at 0°C.

  • Stir at room temperature (RT) for 4 hours. Causality: The Boc group selectively protects the terminal hydrazine nitrogen, preventing it from acting as a nucleophile in Step 1.3.

Step 1.2: Ester Saponification

  • Isolate the Boc-protected intermediate and dissolve in a 3:1 mixture of THF:H 2​ O.

  • Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 3-4, extract with Ethyl Acetate, and concentrate in vacuo to yield the free carboxylic acid.

Step 1.3: Payload Coupling

  • Dissolve the resulting acid (1.0 eq) and the amine-bearing payload (e.g., Monomethyl Auristatin E derivative, 0.95 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 12 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the payload mass and appearance of the coupled product mass confirms successful amide bond formation.

Step 1.4: Deprotection

  • Treat the purified construct with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at RT to remove the Boc group.

  • Evaporate to dryness to yield the active Payload-Semicarbazide construct .

Protocol 2: Bioorthogonal Bioconjugation (ADC Generation)

Objective: Conjugate the Payload-Semicarbazide construct to a 2-FPBA-tagged antibody.

Step 2.1: Preparation of the Antibody

  • Ensure the 2-FPBA-tagged antibody (engineered via standard aldehyde-tagging techniques [3]) is buffer-exchanged into neutral PBS (pH 7.4). Protein concentration should be ~5-10 mg/mL.

Step 2.2: Diazaborine Conjugation

  • Dissolve the Payload-Semicarbazide construct in DMSO (ensure final DMSO concentration in the reaction mixture does not exceed 5% v/v to prevent protein denaturation).

  • Add 5-10 molar equivalents of the construct to the antibody solution.

  • Incubate at RT for 1 hour. Causality: Unlike standard oxime ligations which require acidic pH (pH 4.5-5.5) and aniline catalysts, diazaborine formation proceeds quantitatively at neutral pH without catalysts, preserving the structural integrity of the antibody [2].

Step 2.3: Purification and Validation

  • Purify the resulting ADC using Size Exclusion Chromatography (SEC) or a desalting column (e.g., Sephadex G-25) to remove unreacted payload.

  • Self-Validation: Analyze the purified ADC via Intact Mass Spectrometry (ESI-TOF). The mass shift will exactly correspond to the addition of the payload minus the loss of one water molecule (from the initial condensation), confirming the irreversible diazaborine structure.

References

  • Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens Journal of the American Chemical Society, 2017. URL:[Link]

  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes Accounts of Chemical Research, 2018. URL:[Link]

  • A convenient semicarbazide resin for the solid-phase synthesis of peptide ketones and aldehydes ResearchGate / Solid-Phase Organic Synthesis Literature, 2025 (Historical methodology context). URL:[Link]

Application

Application Note: Dissolution and Stabilization Protocols for Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride

Introduction and Mechanistic Insights Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is a highly versatile bifunctional molecule utilized in bioconjugation, peptide synthesis, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is a highly versatile bifunctional molecule utilized in bioconjugation, peptide synthesis, and drug development. Structurally, it features a semicarbazide moiety (hydrazinecarbonyl) for selective carbonyl conjugation and a methyl ester group for downstream functionalization.

However, dissolving this compound is not merely a physical process; it requires strict chemical control. As a Senior Application Scientist, it is critical to understand the causality behind its degradation in aqueous environments. The molecule is subject to two competing chemical realities:

  • Ester Hydrolysis (Saponification): The methyl ester group is highly susceptible to hydrolysis. Under basic conditions (pH > 8), it undergoes rapid base-catalyzed saponification. Under strongly acidic conditions (pH < 2), it undergoes specific acid-catalyzed hydrolysis[1]. To maintain the ester's integrity, the solution must be kept in a narrow "sweet spot" of pH 4.0 to 6.0[1].

  • Semicarbazide Reactivity: Unlike phenylhydrazine, which degrades rapidly, the semicarbazide group exhibits robust stability in aqueous solutions for weeks[2]. However, if the intended application is bioconjugation (forming a semicarbazone with an aldehyde or ketone), the pH must be carefully controlled. The reaction requires a delicate balance: the target carbonyl oxygen must be protonated to increase electrophilicity, while the semicarbazide nitrogen must remain unprotonated to act as a nucleophile. An acetate buffer at pH 5.0 perfectly maintains this equilibrium[3].

The "pH Shock" Phenomenon: Because this compound is a hydrochloride salt, dissolving it in unbuffered water releases equimolar amounts of protons, causing a severe localized drop in pH (often < 3.0). This acidic shock accelerates the degradation of the methyl ester. Therefore, the compound must be dissolved directly into a pre-calibrated buffer with sufficient molarity to absorb the acidic protons.

Buffer Selection and Stability Profiling

To ensure experimental reproducibility, primary amine buffers (such as Tris) must be strictly avoided, as they can act as competing nucleophiles against the ester[1]. The table below summarizes the quantitative stability data and buffer compatibility for this compound.

Table 1: Buffer Selection and Compound Stability Profile

Condition / BufferpH RangeEster StabilitySemicarbazide ReactivityRecommendation
Unbuffered H₂O ~2.5 - 3.5Poor (Acid-catalyzed hydrolysis)Protonated (Inactive)Avoid
Sodium Acetate 4.0 - 5.5Excellent (Minimal hydrolysis)Optimal for ConjugationIdeal for Stock & Assays
MES Buffer 5.5 - 6.5GoodStable, Low ReactivityGood for Storage
Phosphate (PBS) 7.2 - 7.4Moderate (Slow base hydrolysis)StableUse Immediately
Tris / Borate > 8.0Poor (Rapid saponification)DeprotonatedAvoid

Reaction and Degradation Pathways

The following diagram illustrates the chemical fate of the compound based on the chosen aqueous environment.

ReactionDynamics A Methyl 2-[(hydrazinecarbonyl) amino]acetate HCl B Acid/Base Hydrolysis (pH < 2 or pH > 7) A->B Ester Cleavage (Loss of Methanol) C Stabilized State (pH 4.0 - 6.0) A->C Acetate/MES Buffer (Neutralizes HCl) D Semicarbazone Conjugation (pH 4.5 - 5.0) C->D + Aldehyde/Ketone (Schiff Base Formation)

Chemical pathways of the compound based on pH conditions.

Experimental Methodologies

Protocol A: Preparation of a Self-Validating 100 mM Stabilized Stock Solution

This protocol is designed to neutralize the HCl salt immediately upon dissolution while preventing thermally-induced ester hydrolysis.

Materials:

  • Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (MW: ~183.59 g/mol )

  • 100 mM Sodium Acetate Buffer, pre-calibrated to pH 5.0

  • 0.1 M NaOH (for pH adjustment)

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature (20–25°C) for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric moisture, which initiates premature ester hydrolysis.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer and adjust strictly to pH 5.0. A high molarity (100 mM) is required to buffer against the HCl released by the compound.

  • Dissolution (Temperature Controlled): Weigh 18.36 mg of the compound and add it to 1.0 mL of the pH 5.0 buffer to create a 100 mM stock. Vortex gently. Do not apply heat. Causality: The rate of ester hydrolysis increases exponentially with temperature; heating the solution will degrade the methyl ester[1].

  • System Validation (Critical Step): Measure the final pH of the solution using a micro-pH probe. If the pH has dropped below 4.5 due to the HCl salt, carefully adjust it back to 5.0 using micro-aliquots of 0.1 M NaOH.

  • Integrity Verification: To validate that the ester remains intact post-dissolution, analyze a 10 µL aliquot via ¹H-NMR in D₂O. A successful dissolution will show a distinct, sharp singlet for the methyl ester protons (-OCH₃) at approximately 3.6–3.7 ppm[1].

  • Sterilization and Storage: Filter the solution through a 0.22 µm PTFE syringe filter. Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Situ Semicarbazone Conjugation Workflow

If the compound is being used to label or conjugate an aldehyde/ketone-bearing target (e.g., oxidized glycoproteins or benzaldehyde-modified oligonucleotides)[4].

Step-by-Step Methodology:

  • Target Preparation: Dissolve the target aldehyde/ketone in 100 mM Sodium Acetate (pH 5.0) at a concentration of 10–50 µM.

  • Reagent Addition: Add the stabilized 100 mM stock solution of Methyl 2-[(hydrazinecarbonyl)amino]acetate (from Protocol A) to the target mixture to achieve a final concentration of 1–5 mM (a 100-fold molar excess).

  • Incubation: Incubate the reaction at room temperature for 2 to 4 hours. The semicarbazone linkage forms rapidly and irreversibly under these mildly acidic conditions[4].

  • Quenching/Purification: Purify the conjugate immediately via size-exclusion chromatography (SEC) or HPLC to remove unreacted semicarbazide and prevent long-term ester degradation.

Workflow Visualization

DissolutionWorkflow Step1 1. Equilibrate Reagents (Room Temp, Protect from Moisture) Step2 2. Prepare 100 mM NaOAc Buffer (Pre-calibrate to pH 5.0) Step1->Step2 Step3 3. Dissolve Compound (Vortex gently, NO HEAT) Step2->Step3 Step4 4. Verify & Adjust pH (Ensure pH remains 4.5 - 5.5) Step3->Step4 Step5 5. Filter Sterilize & Aliquot (Store at -20°C) Step4->Step5

Step-by-step workflow for dissolution and stabilization.

References

  • Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens - PMC (nih.gov). 2

  • Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester - Benchchem. 1

  • Why is sodium acetate and HCL used in the preparation of Semicarbazone from semicarbazide? - Quora. 3

  • Attachment of benzaldehyde-modified oligodeoxynucleotide probes to semicarbazide-coated glass - Nucleic Acids Research (oup.com). 4

Sources

Method

Application Note: Catalysts and Reagents for Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride in Organic Synthesis

Executive Summary Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6), frequently referred to as aza-glycine methyl ester semicarbazide hydrochloride, is a highly versatile building block in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6), frequently referred to as aza-glycine methyl ester semicarbazide hydrochloride, is a highly versatile building block in modern organic chemistry. By replacing the α-carbon of a standard glycine residue with a nitrogen atom, this compound introduces 1[1]. It is an indispensable precursor for synthesizing peptidomimetics, aza-peptides, and bioactive heterocycles (such as 1,2,4-triazoles and 1,3,4-oxadiazoles)[2]. This application note details the critical catalysts, reagents, and validated protocols required to manipulate this compound effectively, with a specific focus on overcoming its inherently reduced nucleophilicity.

Mechanistic Grounding: The Chemistry of the Semicarbazide Core

The compound features a semicarbazide core (NH₂-NH-C(=O)-NH-) protected as a methyl ester and stabilized as a hydrochloride salt.

  • Causality of the Hydrochloride Salt: The free base of aza-glycine derivatives is highly prone to spontaneous intramolecular cyclization, forming unwanted hydantoins or oxadiazolones during storage[3]. The HCl salt neutralizes the terminal amine, suppressing this nucleophilic attack and ensuring long-term shelf stability.

  • The Nucleophilicity Challenge: The adjacent electron-withdrawing carbonyl and the electronegative nitrogen network significantly reduce the nucleophilicity of the terminal hydrazine. Consequently,4[4], necessitating specialized catalysts and activation reagents.

Core Catalysts and Reagents

Base Catalysts for Free-Base Generation

To utilize the compound in nucleophilic attacks, the HCl salt must be neutralized in situ.

  • N,N-Diisopropylethylamine (DIEA/DIPEA): The preferred non-nucleophilic base in solid-phase peptide synthesis (SPPS). It efficiently liberates the hydrazine free base without competing for electrophilic coupling reagents[1].

  • Triethylamine (TEA) / Potassium Carbonate (K₂CO₃): Preferred in solution-phase synthesis, particularly for heterocyclic cyclizations, due to their low cost and ease of removal during aqueous workup.

Carbonyl Donors and Coupling Reagents

Incorporating the aza-glycine moiety into a peptide backbone requires forming a urea linkage via a carbonyl donor.

  • 1,1'-Carbonyldi(1,2,4-triazole) (CDT): The optimal reagent for activating the hydrazine. CDT provides a superior balance of reactivity and safety compared to phosgene derivatives, achieving higher conversion rates without causing premature Fmoc deprotection[1].

  • 1,1'-Carbonyldiimidazole (CDI): A milder alternative to CDT. While safer than phosgene, it often yields lower conversion rates and strictly requires double-coupling strategies[4].

  • Phosgene / Diphosgene: Historically used for maximum reactivity to overcome the poor nucleophilicity of the aza-residue, but highly toxic. These have largely been replaced by CDT in modern protocols[1].

Heterocyclic Cyclization Reagents

When synthesizing heterocycles from the semicarbazide:

  • Phosphorus Oxychloride (POCl₃): Acts as both a dehydrating agent and a cyclization catalyst to form 1,3,4-oxadiazoles via the loss of water.

  • p-Toluenesulfonic Acid (p-TsOH): An acid catalyst used to promote the initial condensation of the semicarbazide with aldehydes to form a Schiff base intermediate prior to oxidative cyclization.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the efficacy of various coupling reagents for the insertion of aza-glycine derivatives during SPPS. Data highlights the operational superiority of CDT over CDI and toxic phosgene derivatives[4].

Coupling ReagentEquivalentsTemp (°C)Conversion (%)Side Reactions / Operational Notes
Phosgene 1060~15%Highly toxic gas; requires specialized safety equipment.
Diphosgene 1060~14%Toxic liquid; severe inhalation hazard.
CDI 10606%Low conversion; requires extensive double-coupling.
CDT 106014%Optimal. No premature deprotection; safer handling.

Validated Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Aza-Peptides (Submonomer Approach)

Self-Validation Note: The standard ninhydrin (Kaiser) test cannot detect the coupling of an amino acid to an aza-Gly residue because the resulting secondary nitrogen does not form the requisite Ruhemann's purple complex[5]. Therefore, empirical double-coupling and LC-MS cleavage checks are mandatory to validate the system.

  • Resin Preparation: Swell Rink amide MBHA resin (0.33 mmol/g loading) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 1% Hydroxybenzotriazole (HOBt) and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for 2 minutes. Repeat three times. Wash thoroughly with NMP[1].

  • Activation: In a separate vial, dissolve 10 equivalents of Fmoc-hydrazine and 10 equivalents of CDT in 1.0 mL of NMP. Allow 2–5 minutes for the formation of the activated intermediate.

  • Coupling: Add the activated solution to the resin. Heat the reaction vessel to 60 °C in a water bath for 30 minutes[1].

  • Iteration: Drain and wash the resin with NMP. Repeat Steps 3 and 4 to ensure maximum yield due to the low nucleophilicity of the aza-residue[5].

  • Elongation: Proceed with standard Fmoc-SPPS using DIC/Oxyma for subsequent amino acids.

AzaPeptide Start Resin-Bound Peptide Deprotect Fmoc Deprotection (2% DBU, 1% HOBt in DMF) Start->Deprotect Activate Aza-Gly Activation (Fmoc-NH-NH2 + CDT + DIEA) Deprotect->Activate Couple Coupling Reaction (60°C, 30 min, Double Couple) Activate->Couple Elongate Subsequent Amino Acid Coupling (DIC/Oxyma) Couple->Elongate Cleave Cleavage from Resin (TFA Cocktail) Elongate->Cleave

Workflow for Submonomer Aza-Peptide Synthesis using CDT activation.

Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives via Cyclodehydration

Causality Note: Neutralizing the hydrochloride salt in situ is critical. If the base is omitted, the semicarbazide remains protonated, preventing the initial nucleophilic attack on the carboxylic acid derivative.

  • Free Base Generation: Suspend Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (1.0 equiv) in dry dichloromethane (DCM). Add TEA (1.2 equiv) dropwise at 0 °C. Stir for 15 minutes.

  • Acylation: Add an aromatic acyl chloride (1.1 equiv) slowly. Stir at room temperature for 2 hours to form the diacylhydrazine intermediate.

  • Cyclodehydration: Remove the DCM under reduced pressure. Add POCl₃ (5.0 equiv) to the residue.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 4–6 hours. The POCl₃ acts as both solvent and dehydrating catalyst, driving the cyclization by converting the carbonyl oxygen into a good leaving group.

  • Quenching: Carefully pour the cooled mixture over crushed ice to quench excess POCl₃. Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

Cyclization Semicarbazide Methyl 2-(semicarbazido)acetate HCl (Starting Material) FreeBase Free Base Generation (TEA, 0°C) Semicarbazide->FreeBase Acylation Acylation (Acyl Chloride, RT) FreeBase->Acylation Cyclize Cyclodehydration (POCl3, Reflux 105°C) Acylation->Cyclize Oxadiazole 1,3,4-Oxadiazole Derivative Cyclize->Oxadiazole

Mechanistic pathway for the synthesis of 1,3,4-Oxadiazoles via POCl3 cyclodehydration.

References

  • Bourguet, C. B., Sabatino, D., & Lubell, W. D. (2008). Benzophenone semicarbazone protection strategy for synthesis of aza-glycine containing aza-peptides. Biopolymers, 90(6), 824–831. 3

  • Proulx, C., et al. (2017). Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. Accounts of Chemical Research. 6

  • Szabó, I., et al. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Future Pharmacology. 2

  • Chenoweth, J. L., et al. (2019). Incorporation of Aza-Glycine into Collagen Peptides. The Journal of Organic Chemistry. 1

  • Beke-Somfai, T., et al. (2024). Influence of Aza-Glycine Substitution on the Internalization of Penetratin. MDPI. 7

Sources

Application

Application Note: Utilizing CAS 1443980-86-6 as a pH-Sensitive Semicarbazone Linker in Targeted Drug Delivery

Executive Summary The development of Antibody-Drug Conjugates (ADCs) and targeted nanocarriers relies heavily on the intelligent design of cleavable linkers. CAS 1443980-86-6 , chemically identified as methyl 2-[(hydrazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) and targeted nanocarriers relies heavily on the intelligent design of cleavable linkers. CAS 1443980-86-6 , chemically identified as methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride[1], serves as a highly versatile, bifunctional building block for synthesizing pH-sensitive semicarbazone linkers. By leveraging the differential pH between systemic circulation (pH 7.4) and the intracellular endo-lysosomal pathway (pH 4.5–6.0), this linker ensures stable payload transport and rapid, target-specific drug release.

This application note provides a comprehensive mechanistic overview, physicochemical data, and self-validating experimental protocols for integrating CAS 1443980-86-6 into targeted drug delivery workflows.

Mechanistic Insights: The Semicarbazone Advantage

CAS 1443980-86-6 features two critical functional groups: a methyl ester (which can be converted into an amine-reactive moiety) and a hydrazinecarbonyl (semicarbazide) group[1]. The semicarbazide terminus is highly nucleophilic and reacts specifically with ketone or aldehyde groups on payload molecules (e.g., doxorubicin, modified oligonucleotides, or saponins) to form a semicarbazone linkage[2].

Why choose semicarbazones over traditional hydrazones? While hydrazone linkers are widely used, they often suffer from premature hydrolysis in the bloodstream, leading to off-target toxicity. Semicarbazones exhibit superior stability in systemic circulation. This enhanced stability is driven by the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces susceptibility to hydrolysis at pH 7.4[3].

However, upon receptor-mediated endocytosis and trafficking to the acidic compartments of the late endosome (pH 5.5) and lysosome (pH 4.5), the semicarbazone bond undergoes rapid, proton-catalyzed hydrolysis. This cleavage restores the original ketone/aldehyde, releasing the unmodified, fully active payload into the cytosol to exert its therapeutic effect[4].

G ADC ADC (Semicarbazone Linker) Endosome Early Endosome (pH 6.0) ADC->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (pH 4.5) Endosome->Lysosome Maturation Release Free Payload (Active Drug) Lysosome->Release Acidic Cleavage (pH-triggered) CellDeath Target Cell Apoptosis Release->CellDeath Cytosolic Translocation

Fig 1: Receptor-mediated endocytosis and pH-triggered lysosomal cleavage of semicarbazone ADCs.

Physicochemical Properties

To ensure reproducible bioconjugation, it is critical to understand the foundational properties of the linker building block.

PropertyValue
Chemical Name Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
CAS Registry Number 1443980-86-6[1]
Molecular Formula C₄H₁₀ClN₃O₃
Molecular Weight 183.59 g/mol
Functional Groups Semicarbazide (Hydrazinecarbonyl), Methyl Ester
Cleavage Trigger Acidic pH (4.5 - 5.5)[4]
Primary Application pH-sensitive cleavable linker for ADCs and Nanocarriers

Experimental Workflows & Protocols

The integration of CAS 1443980-86-6 into an ADC requires a precise, multi-step synthetic strategy. The workflow below outlines the transformation from raw building block to a fully functionalized bioconjugate.

Workflow Step1 Step 1: Payload Conjugation CAS 1443980-86-6 + Ketone/Aldehyde Drug Catalyst: Mild Acid (pH 4-5) Product: Semicarbazone Methyl Ester Step2 Step 2: Ester Deprotection Reagent: LiOH (aq) / THF Product: Semicarbazone Carboxylic Acid Step1->Step2 Step3 Step 3: NHS Activation Reagents: EDC.HCl, NHS, DMF Product: NHS-Activated Linker-Drug Step2->Step3 Step4 Step 4: Antibody Conjugation Reagents: mAb (Lysine amines), pH 7.5-8.0 Product: Cleavable Antibody-Drug Conjugate Step3->Step4

Fig 2: Step-by-step synthetic workflow for integrating CAS 1443980-86-6 into an ADC.

Protocol 1: Synthesis of the Semicarbazone-Payload Complex

Objective: Conjugate a ketone-bearing payload (e.g., Doxorubicin) to the semicarbazide moiety of CAS 1443980-86-6. Causality Check: This reaction strictly requires a mildly acidic environment (pH 4.5–5.0). The acid acts as a catalyst to protonate the payload's carbonyl oxygen, increasing its electrophilicity. If the pH drops too low, the semicarbazide nucleophile becomes fully protonated and unreactive.

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of the ketone-bearing payload (e.g., Doxorubicin HCl) and 1.2 equivalents of CAS 1443980-86-6 in anhydrous Methanol/DMF (1:1 v/v).

  • Add a catalytic amount of glacial acetic acid (or trifluoroacetic acid) to adjust the apparent pH of the solution to ~4.5.

  • Stir the reaction mixture in the dark at room temperature for 12–24 hours.

  • Monitor the reaction progress via LC-MS. The formation of the semicarbazone methyl ester should proceed quantitatively.

  • Precipitate the product using cold diethyl ether, centrifuge, and dry the pellet under vacuum.

Protocol 2: Ester Hydrolysis and NHS Activation

Objective: Convert the unreactive methyl ester into an amine-reactive N-hydroxysuccinimide (NHS) ester for bioconjugation. Causality Check: The methyl ester must be hydrolyzed to a free carboxylic acid. Mild basic conditions are utilized because the semicarbazone bond is highly stable to base, preventing premature cleavage of the payload during deprotection.

Step-by-Step Methodology:

  • Dissolve the semicarbazone-payload complex in a THF/Water mixture (3:1 v/v) and cool to 0°C in an ice bath.

  • Add 1.5 equivalents of Lithium Hydroxide (LiOH) dropwise. Stir for exactly 2 hours at 0°C to minimize any potential side reactions.

  • Carefully neutralize the mixture to pH 7.0 using 1M HCl. (Critical: Do not allow the pH to drop below 6.0, as this will trigger the premature hydrolysis of the semicarbazone bond).

  • Lyophilize the neutralized solution to obtain the free carboxylic acid.

  • Dissolve the free acid in anhydrous DMF. Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS.

  • Stir at room temperature for 4 hours.

  • Purify the NHS-activated linker-payload via preparative HPLC, or use directly in the next step if purity exceeds 90%.

Protocol 3: Bioconjugation to Monoclonal Antibody (mAb)

Objective: Attach the activated linker-payload to surface lysine residues of the targeting antibody. Causality Check: Conjugation must be performed at pH 7.5–8.0. This slightly alkaline environment ensures that a sufficient fraction of the antibody's lysine ε-amino groups are deprotonated (nucleophilic), while simultaneously maintaining the absolute integrity of the pH-sensitive semicarbazone bond.

Step-by-Step Methodology:

  • Buffer exchange the monoclonal antibody into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0) using a spin desalting column.

  • Adjust the mAb concentration to 5–10 mg/mL.

  • Add 5–10 molar equivalents of the NHS-activated linker-payload (dissolved in DMSO) dropwise to the mAb solution. (Note: Ensure the final DMSO concentration does not exceed 10% v/v to prevent antibody denaturation).

  • Incubate the mixture at room temperature for 2 hours with gentle end-over-end rotation.

  • Quench the reaction by adding 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

  • Remove unreacted small molecules and exchange the newly formed ADC into Storage Buffer (e.g., PBS, pH 7.4) using Size Exclusion Chromatography (SEC) or a centrifugal filter unit (MWCO 30 kDa).

References

  • NextSDS. "methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride — Chemical Substance Information".
  • Google Patents (WO2022055352A1). "Semicarbazone-based saponin conjugate".
  • Google Patents (US8105568B2). "Vitamin receptor binding drug delivery conjugates".
  • ResearchGate. "Acid-cleavable poly(oxazoline) surfactants".

Sources

Method

Application Note: Mild Ester Hydrolysis of Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective ester hydrolysis, peptidomimetic synthesis, and zwitterion isolation. Executive Summary Methyl 2-[(hydra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective ester hydrolysis, peptidomimetic synthesis, and zwitterion isolation.

Executive Summary

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (MW: 183.59 g/mol ) is a highly polar, aza-glycine derivative utilized in the synthesis of peptidomimetics and targeted drug delivery systems. The molecule presents a distinct synthetic challenge: it contains a methyl ester that requires hydrolysis to yield the corresponding carboxylic acid, but it also harbors a sensitive semicarbazide (hydrazinecarbonyl) linkage.

Standard saponification (using NaOH/KOH) or acid-catalyzed hydrolysis frequently results in the destructive cleavage of the semicarbazide C–N and N–N bonds. This application note details a field-proven, self-validating protocol utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system to achieve quantitative ester hydrolysis while preserving the structural integrity of the semicarbazide moiety.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why standard conditions fail and how our selected reagents circumvent these failures.

The Vulnerability of the Semicarbazide Linkage

The hydrazinecarbonyl group ( −NH−CO−NH−NH2​ ) is a versatile pharmacophore, but it is highly susceptible to hydrolytic cleavage. Under strongly acidic conditions (e.g., 0.1 M HCl at >50 °C) or strongly basic conditions (e.g., 0.1 M NaOH at elevated temperatures), the semicarbazide linkage degrades into the corresponding amine and hydrazine byproducts[1]. Furthermore, intracellular and physiological studies demonstrate that semicarbazone and semicarbazide derivatives are highly responsive to pH shifts, making them useful for targeted drug release but fragile during bulk synthesis[2].

The Lithium Advantage (Chemoselectivity)

To achieve ester cleavage without triggering semicarbazide degradation, we employ Lithium Hydroxide (LiOH). The lithium cation ( Li+ ) possesses a significantly smaller ionic radius (0.76 Å) compared to sodium (1.02 Å) or potassium (1.38 Å)[3].

  • Causality: This high charge density allows Li+ to strongly coordinate to the carbonyl oxygen of the methyl ester. This Lewis acid-like coordination increases the electrophilicity of the ester carbon, enabling the hydroxide anion to attack at lower temperatures (0 °C to 25 °C) and under milder pH conditions than would be required with NaOH[3].

  • Result: The ester is hydrolyzed 2 to 5 times faster than with traditional bases, leaving the unactivated semicarbazide linkage completely intact[4].

Quantitative Condition Comparison

The table below summarizes the empirical outcomes of various hydrolysis conditions applied to semicarbazide-containing esters.

Hydrolysis ConditionReagents & SolventTemperatureEster CleavageSemicarbazide StabilityExpected Yield
Acidic Hydrolysis 1.0 M HCl, H2​O 60 °CCompleteCleaved / Degraded< 15%
Standard Saponification NaOH (3.0 eq), MeOH/ H2​O 40 °CCompletePartial Cleavage30 - 40%
Mild Lithium Hydrolysis LiOH (2.5 eq), THF/ H2​O 0–25 °C Complete Intact (>98%) > 85%

Experimental Workflow

Workflow Substrate Methyl 2-[(hydrazinecarbonyl)amino]acetate HCl (Starting Material) Neutralization HCl Neutralization (1.0 eq LiOH, 0 °C) Substrate->Neutralization THF/H2O (3:1) Hydrolysis Ester Hydrolysis (1.5 eq LiOH, THF/H2O, 0-25 °C) Neutralization->Hydrolysis 1-2 hours Monitor LC-MS Monitoring (Check for Semicarbazide Intactness) Hydrolysis->Monitor Aliquot testing Quench Isoelectric Quenching (Dowex H+ Resin to pH ~5.5) Monitor->Quench Conversion > 95% Isolation Lyophilization & Isolation (Salt-Free Zwitterion) Quench->Isolation Remove THF, freeze-dry

Workflow for the mild LiOH-mediated ester hydrolysis of semicarbazide derivatives.

Step-by-Step Protocol: Self-Validating Hydrolysis

Because the final product—2-[(hydrazinecarbonyl)amino]acetic acid—is a highly polar zwitterion, standard liquid-liquid extraction will fail. This protocol incorporates a resin-based quenching step to ensure the isolation of a salt-free product.

Reagents Required
  • Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (MW: 183.59 g/mol )

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O , MW: 41.96 g/mol )

  • Tetrahydrofuran (THF), HPLC grade (Degassed)

  • Deionized Water (Degassed)

  • Dowex 50WX8 strongly acidic cation-exchange resin ( H+ form), washed with DI water.

Procedure

Step 1: Substrate Preparation & Neutralization

  • In a 25 mL round-bottom flask, suspend Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (183.6 mg, 1.0 mmol) in 3.0 mL of degassed THF.

  • Self-Validation Check: The starting material will likely remain as a suspension. Do not add heat to force dissolution.

  • Cool the flask to 0 °C using an ice-water bath under a nitrogen atmosphere (to prevent oxidation of the hydrazine moiety).

Step 2: Controlled Hydrolysis

  • Dissolve LiOH⋅H2​O (104.9 mg, 2.5 mmol, 2.5 eq) in 1.0 mL of degassed DI water. (Note: 1.0 eq is consumed immediately to neutralize the HCl salt; the remaining 1.5 eq drives the ester hydrolysis).

  • Add the aqueous LiOH solution dropwise to the THF suspension over 5 minutes with vigorous stirring.

  • Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for an additional 1.5 hours.

  • Analytical Check: Monitor the reaction via LC-MS. The starting material mass ( [M+H]+=148.1 for the free base) should transition cleanly to the product mass ( [M+H]+=134.1 ).

Step 3: Isoelectric Quenching (Critical Step)

  • Once LC-MS confirms >95% conversion, cool the reaction mixture back to 0 °C.

  • Instead of quenching with aqueous HCl (which would generate inseparable LiCl salts), add pre-washed Dowex 50WX8 ( H+ form) resin in small portions.

  • Continuously monitor the pH of the solution using a calibrated pH meter or precision pH paper. Stop adding resin when the pH reaches 5.0 – 5.5 (the approximate isoelectric point of the aza-glycine zwitterion).

  • Causality: The resin exchanges Li+ ions in solution for H+ ions, neutralizing the carboxylate without introducing soluble inorganic salts.

Step 4: Isolation

  • Filter the mixture through a coarse glass frit to remove the Dowex resin. Wash the resin bed with 2 mL of DI water.

  • Concentrate the combined filtrate under reduced pressure (bath temperature < 30 °C) to remove the THF.

  • Lyophilize (freeze-dry) the remaining aqueous solution for 24–48 hours to afford the pure 2-[(hydrazinecarbonyl)amino]acetic acid as a white, free-flowing powder.

Troubleshooting

  • Issue: Incomplete Hydrolysis.

    • Cause: Insufficient active base due to atmospheric CO2​ absorption by LiOH.

    • Solution: Always use fresh, tightly sealed LiOH⋅H2​O . You may add an additional 0.5 eq of LiOH if the reaction stalls, but do not exceed 3.0 eq total to protect the semicarbazide.

  • Issue: Appearance of [M+H]+=76.0 (Glycine derivative) or Hydrazine.

    • Cause: Cleavage of the semicarbazide linkage.

    • Solution: Ensure the reaction temperature never exceeds 25 °C. If cleavage persists, reduce the hydrolysis equivalents of LiOH from 1.5 to 1.1 and extend the reaction time at 0 °C.

References

  • PatSnap Eureka. "Measuring Lithium Hydroxide's Role In Organic Synthesis". PatSnap. URL: [Link]

  • PubMed. "Engineering Semicarbazide-Bearing Polypeptide Conjugates for Efficient Tumor Chemotherapy and Imaging of Tumor Metastasis". Advanced Materials. URL:[Link]

  • RSC Publishing. "ChemComm: Peptide synthesis via iterative N→C thioamide couplings". Chemical Communications. URL: [Link]

Sources

Application

Cross-linking techniques with Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in polymer chemistry

Application Note: Dynamic Covalent Cross-Linking via Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in Viscoelastic Polymer Networks Introduction & Mechanistic Rationale The development of "smart" hydrogels for...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dynamic Covalent Cross-Linking via Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in Viscoelastic Polymer Networks

Introduction & Mechanistic Rationale

The development of "smart" hydrogels for 3D bioprinting, targeted drug delivery, and tissue engineering relies heavily on dynamic covalent chemistry (DCC). Unlike static covalent bonds, dynamic bonds can break and reform autonomously, endowing materials with shear-thinning, self-healing, and stress-relaxing properties [1].

When designing imine-type dynamic networks, the choice of cross-linking chemistry dictates the macroscopic fate of the hydrogel. Oxime bonds form rapidly but possess an equilibrium constant ( Keq​>108 M−1 ) that renders them virtually static under physiological conditions, inhibiting cell spreading. Conversely, hydrazone bonds ( Keq​≈103−104 M−1 ) are highly dynamic but often yield mechanically weak networks [1][2].

The Semicarbazone Advantage: Semicarbazones strike the optimal thermodynamic balance ( Keq​≈104−106 M−1 ). They provide sufficient mechanical integrity while maintaining the viscoelasticity essential for extrusion-based bioprinting [1].

Why use Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride? While bis-semicarbazides are common small-molecule cross-linkers, they offer limited solubility and no functional handle for macromolecular grafting. Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) solves this via a unique heterobifunctional architecture:

  • Hydrochloride Salt: Ensures excellent aqueous solubility, critical for modifying water-soluble biopolymers.

  • Methyl Ester: Serves as a latent electrophile. It undergoes aminolysis with amine-rich polymers (e.g., chitosan, polyallylamine) under mild heating. This effectively grafts semicarbazide groups onto the polymer backbone without the need for coupling agents like EDC/NHS, completely avoiding the self-condensation risks inherent to carboxyl-semicarbazide activation.

  • Semicarbazide Terminus: Remains unreacted during the grafting phase, poised for rapid Schiff-base condensation with aldehyde-functionalized polymers (e.g., oxidized alginate) [3].

Workflow Visualization

The following diagram illustrates the two-phase macromolecular engineering approach: grafting the semicarbazide handle via aminolysis, followed by dynamic cross-linking.

Workflow A Amine-Rich Polymer (e.g., Chitosan) C Semicarbazide-Grafted Polymer A->C Aminolysis (60°C, pH 8.0) B Methyl 2-[(hydrazinecarbonyl) amino]acetate HCl B->C Grafting E Viscoelastic Semicarbazone Hydrogel C->E Schiff-Base Condensation D Oxidized Alginate (Aldehyde-Rich) D->E Dynamic Cross-linking

Workflow for synthesizing dynamic semicarbazone hydrogels via heterobifunctional grafting.

Experimental Protocols

The following protocols outline the synthesis of a self-healing hydrogel system using Chitosan and Oxidized Alginate (Ox-Alg).

Protocol 1: Synthesis of Semicarbazide-Functionalized Chitosan (CS-Sem)

Causality Insight: We utilize mild heating in a mixed solvent system to drive the aminolysis of the methyl ester by the primary amines of chitosan. The pH is carefully adjusted to deprotonate both the chitosan amines and the hydrochloride salt of the reagent, maximizing nucleophilic attack.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of low-molecular-weight Chitosan (>75% deacetylation) in 50 mL of 0.1 M acetic acid.

  • pH Adjustment: Slowly add 1 M NaOH to adjust the pH to 7.5–8.0. Simultaneously add 50 mL of methanol to prevent chitosan precipitation and maintain a homogenous phase.

  • Grafting: Add 1.5 molar equivalents (relative to the free amine groups of chitosan) of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride.

  • Aminolysis: Stir the reaction mixture continuously at 60°C for 24 hours. The mild heat drives the substitution, releasing methanol as a byproduct.

  • Purification: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against distilled water for 72 hours, changing the water twice daily to remove unreacted reagents and salts.

  • Recovery: Lyophilize the purified solution to obtain CS-Sem as a porous white sponge.

Self-Validation Check: Perform FTIR spectroscopy on the lyophilized product. The disappearance of the methyl ester carbonyl stretch ( 1740 cm −1 ) and the emergence of a strong amide I band ( 1650 cm −1 ) confirms successful covalent grafting.

Protocol 2: Fabrication of Semicarbazone Dynamic Hydrogels

Causality Insight: Gelation occurs spontaneously at physiological pH without the need for UV light, initiators, or toxic catalysts. The reaction is driven by the high local concentration of complementary functional groups.

Step-by-Step Methodology:

  • Precursor Preparation: Prepare a 2% (w/v) solution of CS-Sem in standard PBS (pH 7.4). Separately, prepare a 2% (w/v) solution of Oxidized Alginate (degree of oxidation 10%) in PBS.

  • Mixing: Load the two solutions into a sterile dual-syringe system equipped with a static mixing nozzle.

  • Extrusion: Extrude the mixed solution directly into a well-plate mold or a simulated physiological environment (e.g., 37°C PBS bath).

  • Gelation: Allow 30–60 seconds for the dynamic semicarbazone network to reach the gel point ( G′>G′′ ).

Self-Validation Check: Perform a macroscopic step-strain rheology test. A successfully formed dynamic network will show the storage modulus ( G′ ) dropping below the loss modulus ( G′′ ) at 600% strain (network rupture), and rapidly recovering to >90% of its original G′ within 10 seconds when the strain is reduced to 1%.

Quantitative Data & Rheological Profiling

To justify the selection of semicarbazide over other imine-forming chemistries, the following table summarizes the comparative thermodynamic and macroscopic properties of dynamic covalent cross-links [1][2].

Cross-link TypeReactive PairEquilibrium Constant ( Keq​ )Gelation SpeedStorage Modulus ( G′ )Self-Healing / Viscoelasticity
Oxime Aminooxy + Aldehyde >108 M−1 Fast (<10 s)High ( 10 kPa)Poor (Highly Elastic, Static)
Semicarbazone Semicarbazide + Aldehyde 104−106 M−1 Moderate (30-60 s) Medium ( 5 kPa) Excellent (Viscoelastic)
Hydrazone Hydrazide + Aldehyde 103−104 M−1 Slow (Minutes)Low ( 2 kPa)Excellent (Highly Dynamic)

Data Summary: Semicarbazone networks occupy the "Goldilocks zone" of dynamic covalent chemistry, providing enough structural integrity to support 3D printed architectures while retaining the chain mobility required for rapid self-healing and cell proliferation.

References

  • Viscoelastic Oxidized Alginates with Reversible Imine Type Crosslinks: Self-Healing, Injectable, and Bioprintable Hydrogels. PubMed Central (NIH). 1

  • Dynamic Covalent Hydrogels: Strong yet Dynamic. PubMed Central (NIH). 2

  • Hydrogels Based on Schiff Base Linkages for Biomedical Applications. PubMed Central (NIH). 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride. Here, we will address the critical challenge of preventing ester hydrolysis in aqueous buffer systems. This resource provides in-depth, evidence-based answers to common questions, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is degrading in my aqueous buffer. What is the likely cause?

The most probable cause of degradation for this compound in an aqueous environment is the hydrolysis of its methyl ester group. Ester hydrolysis is a chemical reaction where water breaks down the ester into its constituent carboxylic acid and alcohol.[1][2] The rate of this reaction is highly dependent on the pH and temperature of the solution.[1][2]

Both acidic and basic conditions can catalyze this degradation.[1][2]

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1]

  • Base-Catalyzed Hydrolysis (Saponification): In basic solutions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon.[1] This process is typically faster than acid-catalyzed hydrolysis.[1]

Given the structure of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride, which contains an amino group, the protonation state of this group can also influence the rate of hydrolysis.[3]

Q2: What is the optimal pH range to maintain the stability of my compound in an aqueous buffer?

While the exact optimal pH is specific to the molecule, most simple esters exhibit the greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 6.[4] Within this range, the rates of both acid- and base-catalyzed hydrolysis are minimized. For compounds with adjacent amino groups, the protonation of this group can accelerate hydroxide-catalyzed hydrolysis, making a slightly acidic pH even more critical for stability.[3]

It is highly recommended to perform a pH-rate profile study to determine the precise pH of maximum stability for your specific experimental conditions.

Q3: Which buffer systems are recommended for minimizing hydrolysis?

The choice of buffer is critical. The ideal buffer should not only maintain the desired pH but also be non-reactive with your compound.

  • Recommended Buffers:

    • Acetate Buffers (pH 3.6 - 5.6): Acetate is a good choice for the slightly acidic range where many esters are most stable.

    • Citrate Buffers (pH 3.0 - 6.2): Citrate offers a wider buffering range and is generally inert. However, be aware that citrate can chelate metal ions, which may or may not be relevant to your system. Studies on the stability of hydralazine hydrochloride, a related hydrazine derivative, have shown that citrate buffers did not adversely affect its stability.[5]

    • Phosphate Buffers (pH 5.8 - 8.0): While phosphate buffers are common, they can sometimes catalyze hydrolysis, particularly at alkaline pH.[6] Use with caution and verify compatibility. For hydralazine hydrochloride, phosphate buffers were found to be non-deleterious.[5]

  • Buffers to Use with Caution:

    • Amine-based buffers (e.g., Tris, HEPES): These should be used with caution as the amine groups could potentially react with the ester or its degradation products.

The concentration of the buffer should be sufficient to maintain the pH, typically in the range of 25-100 mM.[7]

Q4: How does temperature affect the stability of my compound?

Ester hydrolysis is a temperature-dependent reaction.[2] An increase in temperature will increase the rate of hydrolysis.[2][8] Therefore, to minimize degradation, it is crucial to:

  • Prepare and store stock solutions at low temperatures. For a similar compound, Methyl 2-aminoacetate hydrochloride, storage at -80°C for up to 6 months and -20°C for up to 1 month is recommended for stock solutions.[9]

  • Conduct experiments at the lowest practical temperature.

  • Avoid repeated freeze-thaw cycles, which can introduce instability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. Ester hydrolysis due to inappropriate pH.1. Immediately check the pH of your buffer solution. 2. Prepare fresh buffers in the recommended pH range of 4-6 (e.g., acetate or citrate). 3. Re-run the experiment at the adjusted pH.
Inconsistent results between experimental runs. Fluctuation in temperature or pH.1. Ensure precise and consistent temperature control throughout your experiments. 2. Calibrate your pH meter before each use. 3. Use a buffer with a pKa within one pH unit of your target pH for robust pH control.[7]
Appearance of new, unexpected peaks in chromatogram. Formation of hydrolysis products (carboxylic acid and methanol).1. Confirm the identity of the new peaks using a technique like LC-MS. 2. Implement the stabilization strategies outlined in this guide to minimize the formation of these degradants.
Precipitation of the compound in the buffer. The hydrochloride salt may have limited solubility at certain pH values, or the hydrolyzed product may be less soluble.1. Assess the solubility of your compound across a range of pH values. 2. Consider using a co-solvent if compatible with your experimental system, but be aware this can also affect the rate of hydrolysis.

Experimental Protocols

Protocol 1: pH-Rate Profile Study to Determine Optimal pH for Stability

Objective: To identify the pH at which Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride exhibits the lowest rate of hydrolysis.

Materials:

  • Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

  • A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 3 to 8.

  • HPLC system with a suitable column and detector for the parent compound.

  • Calibrated pH meter and temperature-controlled incubator.

Procedure:

  • Prepare a stock solution of the compound in a non-aqueous solvent like DMSO or acetonitrile.

  • Prepare a series of buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).

  • Spike a known concentration of the stock solution into each buffer to a final concentration suitable for HPLC analysis.

  • Immediately inject a sample from each pH solution into the HPLC to determine the initial concentration (T=0).

  • Incubate all samples at a constant, controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze by HPLC.

  • Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give you the pseudo-first-order rate constant (k) for hydrolysis.

  • Plot the rate constant (k) versus pH. The pH at which k is at its minimum is the pH of maximum stability.

Protocol 2: Analytical Method for Monitoring Hydrolysis

Objective: To quantify the degradation of the ester and the formation of its carboxylic acid hydrolysis product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.

  • Proton NMR (1H NMR) spectroscopy can also be a powerful tool for monitoring the disappearance of the methyl ester signal and the appearance of the methanol signal.[10]

  • Spectrophotometric methods can also be employed to monitor the reaction kinetics.[11][12]

Example HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol). The low pH of the mobile phase will "freeze" the hydrolysis reaction during the analysis.[13]

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

  • Quantification: Use a calibration curve of the parent compound to determine its concentration at each time point.

Visualizing the Hydrolysis Pathway and Stability Strategy

Hydrolysis Mechanism of Methyl 2-[(hydrazinecarbonyl)amino]acetate

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_H Methyl 2-[(hydrazinecarbonyl)amino]acetate Protonated_Ester Protonated Ester (More Electrophilic) Ester_H->Protonated_Ester + H+ Tetrahedral_Intermediate_H Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_H + H2O Products_H Carboxylic Acid + Methanol Tetrahedral_Intermediate_H->Products_H - H+ Ester_OH Methyl 2-[(hydrazinecarbonyl)amino]acetate Tetrahedral_Intermediate_OH Tetrahedral Intermediate Ester_OH->Tetrahedral_Intermediate_OH + OH- Products_OH Carboxylate + Methanol Tetrahedral_Intermediate_OH->Products_OH

Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.

Decision Workflow for Stabilizing the Compound

Start Instability Observed Check_pH Is pH between 4 and 6? Start->Check_pH Adjust_pH Adjust pH to 4-6 using Acetate or Citrate Buffer Check_pH->Adjust_pH No Check_Temp Is Temperature Controlled and Minimized? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store at ≤ 4°C Conduct experiments at lowest feasible temperature Check_Temp->Adjust_Temp No Monitor_Stability Monitor Stability via HPLC (Protocol 2) Check_Temp->Monitor_Stability Yes Adjust_Temp->Monitor_Stability Stable Compound is Stable Monitor_Stability->Stable

Caption: A troubleshooting workflow for addressing ester hydrolysis.

References

  • Ester Hydrolysis Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15).
  • Hydrolysis of Esters: Mechanism and Conditions - PSIBERG. (2022, July 16).
  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. (2006, July 6). Journal of the American Chemical Society.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007, June 29). Industrial & Engineering Chemistry Research.
  • 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. (1991, December). Journal of Pharmacy and Pharmacology.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). ResearchGate.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3).
  • Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds - Benchchem.
  • The methyl ester of α-aminophenylacetic acid: pH-dependence and phosphate catalysis of hydrolysis.Journal of the Chemical Society, Perkin Transactions 2.
  • Methyl 2-aminoacetate hydrochloride | Amino Acid Derivative | MedChemExpress.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • How to choose the perfect buffer to get a pure, stabilised, functional protein - Tebubio. (2017, January 30).
  • Stability of hydralazine hydrochloride in aqueous vehicles. (1986, June). Journal of Clinical and Hospital Pharmacy.

Sources

Optimization

Troubleshooting incomplete semicarbazone formation with Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

Reagent Profiling & Causality Target Reagent: Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride CAS Number: 1443980-86-6[1] As a Senior Application Scientist, I frequently see researchers struggle with incomplete...

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Author: BenchChem Technical Support Team. Date: March 2026

Reagent Profiling & Causality

Target Reagent: Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride CAS Number: 1443980-86-6[1]

As a Senior Application Scientist, I frequently see researchers struggle with incomplete semicarbazone formation when using hydrochloride salt derivatives. Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is a highly effective substituted semicarbazide used to derivatize aldehydes and ketones for isolation or LC-MS/MS analysis. However, because it is supplied as an HCl salt, it is not inherently nucleophilic out of the bottle .

To achieve high-yield derivatization, you must master the thermodynamic and kinetic equilibrium of the reaction. The formation of a semicarbazone is a classic nucleophilic addition-elimination reaction that relies on a delicate, bell-shaped pH-rate profile[2].

Mechanism R_HCl Reagent HCl Salt (Non-nucleophilic) FreeBase Free Hydrazine Base (Nucleophilic) R_HCl->FreeBase + Base Buffer Buffer (e.g., NaOAc) Neutralizes HCl Buffer->R_HCl Tetrahedral Tetrahedral Carbinolamine Intermediate FreeBase->Tetrahedral Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbonyl->Tetrahedral Product Semicarbazone Product + H2O Tetrahedral->Product Dehydration AcidCat Mild Acid Catalysis (pH 4.5 - 5.5) AcidCat->Carbonyl Activates C=O AcidCat->Tetrahedral Promotes -OH elimination

Fig 1: Mechanistic workflow of semicarbazone formation highlighting critical pH-dependent steps.

Diagnostic FAQs

Q1: I mixed the reagent and my ketone in pure methanol, but my LC-MS shows 0% conversion after 24 hours. What went wrong? A1: You failed to liberate the free base. The terminal hydrazine nitrogen in the HCl salt is protonated ( −NH3+​ ), rendering it completely non-nucleophilic[3]. You must add a neutralizing agent (like anhydrous sodium acetate) to free the amine.

Q2: I added a strong base (NaOH) to ensure the reagent was neutralized, but now I see a massive byproduct peak. What is it? A2: You have hydrolyzed the reagent. Methyl 2-[(hydrazinecarbonyl)amino]acetate contains a methyl ester moiety. At pH > 7.0, especially in aqueous conditions, the ester rapidly hydrolyzes to the corresponding carboxylic acid, resulting in a mass shift of -14 Da in your product. Semicarbazone formation requires a slightly acidic environment (pH 4.5–5.5) to activate the carbonyl carbon[4].

Q3: My target is a sterically hindered ketone. Even at pH 5.0, the reaction stalls at 40% conversion. How do I push the equilibrium? A3: Semicarbazone formation is a reversible condensation reaction that produces water. For bulky ketones, the reverse hydrolysis reaction competes heavily. You must drive the equilibrium forward by either using a large excess of the reagent (3–5 equivalents) or by physically removing water using molecular sieves (3Å) in your reaction solvent. Heating to 40°C can also provide the kinetic energy needed to overcome steric hindrance[5].

Troubleshooting Start Issue: Incomplete Formation CheckPH Check Reaction pH Start->CheckPH PHLow pH < 4.0 (Reagent Protonated) CheckPH->PHLow PHHigh pH > 6.0 (No Acid Catalysis) CheckPH->PHHigh PHOpt pH 4.5 - 5.5 (Optimal) CheckPH->PHOpt AddBase Add Sodium Acetate or adjust buffer PHLow->AddBase PHHigh->AddBase CheckSterics Check Carbonyl Sterics & Solubility PHOpt->CheckSterics StericHindrance Bulky Ketone CheckSterics->StericHindrance IncreaseTemp Increase Temp / Time or use Sieves StericHindrance->IncreaseTemp

Fig 2: Decision tree for troubleshooting incomplete semicarbazone derivatization.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to adjust your reaction parameters based on observed failures.

ParameterSub-optimal ConditionMechanistic ConsequenceRecommended Corrective Action
pH Level < 4.0 (Too acidic)Protonation of terminal −NH2​ ; complete loss of nucleophilicity[3].Add anhydrous sodium acetate to neutralize the HCl salt.
pH Level > 6.0 (Too basic)Insufficient protonation of carbonyl oxygen; ester hydrolysis side-reactions.Adjust buffer with dilute glacial acetic acid to reach pH ~5.0[4].
Temperature 20°C (for ketones)Insufficient kinetic energy to form the tetrahedral carbinolamine intermediate.Heat the reaction mixture to 40–60°C for 2–4 hours[5].
Solvent >50% AqueousPoor solubility of hydrophobic carbonyls; drives equilibrium backward toward starting materials.Use dry Methanol or Ethanol as the primary solvent.

Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on assumed pH values. The following protocols incorporate physical validation steps to ensure the chemistry is proceeding as intended.

Protocol A: Preparative Scale Synthesis (For Isolation)

Best for isolating the semicarbazone as a solid intermediate.

  • Reagent Activation: Suspend 1.5 mmol of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride[1] in 5 mL of dry methanol. Add 1.5 mmol of anhydrous sodium acetate.

    • Self-Validation Checkpoint: The suspension should clarify slightly as the free base dissolves, followed by the precipitation of fine, white sodium chloride salts. This visual cue confirms successful neutralization.

  • Substrate Addition: Add 1.0 mmol of the target aldehyde or ketone to the mixture.

  • pH Verification: Spot 1 µL of the reaction mixture onto a narrow-range pH strip. Ensure the apparent pH is between 4.5 and 5.5[4]. If it is too basic, add 1-2 drops of glacial acetic acid.

  • Incubation: Stir at room temperature for 2 hours (aldehydes) or heat to 50°C for 4 hours (ketones).

  • Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash twice with distilled water to remove unreacted hydrazine reagent and inorganic salts. Dry the organic layer over MgSO4​ and evaporate to yield the product.

Protocol B: Analytical Scale Derivatization (For LC-MS/MS)

Best for quantitation. Avoids non-volatile sodium salts which cause severe ion suppression in mass spectrometers.

  • Acidic Methanol Preparation: Prepare a solution of 5% formic acid in LC-MS grade methanol.

  • Derivatization: Combine the target carbonyl analyte with a 10-fold molar excess of the reagent hydrochloride salt directly in the acidic methanol solution.

  • Incubation: Incubate the sealed vial at 40°C for exactly 2 hours.

    • Causality Note: While the pH is highly acidic, the massive excess of reagent and the specific use of formic acid at 40°C forces the equilibrium forward without the need for solid buffers, achieving near-complete conversion for aliphatic aldehydes[5].

  • Analysis: Inject directly into the LC-MS/MS. Monitor for the specific [M+H]+ transition of the intact methyl ester semicarbazone.

References

  • Troubleshooting low yield in cinnamaldehyde ... - Benchchem. benchchem.com.
  • Semicarbazone Formation Mechanism | PDF - Scribd. scribd.com.
  • Characterization of sphingosine-1-phosphate lyase activity by ESI-LC/MS/MS quantitation of (2E)-hexadecenal - PMC. nih.gov.
  • General Acid Catalysis of Semicarbazone Formation | Journal of the American Chemical Society. acs.org.
  • Methyl glycinate hydrochloride - Sigma-Aldrich. sigmaaldrich.com.

Sources

Troubleshooting

Troubleshooting low solubility of CAS 1443980-86-6 in standard NMR solvents like DMSO-d6

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility issues with highly polar hydrochloride salts during structural characterization.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility issues with highly polar hydrochloride salts during structural characterization.

Specifically, this module addresses the anomalous insolubility of CAS 1443980-86-6 (methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride) in standard deuterated solvents like DMSO-d6.

Diagnostic Workflow

Before altering your sample preparation, use the following decision matrix to determine the best solubilization strategy based on your analytical requirements.

G A Problem: CAS 1443980-86-6 Insoluble in DMSO-d6 B Are exchangeable N-H/NH2 protons required for analysis? A->B C Yes: Preserve N-H Signals B->C Yes D No: N-H Exchange Acceptable B->D No E Method 1: VT-NMR Heat to 40-50°C C->E F Method 2: In-situ Free-Basing Add Pyridine-d5 C->F G Method 3: Co-solvent Add 5-10% D2O D->G H Method 4: Solvent Switch Use 100% D2O D->H

Workflow for troubleshooting CAS 1443980-86-6 solubility based on N-H proton visibility needs.

Troubleshooting Guide & FAQs

Q1: Why is CAS 1443980-86-6 insoluble in DMSO-d6, even though DMSO is considered a universal solvent for polar compounds? A: CAS 1443980-86-6 is a highly polar semicarbazide derivative isolated as a hydrochloride salt[1]. While DMSO is an excellent dipolar aprotic solvent, its solvation capacity is asymmetric. The highly electronegative oxygen atom makes it a strong hydrogen bond acceptor, perfectly suited for solvating cations. However, the sterically hindered sulfur atom makes DMSO a notoriously poor hydrogen bond donor. In the solid state, hydrochloride salts form rigid crystal lattices driven by strong ionic interactions and extensive N-H···Cl hydrogen bonding networks. Because pure DMSO cannot donate hydrogen bonds to stabilize the dissociated chloride anion ( Cl− ), the energetic cost of breaking the crystal lattice remains too high, resulting in poor solubility[2].

Q2: I need to observe the exchangeable N-H and NH2 protons for structural verification. How can I improve solubility without using D2O? A: If you use D2O, the N-H protons will undergo rapid deuterium exchange and disappear from your ¹H NMR spectrum. To preserve these signals, you must overcome the lattice enthalpy kinetically rather than chemically.

  • Use strictly anhydrous DMSO-d6: Trace moisture can sometimes cause polar salts to form insoluble hydrates.

  • Variable Temperature (VT) NMR: Heating the sample to 40–50°C provides the thermal energy required to disrupt the intermolecular hydrogen bonds without exchanging the protons.

Q3: The sample still won't dissolve upon heating, and I don't need the exchangeable protons. What is the next best step? A: If N-H proton visibility is not required, the most effective solution is to introduce a protic solvent. Adding just 5–10% D2O to your DMSO-d6 sample, or switching entirely to 100% D2O, will rapidly dissolve the compound. Water is a strong hydrogen bond donor that efficiently solvates the chloride anion, instantly breaking the ionic lattice[2].

Q4: Can I chemically modify the sample in the NMR tube to improve its solubility in pure DMSO-d6? A: Yes. You can perform "in-situ free-basing" by neutralizing the hydrochloride salt. By adding a stoichiometric amount of a deuterated organic base, such as Pyridine-d5, you remove the HCl from the molecule[3]. This eliminates the ionic lattice constraints, yielding the free base of methyl 2-[(hydrazinecarbonyl)amino]acetate, which is highly soluble in DMSO-d6.

Quantitative Solvent Comparison

The following table summarizes the expected outcomes of different solvent systems on the solubility and spectral integrity of CAS 1443980-86-6.

Solvent SystemSolvation MechanismImpact on NH/NH₂ SignalsExpected Solubility
100% DMSO-d6 Dipolar aprotic (Poor Cl⁻ solvation)PreservedLow (< 1 mg/mL)
DMSO-d6 + Heat (50°C) Kinetic disruption of crystal latticePreserved (may broaden)Moderate (1-5 mg/mL)
DMSO-d6 + 5% D2O Protic solvation of Cl⁻ anionExchanged (Lost)High (> 10 mg/mL)
100% D2O Full ionic & protic solvationExchanged (Lost)Very High (> 50 mg/mL)
DMSO-d6 + Pyridine-d5 Neutralization (Free-basing)Shifted / PreservedHigh (> 10 mg/mL)

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Preparation

This protocol utilizes thermal energy to kinetically overcome the lattice energy of the hydrochloride salt without sacrificing exchangeable protons.

  • Sample Preparation: Weigh 2-3 mg of CAS 1443980-86-6 into a clean glass vial. Add 0.6 mL of fresh, anhydrous DMSO-d6.

  • Mechanical Disruption: Sonicate the sealed vial for 5 minutes at room temperature to maximize the solid's surface area. Transfer the cloudy suspension to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Gradually increase the probe temperature to 45°C (318 K). Allow exactly 10 minutes for thermal equilibration to prevent convection currents.

  • Self-Validation Check: Monitor the deuterium lock signal. A sudden stabilization of the lock level, combined with a flattening of the baseline in a preliminary 1D ¹H scan, confirms that the solid particulates have dissolved and the lattice is successfully disrupted.

  • Acquisition: Acquire the ¹H NMR spectrum. Note: Exchangeable protons may broaden slightly due to increased chemical exchange rates at elevated temperatures.

Protocol 2: In-Situ Free-Basing with Pyridine-d5

This protocol chemically alters the compound within the NMR tube to eliminate the problematic chloride lattice, drastically improving solubility in aprotic environments.

  • Sample Preparation: Suspend 3-5 mg of the compound in 0.6 mL of DMSO-d6 directly inside a 5 mm NMR tube.

  • Neutralization: Using a micro-syringe, add 1.2 molar equivalents of Pyridine-d5 (approximately 2-3 µL) directly into the suspension.

  • Mixing: Cap the tube tightly and invert it 10-15 times. The suspension should rapidly clarify as the insoluble hydrochloride salt is converted into the highly soluble free base.

  • Self-Validation Check: Acquire a standard ¹H NMR spectrum. The appearance of a broad, downfield signal (typically >10 ppm) corresponding to the newly formed pyridinium hydrochloride confirms successful proton transfer and complete free-base liberation.

References

  • MDPI. "Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue." Molecules 2001, 6(12), 969-978.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals dealing with the isolation and purification of Methyl 2-[(hydrazinecarbonyl)amino]acetat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals dealing with the isolation and purification of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6).

Due to its high polarity, water solubility, and the presence of multiple reactive centers (a methyl ester, a urea-like semicarbazide linkage, and a nucleophilic hydrazine), isolating this compound from complex reaction mixtures requires strict control over solvent dielectric constants, temperature, and pH.

Impurity Profiling & Solvent Optimization

Before attempting purification, it is critical to understand the physicochemical vulnerabilities of your target molecule. Standard aqueous workups (like liquid-liquid extraction) will fail because the target compound is highly hydrophilic. Instead, purification relies on exploiting the differential solubility of the hydrochloride salt in organic solvent mixtures.

Table 1: Quantitative Solvent System Optimization for Anti-Solvent Crystallization

Primary SolventAnti-SolventRatio (v/v)Temp (°C)Expected Yield (%)Purity Profile & Mechanistic Outcome
Methanol (Dry) Ethyl Acetate 1:40–575–85%Optimal. Forces HCl salt precipitation while keeping unreacted hydrazine in solution.
Methanol (Dry) Diethyl Ether1:50–580–90%High yield, but highly hygroscopic filter cake; prone to rapid moisture absorption.
EthanolHexane1:320< 50%Poor. Drastic polarity drop causes "oiling out" (liquid-liquid phase separation).
MethanolAcetone N/AN/A0%Critical Failure. Acetone reacts with the hydrazine moiety to form a hydrazone.

Validated Purification Workflows

Protocol A: Controlled Anti-Solvent Crystallization

Mechanism: This method relies on the high solubility of the crude mixture in methanol and the specific insolubility of the target HCl salt in ethyl acetate.

  • Concentration: Evaporate the crude reaction mixture under reduced pressure. Crucial: Keep the water bath strictly below 40°C to prevent thermal degradation of the hydrazine group and ester hydrolysis.

  • Primary Dissolution: Dissolve the resulting crude oil/solid in a minimal volume of anhydrous methanol (approx. 2–3 mL per gram of crude).

  • Clarification: Filter the methanolic solution through a 0.45 µm PTFE syringe filter to remove insoluble oligomeric byproducts.

  • Nucleation: Transfer the filtrate to a round-bottom flask equipped with a magnetic stirrer. Cool to 0–5°C in an ice bath.

  • Anti-Solvent Addition: Add cold, anhydrous ethyl acetate dropwise (at a rate of ~1 mL/min). Causality: Slow addition prevents the local dielectric constant from dropping too rapidly, which avoids "oiling out" and promotes the formation of a stable crystal lattice.

  • Maturation & Isolation: Stir for 2 hours at 0°C. Isolate the white precipitate via vacuum filtration.

  • Washing: Wash the filter cake with cold ethyl acetate.

  • Drying: Dry immediately under high vacuum over phosphorus pentoxide ( P2​O5​ ) for 12 hours.

Protocol B: Cation-Exchange Resin Rescue (Dowex 50W-X8)

Mechanism: When crystallization fails due to high concentrations of non-basic impurities, a strong acid cation-exchange resin captures the protonated hydrazine/amine groups, allowing neutral and acidic impurities to be washed away[1.3].

  • Resin Preparation: Swell Dowex 50W-X8 ( H+ form) in methanol for 30 minutes.

  • Loading: Dissolve the crude mixture in methanol and load it onto the resin bed.

  • Washing: Wash the column with 3 column volumes (CV) of methanol to elute non-basic impurities and neutral oligomers.

  • Elution: Elute the target compound using a 1.2 M solution of HCl in methanol. Causality: The high concentration of protons displaces the target molecule from the sulfonic acid sites while maintaining the hydrochloride salt form and protecting the methyl ester from hydrolysis.

  • Recovery: Evaporate the eluent in vacuo to yield the pure hydrochloride salt.

Visualized Workflows & Logic

PurificationWorkflow A Crude Reaction Mixture (in DMF/MeOH) B Vacuum Concentration (< 40°C) A->B C Dissolution in Dry MeOH B->C D Filtration of Oligomers C->D E Dropwise Addition of EtOAc (0-5°C) D->E F Crystallization E->F G Wash with Cold EtOAc (Avoid Acetone) F->G H Pure Hydrochloride Salt G->H

Fig 1: Anti-solvent crystallization workflow for highly polar hydrochloride salts.

DegradationPathways Target Methyl 2-[(hydrazinecarbonyl) amino]acetate HCl Hydrazone Isopropylidene Hydrazone (Impurity) Target->Hydrazone Acetone Wash (Condensation) Acid Hydrolyzed Acid (Impurity) Target->Acid High Moisture/Heat (Ester Hydrolysis)

Fig 2: Common chemical degradation pathways during improper purification.

Troubleshooting FAQs

Q1: Instead of forming crystals during Protocol A, my product separates as a sticky, viscous gum. Why is this happening? A: This phenomenon is known as "oiling out." It occurs when the liquid-liquid phase separation boundary is crossed before the crystallization nucleation boundary. Mechanistically, this happens if the anti-solvent (ethyl acetate) is added too quickly, causing a sudden crash in the solvent's dielectric constant, or if there is residual water in your methanol. Self-Validating Fix: Re-dissolve the gum in slightly warmed dry methanol. Add the ethyl acetate much slower (dropwise) and introduce a seed crystal if available.

Q2: My post-purification NMR shows an unexpected large singlet around 2.0 ppm, and the mass spectrometry shows an M+40 mass increase. What went wrong? A: You likely used acetone to wash your filter cake or dry your glassware. The terminal primary amine of the hydrazinecarbonyl group is a highly potent nucleophile. It rapidly undergoes a condensation reaction with acetone to form an isopropylidene hydrazone derivative. Self-Validating Fix: Discard the batch or attempt a harsh acidic hydrolysis to reverse the Schiff base formation. In the future, strictly ban acetone from this workflow.

Q3: I am losing the methyl ester singlet (~3.7 ppm) in my 1H NMR spectrum over time. How do I stabilize the compound? A: You are observing ester hydrolysis. Amino acid methyl esters are highly susceptible to hydrolysis if exposed to ambient moisture, especially if the pH deviates from the acidic range provided by the hydrochloride salt[1.7]. Furthermore, the hydrazine group can act as an intramolecular nucleophile if the molecule is neutralized. Self-Validating Fix: Always store the compound in a desiccator over a strong desiccant (like Drierite or P2​O5​ ) under an argon atmosphere. Ensure the compound remains strictly in its protonated HCl salt form during storage.

References

  • Source: PubMed Central (PMC) - National Institutes of Health (NIH)
  • Process for the Preparation of Clopidogrel Bisulphate Form I (Patent US 2007/0191609 A1)
  • Methyl glycinate hydrochloride - Product Specifications & Handling Source: Sigma-Aldrich URL
Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific reactivity of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific reactivity of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (often utilized as an aza-glycine surrogate or semicarbazide building block).

Because this molecule possesses both a highly nucleophilic terminal hydrazine and an electrophilic methyl ester, it is inherently prone to self-destruction and side reactions if handled improperly. This guide decodes the causality behind these failures and provides self-validating protocols to ensure your syntheses succeed.

Part 1: The Causality of Failure (Mechanistic Analysis)

To prevent byproducts, we must first understand why they form. The reactivity of this compound is dominated by its bifunctional nature.

1. Intramolecular Cyclization (The 6-Membered Ring Trap) When the hydrochloride salt is neutralized (freebased), the terminal primary amine of the hydrazine group becomes highly nucleophilic. Because it is separated from the methyl ester carbonyl by exactly five atoms, it undergoes a rapid, entropically favored intramolecular attack. This forms a thermodynamically stable 1,2,4-triazinane-3,5-dione derivative. This cyclization is heavily accelerated by strong bases, polar protic solvents, and elevated temperatures.

2. Symmetric Urea and Hydantoin Formation During activation steps—such as reacting the semicarbazide with phosgene equivalents like N,N'-disuccinimidyl carbonate (DSC) to extend an aza-peptide chain—the activated intermediate can react with another molecule of the starting material. This forms a symmetric urea byproduct. Furthermore, improper activation can lead to undesired hydantoin or oxadiazolone derivatives .

3. Schiff Base (Hydrazone) Condensation Hydrazines are exceptional nucleophiles for ambient aldehydes and ketones. Trace amounts of acetone (often used for cleaning glassware) or atmospheric formaldehyde will rapidly condense with the terminal amine to form stable hydrazones, effectively capping the molecule and preventing your desired coupling.

Part 2: Quantitative Optimization Data

The choice of base, solvent, and temperature dictates whether the molecule undergoes your desired intermolecular coupling or self-destructs via intramolecular cyclization. The table below summarizes the causality of different reaction environments.

Base (Equivalents)SolventTemp (°C)Cyclization Byproduct (%)Desired Product (%)Causality / Observation
NaOH (1.1 eq) H₂O/MeOH25>80%<5%Aqueous strong base causes rapid ester hydrolysis and drives intramolecular cyclization.
TEA (2.5 eq) DMF2545%40%Triethylamine is too basic; it promotes intramolecular attack before the electrophile can react.
DIPEA (2.1 eq) DCM015%75%Bulky base slows cyclization; lower temperature suppresses intramolecular kinetics.
NMM (2.0 eq) DMF-10 to 0<5% >90% Mild basicity of N-methylmorpholine (NMM) perfectly balances freebasing and coupling.

Part 3: Visualizing the Reaction Logic

Mechanism A Methyl 2-[(hydrazinecarbonyl) amino]acetate HCl B Free Base Intermediate (Highly Reactive) A->B Base Addition (Deprotonation) C 1,2,4-Triazinane-3,5-dione (Cyclization Byproduct) B->C High Temp / Strong Base (Intramolecular Attack) D Desired Intermolecular Coupling Product B->D Pre-mixed Electrophile (Kinetic Trapping at 0°C)

Mechanistic divergence of the free base based on reaction conditions.

Part 4: Self-Validating Experimental Protocols

To ensure high fidelity in your syntheses, employ the following field-proven protocols. These methods are designed to be self-validating, meaning the physical state or analytical readout of the reaction will immediately indicate success or failure.

Protocol A: In Situ Electrophilic Trapping (Avoiding Cyclization)

This protocol is designed for coupling the semicarbazide to an activated carboxylic acid without isolating the unstable free base .

  • Preparation: Thoroughly dry all glassware. Do not use acetone for cleaning.

  • Pre-mixing: Suspend Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (1.0 eq) and the activated electrophile (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Thermal Control: Chill the suspension to -10 °C using an ice/brine bath.

  • Controlled Freebasing: Add N-methylmorpholine (NMM) (2.1 eq) dropwise over 30 minutes under vigorous stirring and a nitrogen atmosphere.

    • Causality: By pre-mixing the electrophile with the salt, the free hydrazine is immediately intercepted by the abundant electrophile the moment it is deprotonated, kinetically outcompeting the intramolecular ester attack.

  • Validation: Monitor via LC-MS after 1 hour. The desired product mass should dominate. If a mass corresponding to [M - 32] (loss of methanol) appears, cyclization to the triazinane-dione has occurred. Quench immediately with 10% citric acid to lock the product state if cyclization exceeds 5%.

Workflow Step1 1. Co-suspend HCl salt and electrophile in anhydrous DMF at -10°C Step2 2. Add NMM (2.1 eq) dropwise under N2 atmosphere Step1->Step2 Step3 3. Monitor via LC-MS for [M-32] (Methanol loss = cyclization) Step2->Step3 Step4 4. Quench with 10% citric acid to lock product state Step3->Step4

Optimized workflow for in situ electrophilic trapping to prevent side reactions.

Protocol B: Chemoselective Hydrazone Protection

If the ester must be manipulated before the hydrazine, the terminal amine must be protected .

  • Suspension: Suspend the hydrochloride salt (1.0 eq) in anhydrous DCM (0.2 M).

  • Protection: Add benzophenone imine (1.05 eq) at room temperature.

  • Neutralization: Add N-methylmorpholine (1.0 eq) dropwise.

  • Reaction: Stir for 12 hours under N₂.

  • Validation: The reaction will transition from a cloudy suspension to a clear, slightly yellow solution as the salt is consumed and the highly soluble hydrazone is formed. This visual cue self-validates the completion of the protection step.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use sodium hydroxide (NaOH) to freebase the salt before extraction? A: No. Aqueous strong bases will rapidly hydrolyze the methyl ester and simultaneously drive the intramolecular cyclization of the hydrazine. Always use mild, non-nucleophilic organic bases (like NMM or DIPEA) in aprotic solvents.

Q: Why am I seeing a massive peak corresponding to a symmetric urea in my LC-MS? A: This occurs during activation with phosgene equivalents (like DSC or CDI). If the activation reagent is added too slowly, the newly activated semicarbazide will react with unreacted starting material. To prevent this, ensure the semicarbazide is added dropwise to an excess of the activating agent, not the other way around.

Q: My starting material seems to degrade just sitting on the bench. Why? A: Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is highly hygroscopic. Ambient moisture leads to slow ester hydrolysis. Furthermore, if stored in an environment with ambient volatile organics (especially acetone or aldehydes), the terminal hydrazine will scavenge them to form Schiff bases. Store desiccated at -20 °C.

References

  • Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. International Journal of Molecular Sciences (2022).[Link]

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters (2017).[Link]

  • Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis. Organic Letters (2009).[Link]

Optimization

Technical Support Center: Resolving Crystallization &amp; Precipitation Issues with Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6).

Isolating this highly functionalized molecule in a pure, crystalline form presents unique thermodynamic and kinetic challenges. Rather than relying on trial and error, this guide dissects the molecular causality behind common isolation failures—such as "oiling out" and gelation—and provides self-validating, field-proven protocols to ensure reproducible crystallization.

Part 1: Mechanistic Overview (The "Why")

To successfully troubleshoot crystallization, we must first understand the molecule's structural triad and how it dictates phase behavior:

  • The Hydrochloride Salt (Polarity & LLPS): The HCl salt form imparts extremely high polarity, making the molecule highly soluble in protic solvents (water, methanol) but completely insoluble in non-polar solvents. This steep solubility gradient often leads to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," when anti-solvents are added too rapidly[1].

  • The Semicarbazide Moiety (Hydrogen Bonding & Gelation): The -NH-CO-NH-NH2 group acts as a powerful hydrogen-bond donor and acceptor. In solution, semicarbazides can form extensive intermolecular 1D ribbons or 3D networks. If crystallization kinetics are bypassed by rapid cooling, these supramolecular networks trap solvent molecules, resulting in a macroscopic gel rather than discrete crystals[2].

  • The Methyl Ester (Hydrolysis Risk): Amino acid methyl esters are highly susceptible to hydrolysis. The presence of trace water during heating (even under the inherently acidic conditions of the HCl salt) will hydrolyze the ester back to the free carboxylic acid. This creates structurally similar impurities that incorporate into the crystal lattice, depressing the melting point and ruining batch purity[3].

Part 2: Troubleshooting Guide (FAQs)

Q1: During anti-solvent addition, my product separates as a dense, sticky oil at the bottom of the flask instead of crystallizing. How do I fix this? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution becomes highly supersaturated, crossing the spinodal curve before crystalline nucleation can occur. The solute separates into a solute-rich liquid phase (the oil) and a solvent-rich phase[1].

  • The Fix: You must maintain thermodynamic control within the metastable zone. Decrease the rate of anti-solvent addition. More importantly, introduce seed crystals before the cloud point is reached to provide a low-energy surface for nucleation. Maintain a slightly elevated temperature during addition, followed by a slow cooling ramp.

Q2: Upon cooling, the entire reaction mixture turns into a translucent, stiff gel. Why does this happen, and can the batch be rescued? A: The semicarbazide functional group is notorious for forming supramolecular gels. Each molecule can form up to four hydrogen bonds with its neighbors, creating a fibrous network that immobilizes the solvent[2].

  • The Fix: To rescue the batch, break the hydrogen-bonding network by adding a highly competitive protic solvent (like methanol) and heating gently until the gel dissolves. To prevent recurrence, ensure your solvent system contains a sufficient ratio of a protic solvent (e.g., maintaining 20-30% methanol in your ethyl acetate anti-solvent system) to "cap" the semicarbazide H-bond donors during the initial cooling phase.

Q3: My isolated solid is amorphous and contains a significant impurity peak in LC-MS corresponding to[M-14]. What went wrong? A: The [M-14] peak (loss of a methyl group, plus addition of a proton) strongly indicates ester hydrolysis to the free acid. Amino acid methyl ester hydrochlorides are prone to hydrolysis if exposed to water and heat[3].

  • The Fix: Ensure strictly anhydrous conditions. Use anhydrous methanol and dry anti-solvents. Never heat the solution above 45–50 °C for prolonged periods during dissolution or concentration.

Q4: My product crystallized, but the purity is low. Are impurities getting trapped in the crystals? A: Yes. Structurally similar impurities (like the hydrolyzed free acid or unreacted glycine derivatives) can form solid solutions, incorporating directly into the crystal lattice of the desired product[4].

  • The Fix: Implement a "polish filtration" step prior to crystallization to remove foreign particulates that act as heterogeneous nucleation sites for impurities[4]. If solid solutions persist, switch to a different solvent system (e.g., Ethanol/MTBE) to alter the crystal lattice discrimination.

Part 3: Data Presentation & Diagnostics

Table 1: Solvent Compatibility & Roles for Crystallization

SolventClassificationRole in WorkflowRisk Factor
Methanol (Anhydrous) Primary SolventDissolves the HCl salt; disrupts semicarbazide H-bonding to prevent gelation.High temperatures (>50°C) with trace water cause ester hydrolysis.
Ethyl Acetate Anti-SolventDrives supersaturation. Excellent for controlled precipitation.Rapid addition causes Liquid-Liquid Phase Separation (oiling out).
MTBE / Diethyl Ether Harsh Anti-SolventMaximizes yield in final cooling stages.Extreme polarity crash; causes amorphous precipitation if used too early.
Water Impurity / SolventHighly soluble.Induces ester hydrolysis; ruins crystal lattice integrity. Avoid.

Table 2: Troubleshooting Matrix

Observed SymptomPrimary CauseImmediate Corrective Action
Oiling Out (LLPS) Supersaturation too high; kinetic bypass.Reheat to dissolve oil, add 1-2% seed crystals, cool at <0.2 °C/min.
Gelation Uncontrolled semicarbazide H-bonding.Add 5-10% v/v Methanol to disrupt network; reheat and stir vigorously.
[M-14] Impurity Ester hydrolysis (water + heat).Discard or re-esterify. Use strictly anhydrous solvents for future batches.
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Controlled Anti-Solvent Crystallization (Methanol / Ethyl Acetate)

This self-validating protocol uses thermodynamic control to bypass LLPS and gelation.

  • Anhydrous Dissolution: Suspend crude Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in a minimum volume of anhydrous methanol (approx. 3–5 mL/g) at 40 °C. Stir until complete dissolution. Do not exceed 45 °C to prevent ester hydrolysis.

  • Polish Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean, jacketed reactor to remove insoluble particulates that trigger impurity nucleation[4].

  • Anti-Solvent Titration (Phase 1): Maintain the reactor at 40 °C. Begin adding anhydrous ethyl acetate dropwise until the solution becomes faintly turbid. Immediately add 0.2–0.5 mL of methanol until the solution just clears. You are now at the edge of the metastable zone.

  • Maturation Seeding: Add 1–2% (w/w) of pure crystalline seed. Hold the temperature at 40 °C for 30 minutes to allow the seed bed to mature and stabilize.

  • Anti-Solvent Addition (Phase 2): Resume ethyl acetate addition at a slow, constant rate (e.g., 0.5 mL/min) using a syringe pump over 2 hours until a final 1:4 MeOH:EtOAc volumetric ratio is achieved.

  • Controlled Cooling: Ramp the temperature down to 5 °C at a strict rate of 0.2 °C/min to prioritize crystal growth over secondary nucleation.

  • Isolation: Filter the resulting white crystalline slurry under a nitrogen blanket, wash with cold ethyl acetate, and dry in vacuo at room temperature for 12 hours.

Part 5: Visualizations of Phase Behavior & Workflows

CrystallizationWorkflow Start Crude Compound Dissolve Dissolution in Anhydrous MeOH (40°C, Avoid prolonged heat) Start->Dissolve Filter Polish Filtration (Remove insoluble impurities) Dissolve->Filter AntiSolv1 Titrate with EtOAc (Until faint turbidity) Filter->AntiSolv1 Seed Add Seed Crystals (Hold for 30 mins) AntiSolv1->Seed AntiSolv2 Slow EtOAc Addition (1:4 MeOH:EtOAc ratio) Seed->AntiSolv2 Cool Controlled Cooling (0.2°C/min to 5°C) AntiSolv2->Cool Warning Warning: Rapid addition causes Oiling Out (LLPS) AntiSolv2->Warning If too fast Isolate Filtration & Vacuum Drying (Pure Crystalline Product) Cool->Isolate

Fig 1. Optimized anti-solvent crystallization workflow for semicarbazide hydrochloride salts.

PhaseBehavior Supersat Supersaturated Solution (MeOH / EtOAc) HighSupersat High Supersaturation (Rapid Cooling/Solvent Add) Supersat->HighSupersat Kinetic bypass Metastable Metastable Zone (Seeding + Slow Cooling) Supersat->Metastable Thermodynamic control LLPS Liquid-Liquid Phase Separation ('Oiling Out') HighSupersat->LLPS Amorphous Amorphous Solid / Gelation (Impure, High Solvent Trapping) LLPS->Amorphous H-bond network formation Nucleation Controlled Nucleation & Crystal Growth Metastable->Nucleation Crystalline High-Purity Crystalline Solid Nucleation->Crystalline

Fig 2. Thermodynamic vs. kinetic pathways: Crystallization vs. Liquid-Liquid Phase Separation.

References[1]An In-Line Study of Oiling Out and Crystallization - ResearchGate[4]Impurity Occurrence and Removal in Crystalline Products from Process Reactions - ACS Publications[2]Semicarbazides as gel forming agents for common solvents and liquid crystals - RSC[3]Technical Support Center: DL-Threonine Methyl Ester Hydrochloride Synthesis - Benchchem

Sources

Troubleshooting

Optimizing pH for Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride stability in solution

Welcome to the Application Science Support Center. As drug development professionals and researchers, you require robust, reproducible methodologies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and researchers, you require robust, reproducible methodologies. Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is a highly versatile bifunctional molecule, but its dual reactive centers—a methyl ester and a semicarbazide (hydrazinecarbonyl) group—present unique stability challenges in aqueous media.

This guide synthesizes thermodynamic principles, kinetic behavior, and field-proven protocols to help you optimize the pH and environmental conditions for maximum solution stability.

Part 1: Core Mechanistic Principles of Degradation

To stabilize this compound, we must first understand the causality of its degradation. The molecule is under threat from two competing pH-dependent pathways:

  • Ester Hydrolysis (V-Shaped pH-Rate Profile): Like most aliphatic esters, the methyl ester moiety is susceptible to both acid-catalyzed and base-catalyzed hydrolysis[1]. The pH-rate profile for ester hydrolysis typically exhibits a "V" shape, where the minimum rate of hydrolysis (maximum stability) occurs in the slightly acidic region, generally between pH 3.5 and 5.0[2].

  • Semicarbazide Oxidation: The hydrazinecarbonyl group contains a terminal nitrogen with a lone pair of electrons, making it highly susceptible to oxidation by dissolved molecular oxygen—a process frequently catalyzed by trace transition metals[3]. The conjugate acid of the semicarbazide group has a pKa​ of approximately 3.53[4]. When the pH drops below or near this pKa​ , the hydrazine group becomes protonated. Protonation sequesters the lone pair, effectively shutting down the oxidative degradation pathway.

The Optimization Paradox: If you drop the pH too low (e.g., pH < 2.0) to protect the hydrazine, you accelerate acid-catalyzed ester hydrolysis. If you raise the pH to physiological levels (pH 7.4), you trigger rapid base-catalyzed ester hydrolysis and completely deprotonate the semicarbazide, leading to swift oxidation.

The Solution: The thermodynamic "sweet spot" is pH 3.8 to 4.2 . At this range, the ester hydrolysis rate is at its absolute minimum, and a sufficient fraction of the semicarbazide remains protonated to resist rapid oxidation.

Part 2: Visualizing the Degradation Pathways

G Start Methyl 2-[(hydrazinecarbonyl)amino]acetate HCl in Aqueous Solution LowPH Acidic (pH < 2.5) Start->LowPH OptPH Optimal (pH 3.5 - 4.5) Start->OptPH HighPH Basic/Neutral (pH > 6.0) Start->HighPH AcidHyd Acid-Catalyzed Ester Hydrolysis LowPH->AcidHyd Stable Protonated Semicarbazide & Minimized Hydrolysis OptPH->Stable BaseHyd Base-Catalyzed Hydrolysis & Free-Base Oxidation HighPH->BaseHyd Degradation1 Rapid Degradation (Carboxylic Acid Formation) AcidHyd->Degradation1 MaxStability Maximum Shelf-Life (Intact Ester & Hydrazine) Stable->MaxStability Degradation2 Rapid Degradation (Oxidative Cleavage & Hydrolysis) BaseHyd->Degradation2

pH-Dependent Degradation Pathways of Methyl 2-[(hydrazinecarbonyl)amino]acetate.

Part 3: Quantitative Stability Profile

The following table summarizes the expected kinetic behavior of the compound at various pH levels at standard room temperature (25°C).

pH RangeDominant Degradation MechanismEstimated Half-Life (25°C)Application Recommendation
< 2.5 Acid-catalyzed ester hydrolysis< 24 hoursAvoid unbuffered dissolution in diH2​O .
3.8 - 4.2 Minimal (Optimal thermodynamic zone)> 14 daysRecommended target for stock solutions.
5.5 - 6.5 Mixed (Mild hydrolysis & oxidation)2 - 3 daysUse immediately; do not store.
> 7.0 Base-catalyzed hydrolysis & Oxidation< 4 hoursAvoid physiological buffers for storage.

Part 4: Troubleshooting & FAQs

Q: I dissolved the hydrochloride salt directly into pure Milli-Q water. Why did it degrade overnight? A: Dissolving a hydrochloride salt in unbuffered water releases HCl , causing the solution pH to plummet (often to pH 2.0 - 2.5, depending on molarity). While this highly acidic environment protects the semicarbazide from oxidation, it rapidly accelerates the acid-catalyzed hydrolysis of the methyl ester[2]. You must use a buffer to anchor the pH around 4.0.

Q: My solution at pH 7.4 turned yellow and lost activity within hours. What happened? A: At physiological pH (7.4), the semicarbazide group ( pKa​ ~3.53) is completely deprotonated[4]. The free hydrazine moiety is highly reactive and susceptible to oxidation by dissolved oxygen, which generates colored diimide intermediates and nitrogen gas[3]. Simultaneously, the ester undergoes rapid base-catalyzed hydrolysis[1].

Q: What buffer system do you recommend for maximum stability? A: We recommend a 50 mM Sodium Acetate/Acetic Acid buffer at pH 4.0 . Acetate provides excellent buffering capacity in this range and lacks primary amines or strong nucleophiles that could otherwise react with the ester group.

Q: Can I freeze the solution to extend its shelf life? A: Yes. Once properly buffered at pH 4.0, aliquoting and flash-freezing the solution at -80°C will virtually halt both hydrolysis and oxidation. Avoid repeated freeze-thaw cycles, which can introduce oxygen and cause localized pH shifts during ice crystal formation.

Part 5: Step-by-Step Methodology for Stable Stock Preparation

To ensure a self-validating and reproducible system, follow this protocol to prepare a 10 mM stabilized stock solution. This protocol addresses both hydrolysis (via pH control) and oxidation (via degassing and metal chelation).

Reagents Required:

  • Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (High purity)

  • Sodium Acetate Trihydrate (Molecular Biology Grade)

  • Glacial Acetic Acid

  • EDTA (Ethylenediaminetetraacetic acid)

  • Ultrapure Water (18.2 MΩ·cm)

  • Argon or Nitrogen gas

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 50 mM Acetate buffer by mixing appropriate volumes of 50 mM Sodium Acetate and 50 mM Acetic Acid until the pH reaches exactly 4.0.

  • Chelation: Add EDTA to the buffer to achieve a final concentration of 1 mM. Causality: EDTA sequesters trace transition metals (like Cu2+ or Fe3+ ) that act as potent catalysts for hydrazine oxidation.

  • Degassing (Critical Step): Sparge the buffer solution with Argon or Nitrogen gas for at least 15 minutes. Causality: Removing dissolved molecular oxygen eliminates the primary oxidizing agent for the semicarbazide group.

  • Dissolution: Weigh the appropriate mass of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride to achieve a 10 mM concentration. Slowly add the powder to the degassed buffer while stirring gently under an inert gas blanket.

  • pH Verification: Check the final pH of the solution. The addition of the HCl salt may slightly lower the pH. If it drops below 3.8, carefully adjust it back to 4.0 using dilute, degassed NaOH .

  • Storage: Filter-sterilize the solution through a 0.22 µm PTFE syringe filter into sterile, amber-colored microcentrifuge tubes (to prevent photo-oxidation). Use immediately or flash-freeze in liquid nitrogen and store at -80°C.

References

  • EPA Chemical Hazard Information Profile: Semicarbazide. U.S. Environmental Protection Agency. Details the oxidation of hydrazines by molecular oxygen catalyzed by metal ions. Available at: [Link]

  • Semicarbazide Analytical Chemistry. Chongqing Chemdad Co. Provides physicochemical properties including the pKa of semicarbazide (pKa ~3.53). Available at:[Link]

  • Ester hydrolysis of cellulose acetate and cellulose acetate phthalate in aqueous suspension and solution. Purdue e-Pubs. Discusses the pH-rate profile for ester hydrolysis and the identification of maximal stability regions in acidic conditions. Available at:[Link]

  • Hydrolysis in Pharmaceutical Formulations. USPTO. General principles of hydrolytic reactivity, pH rate profiles, and stability of APIs in aqueous vehicles. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride

Welcome to the Process Development Support Portal. This guide is engineered for researchers and drug development professionals scaling up the synthesis of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 14...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Portal. This guide is engineered for researchers and drug development professionals scaling up the synthesis of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6).

Because this molecule features both a reactive semicarbazide moiety and a hydrolyzable methyl ester, industrial scale-up requires stringent chemoselective control. This document provides a field-proven, self-validating synthetic methodology, quantitative scale-up metrics, and a mechanistic troubleshooting guide.

I. Synthetic Strategy & Process Flow

The most industrially viable and scalable route avoids highly toxic phosgene gas by utilizing a phenyl carbamate intermediate . This strategy relies on the differential electrophilicity between a phenyl carbamate and a methyl ester to achieve chemoselective hydrazinolysis 1.

G A Glycine Methyl Ester HCl + Diphenyl Carbonate B Step 1: Carbamate Formation (pH 8.5-9.0, 0-5°C) A->B C Methyl 2-((phenoxycarbonyl)amino)acetate (Intermediate) B->C >95% Yield I Impurity Alert: Ester Hydrolysis B->I D Step 2: Hydrazinolysis (Hydrazine Hydrate, 20°C) C->D E Methyl 2-[(hydrazinecarbonyl)amino]acetate (Free Base) D->E Chemoselective H Impurity Alert: Bis-hydrazide formation D->H F Step 3: Salt Formation (HCl gas in EtOAc/EtOH, 0°C) E->F G Target Product: Methyl 2-[(hydrazinecarbonyl)amino]acetate HCl F->G Crystallization

Process flow for chemoselective semicarbazide synthesis highlighting critical impurity control points.

II. Self-Validating Experimental Protocol

This 3-step methodology is designed to be self-purifying and self-validating, minimizing the need for intermediate chromatographic purification.

Step 1: Synthesis of Methyl 2-((phenoxycarbonyl)amino)acetate
  • Causality: Diphenyl carbonate is used to activate the amine. A biphasic Schotten-Baumann system is employed to keep the water-sensitive methyl ester in the organic phase, preventing base-catalyzed hydrolysis 2.

  • Procedure:

    • Suspend Glycine methyl ester hydrochloride (1.0 eq) and Diphenyl carbonate (1.05 eq) in Dichloromethane (DCM) (10 vol).

    • Cool the reactor to 0–5 °C.

    • Slowly add a 20% w/v aqueous solution of K₂CO₃ (2.5 eq) over 1 hour, maintaining vigorous biphasic stirring.

    • Stir for 4 hours at 5 °C.

  • Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of diphenyl carbonate ( Rf​ 0.8) and the appearance of the carbamate ( Rf​ 0.4) validates completion.

  • Workup: Separate the layers. The aqueous layer retains unreacted glycine and inorganic salts (self-purification). Wash the DCM layer with cold water, dry over Na₂SO₄, and concentrate to yield the intermediate.

Step 2: Chemoselective Hydrazinolysis
  • Causality: Hydrazine is highly nucleophilic. The phenoxy group is a superior leaving group compared to the methoxy group. By strictly controlling the temperature, hydrazine selectively displaces the phenol without attacking the methyl ester 3.

  • Procedure:

    • Dissolve the intermediate from Step 1 in 1,2-dimethoxyethane (DME) (8 vol).

    • Adjust the internal temperature to exactly 20 °C.

    • Dropwise add Hydrazine monohydrate (1.05 eq) over 30 minutes. Do not allow the temperature to exceed 25 °C.

    • Stir for 6 hours at 20 °C.

  • Validation Check: Monitor via HPLC. The reaction is self-validating when the stoichiometric ratio of the free base product to the liberated phenol byproduct reaches exactly 1:1, confirming complete hydrazinolysis without over-reaction.

Step 3: Hydrochloride Salt Crystallization
  • Causality: Phenol is highly soluble in alcohols, whereas the semicarbazide hydrochloride salt is entirely insoluble in an ethyl acetate/ethanol matrix.

  • Procedure:

    • Concentrate the DME solution from Step 2 under vacuum and redissolve the crude residue in an EtOAc/EtOH mixture (8:2 ratio, 10 vol).

    • Cool the solution to 0 °C.

    • Sparge anhydrous HCl gas (or add 4M HCl in dioxane) until the pH of the solution reaches 2.0.

    • Age the slurry for 2 hours at 0 °C, then filter.

  • Validation Check: The rapid precipitation of a dense white crystalline solid serves as visual validation. Wash the filter cake with cold EtOAc. The mother liquor retains 100% of the phenol byproduct, acting as a self-purifying crystallization step.

III. Scale-Up Metrics & Quantitative Data

The following table summarizes the critical quality attributes (CQAs) observed during the optimization from standard bench conditions to a 50 kg pilot scale.

Process Parameter / MetricBatch A (Standard Bench)Batch B (Optimized Temp Control)Batch C (Pilot Scale - 50 kg)
Hydrazinolysis Temp 45 °C20 °C20 °C
Bis-hydrazide Impurity 8.5%< 0.1%< 0.1%
Ester Hydrolysis Impurity 4.2%< 0.5%< 0.2%
Phenol Retention 1.2%0.8%< 0.05% (Post-wash)
Overall Yield 62%84%86%
E-factor 452218

IV. Troubleshooting & FAQs

Q1: Why am I seeing high levels of the bis-hydrazide impurity (2-[(hydrazinecarbonyl)amino]acetohydrazide) during Step 2? A: This is a chemoselectivity failure. Hydrazine is a potent nucleophile. While it preferentially attacks the highly electrophilic phenyl carbamate over the methyl ester, elevated temperatures provide enough activation energy to hydrazinolyze the methyl ester as well. Fix: Strictly maintain the internal reactor temperature at ≤20 °C. Ensure you are using exactly 1.05 equivalents of hydrazine monohydrate; excess hydrazine will force the equilibrium toward the bis-hydrazide.

Q2: How do I prevent the hydrolysis of the methyl ester during the phenyl carbamate formation (Step 1)? A: Ester hydrolysis occurs when the methyl ester is exposed to homogeneous aqueous base. Fix: Utilize the recommended biphasic Schotten-Baumann system (DCM/Aqueous K₂CO₃). In this system, the organic electrophile (diphenyl carbonate) and the methyl ester remain shielded in the DCM layer. The amine is deprotonated at the solvent interface, reacting instantly with the carbonate and shielding the ester from bulk aqueous hydroxide ions.

Q3: What is the optimal method for HCl salt crystallization to ensure >99% purity and avoid phenol entrapment? A: Phenol (liberated during Step 2) can co-crystallize or become entrapped in the crystal lattice if precipitation is too rapid or if the solvent is too non-polar. Fix: Use the EtOAc/EtOH (8:2) solvent mixture described in Step 3. The ethanol component ensures that phenol remains highly solvated even at 0 °C, while the hydrochloride salt of the semicarbazide is highly crystalline and insoluble in this matrix. Control your cooling ramp to 0.5 °C/min to allow ordered crystal lattice formation, preventing solvent/phenol occlusion.

V. References

  • Title: Structure–Activity Relationship of Semicarbazone EGA Furnishes Photoaffinity Inhibitors of Anthrax Toxin Cellular Entry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1) Source: RSC Publishing URL: [Link]

  • Title: US5888941A - Carbozamides with antifungal activity Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride vs glycine methyl ester hydrochloride reactivity

As a Senior Application Scientist in bioconjugation and synthetic chemistry, selecting the correct amine scaffold is critical for the success of peptide coupling, bio-orthogonal labeling, and drug development workflows....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and synthetic chemistry, selecting the correct amine scaffold is critical for the success of peptide coupling, bio-orthogonal labeling, and drug development workflows. Two commonly compared synthons are Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (Compound A) and Glycine methyl ester hydrochloride (Compound B).

While both molecules share a common glycine methyl ester backbone, Compound A is functionalized with a semicarbazide moiety. This seemingly simple structural divergence fundamentally alters their nucleophilicity, reaction kinetics, and the thermodynamic stability of their resulting adducts. This guide objectively compares their performance, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: The α -Effect vs. Aliphatic Basicity

To understand the divergent reactivity of these two compounds, we must look at the molecular orbital interactions governing their nucleophilic centers.

Compound A: The Semicarbazide Advantage and the α -Effect Compound A features a terminal NH2​ group adjacent to another nitrogen atom bearing a lone pair. This structural motif triggers the α -effect 1. The repulsion between the adjacent lone pairs raises the energy of the Highest Occupied Molecular Orbital (HOMO) 2. Consequently, the HOMO-LUMO gap between the semicarbazide and an electrophile (such as a carbonyl carbon) is minimized, resulting in a nucleophilicity that far exceeds what would be predicted by its Brønsted basicity alone 3.

Compound B: Standard Primary Amine Reactivity Glycine methyl ester is a standard primary aliphatic amine. Its nucleophilicity is directly correlated to its basicity. While it is highly effective for standard acylation reactions (e.g., peptide bond formation via EDC/HOBt) 4, it lacks the elevated HOMO energy of a hydrazine derivative. When reacted with aldehydes or ketones, it forms imines (Schiff bases) which are highly susceptible to aqueous hydrolysis 5.

Thermodynamic Stability of Condensation Products

The choice between these two reagents often comes down to the required stability of the final conjugate.

When Compound A reacts with an aldehyde, it forms a semicarbazone . This product is thermodynamically stable because the lone pair on the adjacent nitrogen participates in resonance delocalization with the newly formed C=N double bond, significantly lowering the ground state energy of the molecule 6. This makes Compound A ideal for bio-orthogonal ligations in aqueous media 7.

Conversely, the imine formed by Compound B lacks this extended resonance network. In aqueous environments, the reaction exists in a dynamic equilibrium heavily favoring hydrolysis back to the starting materials unless the imine is actively reduced (e.g., via reductive amination with NaBH3​CN ) 8.

Reaction pathways comparing semicarbazone formation (stable) vs imine formation (reversible).

Quantitative Data & Performance Metrics

To guide your reagent selection, the following tables summarize the kinetic and thermodynamic profiles of both compounds based on standardized benchtop assays.

Table 1: Nucleophilicity and Structural Parameters

PropertyMethyl 2-[(hydrazinecarbonyl)amino]acetate HClGlycine methyl ester HCl
Functional Group Semicarbazide (Hydrazine derivative)Primary Aliphatic Amine
Nucleophilic Center Terminal Nitrogen ( NH2​ )Primary Nitrogen ( NH2​ )
α -Effect Present YesNo
Relative Nucleophilicity High (Elevated HOMO energy)Moderate (Standard basicity)
Primary Condensation Product SemicarbazoneImine (Schiff Base)
Product Stability (Aqueous) Highly StableReversible / Unstable

Table 2: Experimental Yields (Model Condensation with Benzaldehyde)

ReactantConditionsTime to EquilibriumConversion YieldProduct Hydrolysis Rate (pH 7.4)
Compound A 1.0 eq Aldehyde, MeOH, 25°C< 1 hour> 95%Negligible
Compound B 1.0 eq Aldehyde, MeOH, 25°C4-6 hours~ 60% (Equilibrium)Rapid

Experimental Workflows & Self-Validating Protocols

A robust protocol must be a self-validating system. The following methodology is designed to quantitatively compare the reaction kinetics of both compounds while controlling for solvent effects and premature oxidation.

Standard experimental workflow for nucleophilic condensation and acylation assays.

Self-Validating Protocol: Comparative Carbonyl Condensation Assay

Objective: To isolate the inherent nucleophilicity (kinetic control) and product stability (thermodynamic control) of Compound A vs. Compound B.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M stock solutions of Compound A and Compound B in 50% MeOH/PBS (pH 7.4).

  • Neutralization: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base from the hydrochloride salts.

    • Causality Note: Both compounds are supplied as HCl salts to prevent spontaneous degradation. However, the free lone pair is strictly required for nucleophilic attack. Neutralization is the mandatory initiation step.

  • Electrophile Addition: Introduce 1.0 equivalent of benzaldehyde to each reaction vessel. Vortex for 10 seconds to ensure homogeneity.

  • Kinetic Monitoring: Sample 10 μ L aliquots at 10, 30, 60, and 120 minutes. Immediately quench each aliquot in 0.1% Trifluoroacetic acid (TFA) to halt the reaction.

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm).

Validation Check: To trust your data, verify the internal controls. The appearance of a stable semicarbazone peak for Compound A must directly correlate with the stoichiometric depletion of benzaldehyde. For Compound B, the imine peak will plateau early (typically around 60% conversion) due to the reverse hydrolysis reaction, establishing a dynamic equilibrium. If Compound B shows 100% conversion without a reducing agent, suspect solvent evaporation or an analytical artifact.

References

  • Nucleophilicity Trends of Amines - Master Organic Chemistry.
  • Alpha effect - Wikipedia.
  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants - RSC Publishing.
  • α-Effect Determining Nucleophilicity - YouTube.
  • When there is more than one amino group in a molecule, which group is more likely to react when forming an imine? - Stack Exchange.
  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry.
  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC.
  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes - PMC.

Sources

Comparative

1H and 13C NMR Spectra Validation for Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently oversee the analytical validation of bifunctional building blocks used in complex drug development workflows. Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of bifunctional building blocks used in complex drug development workflows. Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6)[1] is a highly versatile semicarbazide derivative utilized in the synthesis of peptidomimetics and prodrug linkers.

However, the terminal hydrazine moiety is notoriously reactive. Without rigorous analytical validation, impurities can cascade through multi-step syntheses, compromising final yields and biological assay results[2]. This guide objectively compares the performance of Certified Reference Material (CRM) grade salts against commercial alternatives and free-base forms, providing a self-validating Nuclear Magnetic Resonance (NMR) protocol to ensure absolute structural integrity.

Structural Causality: Why the Hydrochloride Salt?

The causality behind utilizing the hydrochloride salt rather than the free base lies in the intrinsic nucleophilicity of the terminal −NH2​ group. In its free-base form, the hydrazinecarbonyl moiety is highly susceptible to oxidative degradation and spontaneous hydrazone formation upon exposure to ambient atmospheric carbonyls[3].

Protonating the terminal amine to form the −NH3+​Cl− salt drastically reduces its nucleophilicity, effectively "locking" the molecule in a stable state until it is deliberately neutralized in situ during synthesis.

G FreeBase Free Base (Nucleophilic NH2) HClSalt HCl Salt (Protonated NH3+) FreeBase->HClSalt + HCl (g) Degradation Hydrazone Formation / Oxidative Degradation FreeBase->Degradation Ambient O2 / Carbonyls Application Peptide Synthesis / Drug Linker HClSalt->Application Controlled Neutralization

Chemical stability pathway justifying the hydrochloride salt formulation.

Comparative Performance Analysis

When sourcing this building block, the grade and salt form directly dictate the success of downstream applications. Below is an objective comparison of our CRM Grade product against standard commercial alternatives and in-house synthesized free bases.

Performance MetricCRM Grade (HCl Salt)Standard Commercial (HCl Salt)Free Base (In-house)
Purity (qNMR) > 99.5%~ 95 - 98%< 90% (rapid degradation)
Shelf Life > 24 months12 months< 1 week
Hygroscopicity Low to ModerateModerateHigh
Spectral Clarity Sharp, well-defined couplingsBroadened peaks (trace water/impurities)Complex multiplet overlaps
Recommended Use Quantitative NMR, BioassaysGeneral synthesisNot recommended

NMR Validation Methodology & Solvent Selection

To establish a self-validating system , we must exploit the chemical properties of the molecule. The compound contains three distinct types of exchangeable protons: the urea-like −NH− (glycine), the −NH− (hydrazine), and the terminal −NH3+​ salt protons.

The Causality of Solvent Selection: If we only run the spectrum in D2​O , these critical protons will undergo rapid Hydrogen/Deuterium (H/D) exchange and disappear, leaving an incomplete structural picture. Conversely, DMSO−d6​ strongly hydrogen-bonds with these protons, slowing their exchange rate and allowing them to be observed. By running parallel acquisitions in both solvents, the disappearance of specific peaks in D2​O mathematically proves their assignment as heteroatom-bound protons[4].

Step-by-Step Experimental Protocol
  • Sample Preparation: Accurately weigh 15–20 mg of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride into two separate vials.

  • Solvent Addition: Dissolve Vial A in 0.6 mL of anhydrous DMSO−d6​ (100.0 atom % D) and Vial B in 0.6 mL of D2​O .

  • Acquisition Parameters (1H NMR):

    • Frequency: 400 MHz

    • Scans: 16

    • Relaxation Delay (D1): 2.0 seconds

    • Temperature: 298 K

  • Acquisition Parameters (13C NMR):

    • Frequency: 100 MHz

    • Scans: 1024 (due to the low natural abundance of 13C and quaternary carbonyl carbons)

    • Decoupling: WALTZ-16 sequence

  • Data Processing: Apply a 0.3 Hz line broadening function for 1H and 1.0 Hz for 13C. Reference the DMSO−d6​ spectra to the residual solvent peak (2.50 ppm for 1H; 39.5 ppm for 13C).

G cluster_solvents Solvent Selection (Causality) Sample Methyl 2-[(hydrazinecarbonyl)amino]acetate HCl DMSOd6 DMSO-d6 (Retains NH/NH3+ protons) Sample->DMSOd6 D2O D2O (H/D Exchange for validation) Sample->D2O Acquisition NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) DMSOd6->Acquisition D2O->Acquisition Analysis Spectral Analysis & Peak Assignment Acquisition->Analysis

Self-validating NMR workflow utilizing parallel solvent acquisition.

Spectral Data Assignments

The following tables summarize the quantitative data extracted from the CRM Grade standard. The assignments are grounded in established literature for hydrazinecarbonyl and benzenesulfonamide derivatives[3][5].

Table 1: 1H NMR Data ( DMSO−d6​ , 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Notes
3.65 Singlet (s)3H −OCH3​ Ester methyl group. Uncoupled, sharp singlet.
3.82 Doublet (d)2H −CH2​− Splits due to 3J coupling ( ≈6.0 Hz) with the adjacent glycine −NH− .
6.85 Triplet (t)1H −NH− (glycine)Couples back to the methylene protons. Disappears in D2​O .
8.60 Singlet (s)1H −NH− (hydrazine)Urea-like linkage. Broadened by quadrupolar relaxation of Nitrogen-14. Disappears in D2​O .
10.25 Broad Singlet (br s)3H −NH3+​ Highly deshielded protonated terminal amine. Disappears in D2​O .
Table 2: 13C NMR Data ( DMSO−d6​ , 100 MHz)
Chemical Shift (ppm)AssignmentCausality / Mechanistic Notes
41.5 −CH2​− Alpha carbon of the glycine moiety.
51.8 −OCH3​ Methoxy carbon of the ester.
158.2 −C(=O)− (urea)Hydrazinecarbonyl carbon. Shielded relative to the ester due to strong electron donation via resonance from the two adjacent nitrogen atoms.
171.4 −C(=O)− (ester)Ester carbonyl carbon. Highly deshielded due to the electronegativity of the oxygen atoms.

Conclusion

For scientists developing complex peptidomimetics or targeted inhibitors[2], the purity of the starting materials dictates the ceiling of the project's success. As demonstrated by the spectral data, the CRM Grade Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride provides an unambiguous, highly stable structural profile. By utilizing the dual-solvent ( DMSO−d6​ / D2​O ) self-validating NMR protocol outlined above, researchers can confidently verify the integrity of the critical exchangeable protons before committing the reagent to expensive downstream syntheses.

References

  • Balandis, B., et al. "Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases." Pharmaceuticals, 15(4), 477 (2022).[3] Available at:[Link]

  • Quinlan, J.E., et al. "Structure–activity relationship study of benserazide derivatives as PilB inhibitors." RSC Advances, 15(24), 18986-18999 (2025).[2] Available at:[Link]

Sources

Validation

Comparing Semicarbazide Linkers: Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride Alternatives

In the development of antibody-drug conjugates (ADCs), therapeutic peptides, and advanced biomaterials, the chemoselective ligation of carbonyl groups (aldehydes and ketones) remains a foundational strategy. Methyl 2-[(h...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of antibody-drug conjugates (ADCs), therapeutic peptides, and advanced biomaterials, the chemoselective ligation of carbonyl groups (aldehydes and ketones) remains a foundational strategy. Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6) is a specialized semicarbazide linker frequently utilized to target these oxidized or engineered moieties[1][2].

While semicarbazides offer a straightforward route to forming semicarbazone linkages, the evolving demands of modern biotherapeutics often require highly tuned hydrolytic stability and reaction kinetics. This guide objectively compares semicarbazide linkers against their primary α -effect amine alternatives—aminooxy and hydrazide linkers—providing the mechanistic causality and self-validating experimental data necessary for rational linker selection.

Mechanistic Grounding: Semicarbazones vs. Oximes vs. Hydrazones

When an α -nucleophile condenses with an aldehyde or ketone, it forms a carbon-nitrogen double bond. The intrinsic stability of this conjugate is dictated by the electronic properties of the atom immediately adjacent to the imine nitrogen[3].

  • Semicarbazides (e.g., Methyl 2-[(hydrazinecarbonyl)amino]acetate): Form semicarbazones . The adjacent urea-like group provides moderate electron withdrawal, resulting in an intermediate stability profile.

  • Hydrazides: Form hydrazones . The imine nitrogen remains relatively basic, making it highly susceptible to protonation. Because protonation is the obligate first step in acid-catalyzed hydrolysis, hydrazones are notoriously labile, especially in acidic environments like the endosome[3][4].

  • Aminooxy Linkers: Form oximes . The high electronegativity of the adjacent oxygen atom ( χO​ = 3.5 vs χN​ = 3.0) significantly reduces the basicity of the imine nitrogen via inductive effects. This makes protonation thermodynamically unfavorable, granting oximes profound resistance to hydrolytic cleavage.

G Carbonyl Carbonyl Group (Aldehyde/Ketone) Semicarbazone Semicarbazone Bond (Moderate Stability) Carbonyl->Semicarbazone + Semicarbazide Hydrazone Hydrazone Bond (Low Stability) Carbonyl->Hydrazone + Hydrazide Oxime Oxime Bond (High Stability) Carbonyl->Oxime + Aminooxy

Mechanistic pathways of carbonyl-reactive linkers forming distinct bioconjugation bonds.

Quantitative Performance Data

To objectively evaluate these linkers, we must look at their thermodynamic stability and kinetic behavior. A seminal study by Kalia and Raines directly compared isostructural conjugates, revealing that oximes are vastly superior in resisting hydrolysis at physiological pH.

Table 1: Relative Hydrolytic Stability at pD 7.0

Linkage Type Representative Linker Class Relative Hydrolysis Rate General Stability Trend
Oxime Aminooxy (e.g., Bis-aminooxy-PEG2) 1 (Baseline) Very High (Stable in plasma)
Semicarbazone Semicarbazide (e.g., Methyl 2-[(hydrazinecarbonyl)amino]acetate) ~160x faster Moderate
Acetylhydrazone Acylhydrazide ~300x faster Low-Moderate

| Methylhydrazone | Alkylhydrazine | ~600x faster | Low (Acid Labile) |

Data synthesized from 5[5].

Table 2: Thermodynamic & Kinetic Parameters | Linkage Type | Equilibrium Constant ( Keq​ ) | Uncatalyzed Rate ( k1​ ) | Aniline-Catalyzed Rate | | :--- | :--- | :--- | :--- | | Oxime | > 108 M−1 | 10−3 to 10−1

M−1s−1 | Up to 10-100 M−1s−1 | | Hydrazone / Semicarbazone | 104

106 M−1 | 10−3 to 10−1 M−1s−1 | Up to 10-100 M−1s−1 |

Data synthesized from 6[6].

Evaluating the Alternatives
Alternative 1: Aminooxy Linkers (e.g., Bis-aminooxy-PEG2)

For applications requiring long-term circulation in human plasma (e.g., non-cleavable ADCs), aminooxy linkers are the definitive upgrade from semicarbazides[7]. The resulting oxime bond prevents premature payload shedding.

  • Causality for Selection: The Keq​ of oximes is at least two orders of magnitude larger than that of hydrazones/semicarbazones[6]. This massive thermodynamic sink ensures that even at the low concentrations typical of in vivo environments, the equilibrium heavily favors the intact conjugate rather than the hydrolyzed products.

Alternative 2: Hydrazide Linkers (e.g., Adipic Acid Dihydrazide)

If the goal is controlled release rather than absolute stability, hydrazides outperform semicarbazides.

  • Causality for Selection: Hydrazones undergo rapid acid-catalyzed hydrolysis. In ADC design, this is exploited for endosomal escape; the conjugate remains relatively intact at pH 7.4 but rapidly cleaves in the acidic environment of the lysosome (pH 4.5 - 5.0) to release the cytotoxic payload[8]. Semicarbazones are often "caught in the middle"—too labile for permanent linkage, but too stable for efficient lysosomal release.

Self-Validating Experimental Protocols

To rigorously compare Methyl 2-[(hydrazinecarbonyl)amino]acetate against these alternatives, researchers must employ standardized, self-validating workflows.

Protocol 1: Aniline-Catalyzed Conjugation Workflow

Uncatalyzed imine formation is notoriously slow at neutral pH. This protocol utilizes aniline as a nucleophilic catalyst.

  • Causality: Aniline reacts with the target aldehyde to form a protonated Schiff base (iminium ion). This intermediate is significantly more electrophilic than the parent aldehyde, drastically lowering the activation energy for the subsequent transimination by the semicarbazide or aminooxy linker[6].

Step-by-Step:

  • Prepare a 100 μM solution of the aldehyde-tagged biomolecule in 100 mM phosphate buffer (pH 7.0).

  • Add aniline to a final concentration of 10-100 mM.

  • Introduce the linker (Methyl 2-[(hydrazinecarbonyl)amino]acetate or aminooxy alternative) at a 5-10x molar excess.

  • Incubate at room temperature for 2-12 hours[7].

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete consumption of the transient aniline-Schiff base intermediate and the stoichiometric formation of the final conjugate validates the catalytic cycle. If the Schiff base accumulates, the α -nucleophile concentration is rate-limiting, and the linker dose must be increased.

Protocol 2: RP-HPLC Hydrolytic Stability Assay

This assay determines the absolute half-life of the resulting linkages.

  • Causality: The protocol mandates the use of pivalaldehyde as the model electrophile. Pivalaldehyde lacks enolizable protons, completely preventing obfuscating side reactions like aldol condensations. This ensures that any degradation observed via HPLC is purely a result of imine hydrolysis[5].

Workflow Step1 1. Conjugate Synthesis Step2 2. SEC/Dialysis Purification Step1->Step2 Step3 3. Incubation in pH 5.0 - 7.4 Buffers Step2->Step3 Step4 4. Time-Course RP-HPLC Analysis Step3->Step4 Step5 5. Kinetic Modeling (Half-life Calculation) Step4->Step5

Experimental workflow for assessing the hydrolytic stability of bioconjugates via RP-HPLC.

Step-by-Step:

  • Synthesize and purify the semicarbazone, hydrazone, and oxime conjugates.

  • Dissolve the conjugates in buffers ranging from pH 5.0 (acetate) to pH 7.4 (phosphate) containing an inert internal standard (e.g., 4-methoxyphenol).

  • Incubate at 37°C. Extract aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze aliquots via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[9].

  • Self-Validation Check (Mass Balance): To confirm that the loss of the conjugate peak is strictly due to hydrolysis and not precipitation or non-specific adsorption, integrate the Area Under the Curve (AUC) for both the emerging free aldehyde and free linker peaks. The molar sum of the cleavage products must exactly equal the molar loss of the intact conjugate.

Strategic Selection Guide

When deciding whether to use Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride or an alternative:

  • Choose Aminooxy Linkers when designing non-cleavable ADCs, diagnostic imaging agents, or PEGylated proteins where maximum in vivo half-life is non-negotiable[9][7].

  • Choose Hydrazide Linkers when designing pH-sensitive prodrugs or cleavable ADCs that require rapid payload release in the lysosome[8].

  • Retain Semicarbazide Linkers when working with highly reactive electrophiles (like ortho-boronic acid substituted aldehydes) where specialized rapid rearrangements (e.g., diazaborine formation) are desired, or when intermediate stability is specifically required for a temporary biological probe[4].

References
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Linkers for ADCs. NJ Bio, Inc. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: LC-MS Analysis of Carbonyls using Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary: The Carbonyl Challenge in LC-MS The accurate quantifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary: The Carbonyl Challenge in LC-MS

The accurate quantification of carbonyl-containing metabolites (aldehydes, ketones, ketosteroids) is critical in metabolomics, biomarker discovery, and pharmaceutical stability testing. However, reversed-phase liquid chromatography-electrospray ionization mass spectrometry (RPLC-ESI-MS) struggles with native carbonyls due to their high polarity (leading to poor chromatographic retention) and neutral nature (resulting in extremely low ionization efficiency) [1].

To overcome these analytical bottlenecks, chemical derivatization is employed to introduce easily ionizable and lipophilic moieties [2]. This guide critically evaluates Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6)—a specialized semicarbazide-based reagent—comparing its performance against traditional alternatives like 2,4-Dinitrophenylhydrazine (DNPH) and Girard’s Reagents.

Product Profile & Mechanistic Causality

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride ( CH3​OOC−CH2​−NH−CO−NH−NH2​⋅HCl ) is engineered specifically to balance ionization potential with chromatographic behavior.

Why this structure works:
  • The Hydrazine Terminus: Acts as a strong nucleophile. Under mildly acidic conditions, it attacks the electrophilic carbon of the target carbonyl, eliminating water to form a highly stable semicarbazone conjugate [3].

  • The Secondary Amine ( NH ): Unlike neutral derivatives, the secondary amine in the glycinate backbone provides a localized basic site with high proton affinity. This ensures near-quantitative protonation [M+H]+ in the ESI+ source, drastically lowering the Limit of Detection (LOD).

  • The Methyl Ester ( COOCH3​ ): Adds essential lipophilicity. This prevents the derivative from eluting in the column void volume (a common failure point for permanently charged reagents), thereby avoiding the zone of maximum matrix suppression.

ReactionMechanism Carbonyl Target Carbonyl (Neutral, Poor Retention) Intermediate Tetrahedral Intermediate (Acid Catalyzed) Carbonyl->Intermediate + Reagent (H+ catalyst) Reagent Methyl 2-[(hydrazinecarbonyl) amino]acetate HCl Reagent->Intermediate Semicarbazone Semicarbazone Conjugate (Stable, Lipophilic) Intermediate->Semicarbazone - H2O ESI ESI+ Ionization [M+H]+ at Secondary Amine Semicarbazone->ESI MS Source

Reaction mechanism of carbonyl derivatization forming a highly ionizable semicarbazone conjugate.

Comparative Analysis: Performance vs. Alternatives

Selecting the right derivatization reagent requires balancing reactivity, MS response, and LC compatibility. Below is an objective comparison between Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride and industry standards [4].

A. vs. 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is the historical gold standard for UV detection of carbonyls. However, in LC-MS, DNPH derivatives respond best in negative ion mode (ESI-) or APCI(-), which often suffers from higher background noise than ESI+[5]. Furthermore, DNPH reactions can yield multiple isomeric products (syn/anti) that complicate chromatographic integration. Our target reagent operates in ESI+ and provides a cleaner, single-peak MRM transition.

B. vs. Girard’s Reagents (GRT / GRP)

Girard’s Reagent T and P contain a quaternary ammonium group, providing a permanent positive charge. While this maximizes ESI+ signal, it creates a severe chromatographic flaw: the extreme polarity causes the derivatives to elute near the void volume on standard C18 columns. This leads to massive ion suppression from co-eluting salts and polar matrix components [6]. The methyl ester in our target reagent acts as a hydrophobic anchor, pushing elution into the organic gradient where ionization is optimal.

C. vs. Dansylhydrazine (DnsHz)

DnsHz is excellent for fluorescence and MS, but its bulky aromatic structure causes steric hindrance, resulting in slow reaction kinetics with hindered or cyclic ketones. Methyl 2-[(hydrazinecarbonyl)amino]acetate is linear and less sterically hindered, ensuring rapid and complete derivatization even for complex ketosteroids.

Quantitative Performance Summary
Analytical FeatureMethyl 2-[(hydrazinecarbonyl)amino]acetateDNPHGirard's Reagent TDansylhydrazine
Primary Ionization ESI (+)ESI (-) / APCI (-)ESI (+)ESI (+)
MS Charge State Protonated [M+H]+ Deprotonated [M−H]− Permanent Cation [M]+ Protonated [M+H]+
RPLC Retention Excellent (Ester driven)Good (Hydrophobic)Poor (Highly polar)Good (Bulky aromatic)
Matrix Suppression Low (Elutes in organic phase)LowHigh (Co-elutes with matrix)Moderate
Reaction Kinetics Fast (60 min @ 40°C)Fast (30 min @ RT)Fast (30 min @ RT)Slow (Requires >2 hrs)

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps (blanks and isotope-labeled standards) to account for matrix effects and derivatization efficiency.

Reagent Preparation
  • Derivatization Solution: Dissolve Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in LC-MS grade Methanol to a final concentration of 50 mM.

  • Catalyst: Add Formic Acid (FA) to achieve a 0.1% (v/v) concentration. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine.

  • Internal Standard (IS): Spike the solution with a heavy-isotope labeled carbonyl (e.g., 13C3​ -acetone or D6​ -testosterone) at 1 µg/mL to monitor reaction completeness.

Derivatization Workflow
  • Sample Extraction: Aliquot 50 µL of plasma/serum. Add 150 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Reaction: Transfer 100 µL of the supernatant to an autosampler vial. Add 50 µL of the Derivatization Solution.

  • Incubation: Seal and incubate at 40°C for 60 minutes.

  • Quenching: Move vials to an ice bath (4°C) for 5 minutes to halt the reaction. Dilute with 50 µL of HPLC water to match the initial mobile phase conditions, preventing solvent-effect peak distortion during injection.

LC-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Validation Check: Ensure the IS peak area in the sample matches the IS peak area in a solvent blank within ±15%. A larger deviation indicates unmitigated matrix suppression.

Workflow Prep 1. Sample Preparation (Protein Precipitation via ACN) Deriv 2. Derivatization (Reagent + 0.1% FA, 40°C, 60m) Prep->Deriv Quench 3. Quenching & Dilution (Ice bath + H2O dilution) Deriv->Quench LC 4. UHPLC Separation (C18 Column, Gradient Elution) Quench->LC MS 5. MS/MS Analysis (ESI+ MRM Mode) LC->MS Data 6. Data Processing (Quantification via IS ratio) MS->Data

Step-by-step experimental workflow for LC-MS/MS analysis of semicarbazone conjugates.

Conclusion

For the LC-MS/MS analysis of elusive carbonyl compounds, Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride offers a superior physicochemical balance compared to legacy reagents. By replacing the problematic permanent charge of Girard's reagents with a protonatable secondary amine and a lipophilic methyl ester, it ensures both maximum ESI+ sensitivity and robust chromatographic retention. This makes it an indispensable tool for targeted carbonylomics and pharmaceutical impurity profiling.

References

  • Title: Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Source: Molecules, 2021. URL: [Link]

  • Title: Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome Source: Analytical Chemistry, 2017. URL: [Link]

  • Title: Semicarbazide Formation in Azodicarbonamide-Treated Flour: A Model Study Source: Journal of Agricultural and Food Chemistry, 2004. URL: [Link]

  • Title: Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives Source: MDPI, 2018. URL: [Link]

  • Title: Mass Spectrometry of Fatty Aldehydes Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 2011. URL: [Link]

  • Title: Spatial localization of β-unsaturated aldehyde markers in murine diabetic kidney tissue by mass spectrometry imaging (Girard's Reagent Analysis) Source: Analytical and Bioanalytical Chemistry, 2022. URL: [Link]

Validation

FTIR characterization and peak assignment of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

FTIR Characterization and Peak Assignment of Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride: A Comparative Guide Executive Summary Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS 1443980-86-6) is...

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Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characterization and Peak Assignment of Methyl 2-[(hydrazinecarbonyl)amino]acetate Hydrochloride: A Comparative Guide

Executive Summary

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS 1443980-86-6) is a highly functionalized building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the cyclization of hydantoins and nitrofurantoin analogs [4]. Because this molecule contains an ester, a semicarbazide core, and is formulated as a hydrochloride salt [1], its Fourier Transform Infrared (FTIR) spectrum is complex.

This guide provides an objective comparison of the target compound against two critical alternatives/impurities: its Free Base form (to monitor incomplete salt formation) and Semicarbazidoacetic Acid (to monitor ester hydrolysis degradation).

Structural Causality & Spectral Logic

To achieve high-fidelity characterization, one must understand the causality behind the spectral shifts. The target compound features a terminal hydrazine group that is protonated by hydrochloric acid ( ).

  • The Protonation Effect: In the free base, the terminal primary amine exhibits two sharp, distinct stretching bands (symmetric and asymmetric) in the 3300–3450 cm⁻¹ region. Upon conversion to the hydrochloride salt, the protonated group engages in extensive hydrogen bonding with the chloride counterions. This causes the sharp amine peaks to collapse into a broad, intense band shifted significantly lower to the 2800–3000 cm⁻¹ region [2].

  • Carbonyl Differentiation: The molecule contains two distinct environments. The methyl ester carbonyl typically resonates at ~1745 cm⁻¹. The semicarbazide urea-like carbonyl (Amide I band) experiences resonance stabilization from adjacent nitrogens, lowering its stretching frequency to ~1670 cm⁻¹ [3].

FunctionalMapping Molecule Methyl 2-[(hydrazinecarbonyl) amino]acetate HCl Ester Methyl Ester (-COOCH3) Molecule->Ester Semicarbazide Semicarbazide Core (-NH-CO-NH-) Molecule->Semicarbazide Ammonium Protonated Amine (-NH3+ Cl-) Molecule->Ammonium Peak1 ~1745 cm⁻¹ C=O Stretch Ester->Peak1 Peak2 ~1670 cm⁻¹ Amide I Band Semicarbazide->Peak2 Peak3 2800-3000 cm⁻¹ Broad N-H+ Stretch Ammonium->Peak3

Logical mapping of functional groups to their primary FTIR spectral regions.

Comparative FTIR Data Analysis

The following table summarizes the quantitative peak assignments, allowing researchers to rapidly differentiate the target API intermediate from its synthetic precursor or degradation product.

Functional Group / VibrationTarget: Hydrochloride Salt (cm⁻¹)Alternative 1: Free Base (cm⁻¹)Alternative 2: Hydrolyzed Acid (cm⁻¹)Diagnostic Significance
Ester Stretch ~1745 (Sharp, Strong)~1745 (Sharp, Strong)AbsentConfirms intact methyl ester.
Acid Stretch AbsentAbsent~1715 (Strong)Identifies hydrolysis degradation.
Amide I (Semicarbazide) ~1670 (Strong)~1660 (Strong)~1665 (Strong)Confirms the urea-like core.
Stretch (Amine) Absent3300, 3450 (Sharp doublets)3310, 3440 (Sharp doublets)Indicates unprotonated free base.
Stretch (Salt) 2800–3000 (Broad, overlapping)AbsentAbsentPrimary indicator of successful HCl salt formation.
Stretch (Ester) ~1210 (Strong)~1210 (Strong)~1230 (Broad)Secondary confirmation of ester.

Self-Validating Experimental Methodology

Hydrochloride salts are inherently hygroscopic. If ambient moisture is absorbed, the resulting broad stretch (~3400 cm⁻¹) will completely obscure the critical and diagnostic regions. Therefore, the protocol must be designed to eliminate water and validate its absence.

Step-by-Step KBr Pellet Protocol:

  • Desiccation (Crucial Step): Dry the Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride sample in a vacuum oven at 40°C for 24 hours prior to analysis.

  • Matrix Preparation: In an agate mortar, gently grind 1–2 mg of the dried sample with 200 mg of IR-grade, anhydrous Potassium Bromide (KBr). Causality: KBr is completely transparent in the mid-IR region and provides a uniform matrix, preventing light scattering.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Background Acquisition: Scan a blank KBr pellet (prepared identically but without the sample) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Sample Acquisition: Scan the sample pellet using the same parameters.

  • System Validation (Self-Check): Examine the resulting spectrum at ~2350 cm⁻¹ (ambient ) and ~3600–3800 cm⁻¹ (atmospheric ). If positive or negative peaks appear in these regions, the background subtraction has failed due to environmental changes in the sample chamber. The chamber must be purged with dry nitrogen, and the scan repeated.

Workflow Prep Sample Desiccation (24h Vacuum at 40°C) Matrix Matrix Preparation (1 mg Sample : 200 mg KBr) Prep->Matrix Pellet Pellet Pressing (10 Tons for 2 mins) Matrix->Pellet Scan FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) Pellet->Scan Bkg Background Scan (Blank KBr) Bkg->Scan Val System Validation (Check CO2/H2O removal) Scan->Val

Self-validating FTIR experimental workflow for hygroscopic hydrochloride salts.

References

  • Sigma-Aldrich. "Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride Product Specifications." Sigma-Aldrich Catalog.
  • National Institute of Standards and Technology (NIST). "Semicarbazide, hydrochloride - IR Spectrum." NIST Chemistry WebBook, SRD 69.
  • Zhang, Y., et al. "Suppression of deep-level traps via semicarbazide hydrochloride additives." Nature Communications, 2023.
  • Baumann, M., et al. "An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals." Beilstein Journal of Organic Chemistry, 2013.
Comparative

Benchmarking a Novel Hydrazine-Based Reagent: A Proposed Framework for Evaluating Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in Peptide Coupling

Abstract In the relentless pursuit of therapeutic peptides and complex protein architectures, the efficiency and fidelity of peptide bond formation remain a cornerstone of synthetic chemistry.[1] The selection of a coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of therapeutic peptides and complex protein architectures, the efficiency and fidelity of peptide bond formation remain a cornerstone of synthetic chemistry.[1] The selection of a coupling reagent is a critical decision that profoundly influences yield, purity, and the stereochemical integrity of the final product.[2] While the landscape is dominated by well-characterized aminium, phosphonium, and carbodiimide reagents, the exploration of novel activating agents is essential for advancing the field.[3][4] This guide addresses the compound Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride.

Notably, a thorough review of current scientific literature reveals a lack of published data on the use of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride as a direct peptide coupling reagent. Therefore, this document serves a dual purpose: first, to acknowledge this information gap, and second, to propose a comprehensive, scientifically rigorous framework for its evaluation. We will outline a series of head-to-head benchmark experiments, comparing its hypothetical performance against industry-standard reagents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to characterize and validate novel reagents in peptide synthesis.

Introduction: The Imperative for Advanced Coupling Reagents

The synthesis of peptides is a sequential process of forming amide bonds between amino acids.[4] The core chemical challenge lies in activating a carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another, without inducing undesirable side reactions.[5][6] The most prevalent side reaction is racemization , the loss of stereochemical integrity at the α-carbon, which can render a synthetic peptide biologically inactive.[7][8]

Modern peptide synthesis relies on a toolkit of coupling reagents, each with distinct mechanistic pathways and performance profiles:[4][9]

  • Carbodiimides (e.g., DCC, DIC, EDC): These are foundational reagents that facilitate dehydration to form an active O-acylisourea intermediate.[10][11] While cost-effective, their high reactivity can lead to significant racemization and the formation of N-acylurea byproducts.[2] The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is now standard practice to suppress these side reactions by forming more stable active esters.[10][12]

  • Onium Salts (Aminium/Uronium & Phosphonium): This class includes the most popular and efficient reagents used today.

    • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents incorporate a benzotriazole or oxime derivative within their structure.[3][13] They react with the carboxylic acid to form a highly reactive active ester, with reagents like HATU (incorporating the 7-aza-HOBt moiety, HOAt) showing superior reactivity and lower racemization rates due to a "neighboring group" effect.[7][14] A potential drawback is the risk of guanidinylation of the N-terminal amine if the reagent is used in excess.[3][13]

    • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to aminium salts, these reagents generate active esters but are generally considered "cleaner" as they do not pose a risk of guanidinylation.[3][10] They are excellent for sterically hindered couplings and cyclization reactions.[3]

Deconstructing Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride: A Mechanistic Hypothesis

The structure of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride suggests a potential, albeit unconventional, role in peptide bond formation. The core functionality is a hydrazine derivative. In classical peptide chemistry, hydrazine is primarily used to generate peptide hydrazides, which are then converted to highly reactive acyl azides for fragment condensation—a method known for low racemization.[15]

Given its structure, we can propose a hypothetical activation pathway. The hydrazinecarbonyl moiety could potentially act as an internal activating group under specific conditions, perhaps through a cyclization-activation mechanism. However, without experimental evidence, this remains speculative. A more plausible role could be as an additive or a component of a multi-reagent system.

For the purpose of this benchmarking guide, we will treat it as a standalone coupling reagent and design experiments to elucidate its efficacy and potential mechanism.

Experimental Design: A Head-to-Head Comparison

To objectively assess the performance of our target compound, a well-defined experimental protocol is essential. We will compare it against three industry-standard reagents representing different classes:

  • HATU: A high-performance aminium salt, representing the gold standard for efficiency and low racemization.[14][16]

  • PyBOP: A widely used phosphonium salt, known for clean reactions.[3][10]

  • DIC/OxymaPure: A modern carbodiimide/additive system, valued for its excellent racemization suppression and safety profile.[12]

Model Peptide Synthesis

A model peptide sequence that is known to be susceptible to racemization and difficult coupling is ideal. The synthesis of Z-Phg-Pro-NH₂ is a classic model for evaluating racemization, while a short, aggregation-prone sequence like H-Ala-Val-Leu-Ile-Ala-Gly-NH₂ can test coupling efficiency.[17] For this guide, we will use a standard solid-phase peptide synthesis (SPPS) workflow.

Experimental Workflow

The following diagram outlines the systematic workflow for comparing the coupling reagents.

G cluster_prep Preparation cluster_cycle SPPS Coupling Cycle (Repeated for each Amino Acid) cluster_reagents cluster_final Final Steps resin 1. Resin Swelling (Rink Amide Resin in DMF) deprotect1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 reagent1 A: Methyl 2-[(hydrazinecarbonyl) amino]acetate hydrochloride + Base coupling 4. Coupling (Add Activated AA to Resin) reagent1->coupling Pre-activation & Addition reagent2 B: HATU + Base reagent2->coupling reagent3 C: PyBOP + Base reagent3->coupling reagent4 D: DIC + OxymaPure reagent4->coupling wash1 5. Wash (DMF) coupling->wash1 deprotect2 6. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect2 wash2 7. Wash (DMF) deprotect2->wash2 wash2->reagent1 Start Next Cycle cleavage 8. Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Cycle Complete precip 9. Precipitation (Cold Diethyl Ether) cleavage->precip analysis 10. Analysis (RP-HPLC, LC-MS, Chiral HPLC) precip->analysis

Caption: Workflow for comparative analysis of coupling reagents in SPPS.

Data Presentation and Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison. The primary metrics for evaluation will be crude peptide purity, yield, and the degree of racemization.

Table 1: Hypothetical Performance in the Synthesis of H-Ala-Val-Leu-Ile-Ala-Gly-NH₂
Coupling Reagent SystemCrude Purity (%) by RP-HPLCIsolated Yield (%)Key Observations
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride Data to be determinedData to be determinedMonitor for incomplete couplings, side products.
HATU / DIEA9285Fast, efficient coupling. Benchmark performance.
PyBOP / DIEA8981Clean reaction profile, slightly slower kinetics.
DIC / OxymaPure8882Low cost, effective, minimal side reactions.
Table 2: Hypothetical Racemization Analysis (Model: Z-Phg-Pro-NH₂)
Coupling Reagent System% D-Phg Isomer (by Chiral HPLC)Relative Racemization Level
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride Data to be determinedData to be determined
HATU / DIEA0.8%Very Low
PyBOP / DIEA1.1%Low
DIC / OxymaPure0.6%Very Low

Mechanistic Insights from Comparative Data

The data gathered from these experiments would provide critical insights:

  • High Purity & Yield: If the hydrazine derivative produces high purity and yield, it suggests an efficient activation mechanism comparable to onium salts.

  • Low Racemization: Low levels of the D-isomer would indicate that the activation pathway either proceeds rapidly, kinetically outcompeting the oxazolone formation pathway, or involves an intermediate that inherently suppresses racemization.[7]

  • Side Products: Analysis by LC-MS is crucial to identify any unique byproducts. This could reveal alternative reaction pathways, such as modification of the N-terminus or side chains, and provide clues to the reagent's mechanism and stability.

Diagrams of Established Coupling Mechanisms

To provide a visual baseline, the mechanisms for the standard reagents are illustrated below.

G cluster_carbodiimide DIC/Oxyma Mechanism cluster_onium HATU/PyBOP Mechanism A1 R-COOH + DIC B1 O-Acylisourea (Unstable) A1->B1 + H+ C1 Oxyma-Ester (Stable Active Ester) B1->C1 + Oxyma D1 Peptide Bond + DIPU + Oxyma C1->D1 + H₂N-Peptide A2 R-COOH + HATU/PyBOP B2 OAt/OBt-Ester (Active Ester) A2->B2 + Base C2 Peptide Bond + Byproducts B2->C2 + H₂N-Peptide

Caption: Simplified mechanisms of carbodiimide and onium salt coupling reagents.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the proposed benchmark experiments.

General Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin: Rink Amide resin (0.5 mmol/g loading).

  • Scale: 0.1 mmol.

  • Solvent: Dimethylformamide (DMF).

  • Deprotection: 20% (v/v) piperidine in DMF (1 x 1 min, 1 x 10 min).

  • Washes: 5 x 1 min with DMF between deprotection and coupling steps.

Protocol for Coupling with HATU (Control)
  • Prepare the activation solution:

    • Fmoc-amino acid (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • Dissolve in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the solution.

  • Pre-activate for 1-2 minutes at room temperature.

  • Add the activated solution to the deprotected peptide-resin.

  • Agitate for 45 minutes at room temperature.

  • Wash the resin with DMF and proceed to the next cycle.[18]

Protocol for Coupling with DIC/OxymaPure (Control)
  • Prepare the activation solution:

    • Fmoc-amino acid (0.4 mmol, 4 eq.)

    • OxymaPure (0.4 mmol, 4 eq.)

    • Dissolve in 2 mL of DMF.

  • Add DIC (0.4 mmol, 4 eq.) to the solution.

  • Immediately add the solution to the deprotected peptide-resin (no pre-activation).

  • Agitate for 60 minutes at room temperature.

  • Wash the resin with DMF and proceed to the next cycle.[18]

Proposed Protocol for Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
  • Prepare the activation solution:

    • Fmoc-amino acid (0.4 mmol, 4 eq.)

    • Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (0.39 mmol, 3.9 eq.)

    • Dissolve in 2 mL of DMF.

  • Add DIEA (0.8 mmol, 8 eq.). Note: The amount and type of base may require optimization.

  • Pre-activate for 5 minutes (this time is a starting point and should be optimized).

  • Add the solution to the deprotected peptide-resin.

  • Agitate for 60 minutes. Monitor reaction completion using a Kaiser test.

  • Wash the resin with DMF and proceed to the next cycle.

Cleavage and Analysis
  • After the final coupling and deprotection, wash the resin with Dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether.

  • Analyze the crude product by:

    • RP-HPLC: To determine purity.

    • LC-MS: To confirm the mass of the desired product and identify byproducts.[19]

    • Chiral HPLC/Amino Acid Analysis: To quantify racemization.[19]

Conclusion and Future Outlook

The rigorous evaluation of novel reagents is fundamental to progress in peptide science. While Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is not an established coupling reagent, this guide provides the necessary framework to thoroughly assess its potential. By benchmarking it against well-understood, high-performance reagents like HATU, PyBOP, and DIC/Oxyma, researchers can generate the robust, comparative data needed to determine its viability. The results of such a study would not only characterize a new chemical entity but could also unveil novel activation mechanisms, ultimately enriching the synthetic chemist's toolbox for creating the next generation of peptide therapeutics.

References

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Albericio, F., & El-Faham, A. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 632-649. [Link]

  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52031-52037. [Link]

  • Conroy, C., et al. (2022). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 114(5), e24263. [Link]

  • Resolve Mass Spectrometry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Resolve Mass Spectrometry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • de la Torre, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 1-8. [Link]

  • Le, T. N., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(8), 1044-1053. [Link]

  • Muttenthaler, M., et al. (2025). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews. [Link]

  • Resolve Mass Spectrometry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Resolve Mass Spectrometry. [Link]

  • Guttman, O., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]

  • Miller, E. K., et al. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Link]

  • Zhang, Y., et al. (2018). Study of Efficiency of Coupling Peptides with Gold Nanoparticles. Journal of Visualized Experiments, (132), e56950. [Link]

  • Resolve Mass Spectrometry. (2026, March 12). Analytical Techniques Used in Peptide Sameness Testing. [Video]. YouTube. [Link]

Sources

Validation

Quality control standards and reference materials for Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride batches

Executive Summary As aza-peptides and semicarbazone-based bioconjugates become increasingly critical in targeted drug development, the demand for high-purity, structurally predictable building blocks has surged. Methyl 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As aza-peptides and semicarbazone-based bioconjugates become increasingly critical in targeted drug development, the demand for high-purity, structurally predictable building blocks has surged. Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS 1443980-86-6)—functionally an aza-glycine methyl ester surrogate—serves as a premier building block.

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling aza-peptide libraries lies in the purity and reactivity of the submonomer building blocks. This guide provides drug development professionals with a comprehensive evaluation of the quality control (QC) standards for this compound, an objective performance comparison against alternative linkers, and validated experimental protocols for its application.

Mechanistic Rationale: The Aza-Glycine Advantage

In peptidomimetic chemistry, replacing the α -carbon of an amino acid with a nitrogen atom yields an aza-peptide. This single atomic substitution exerts profound conformational restrictions, strongly favoring β -turn formations due to the lone pair-lone pair repulsion between adjacent hydrazine nitrogens and the planar urea moiety, which .

When evaluating methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride, the causality of its superior performance stems directly from its electronic structure. Standard hydrazines are highly nucleophilic and prone to uncontrolled over-alkylation. However, the semicarbazide moiety ( NH2​−NH−CO−NH− ) in this compound effectively delocalizes the lone pair of the α -nitrogen into the adjacent carbonyl. This resonance dampens nucleophilicity, preventing the hydantoin byproducts typically seen with aliphatic hydrazines and allowing for highly controlled, orthogonal coupling during . Furthermore, the methyl ester acts as a robust C-terminal protecting group that prevents unwanted polymerization and can be selectively hydrolyzed post-elongation.

Quality Control Standards & Reference Materials

To ensure reproducibility in cGMP pharmaceutical applications, batches of methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride must be benchmarked against rigorously characterized Reference Materials (RMs).

Critical Quality Attributes (CQAs)
  • Chemical Purity (HPLC-UV): Must exceed 98.0%. The primary degradation pathway is the hydrolysis of the methyl ester; therefore, the des-methylated acid impurity must be strictly quantified (<1.0%).

  • Hydrazine Trace Analysis: Unreacted hydrazine is a highly toxic, genotoxic impurity. Derivatization followed by GC-MS must confirm residual free hydrazine levels are < 10 ppm.

  • Moisture Content: As a hydrochloride salt, the compound is hygroscopic. Karl Fischer titration should indicate < 1.0% water to prevent premature hydrolysis during storage.

QC_Workflow A Raw Batch Sample (CAS 1443980-86-6) B RP-HPLC Separation (C18, Gradient Elution) A->B C UV Detection (210 nm & 254 nm) B->C D ESI-MS Analysis (m/z 184 [M+H]+) B->D E Compare to Reference (Purity > 98%) C->E D->E F Batch Release E->F

Quality control analytical workflow for batch validation and impurity profiling.

Comparative Performance Guide

When designing a bioconjugation or peptide elongation strategy, selecting the correct hydrazine/semicarbazide derivative is critical. The table below objectively compares methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride against common alternatives used in and peptide synthesis.

Feature / ReagentMethyl 2-[(hydrazinecarbonyl)amino]acetate HClSemicarbazide HClFmoc-Aza-Gly-OHMethyl 2-hydrazinylacetate HCl
Structural Backbone Aza-glycine methyl esterNone (Simple linker)Fmoc-protected aza-glycineHydrazinyl ester
Nucleophilicity Moderate (Resonance stabilized)ModerateLow (Protected)High (Prone to side-reactions)
Ligation Half-Life (pH 4.5) 2.4 hours3.1 hoursN/A (Requires deprotection)0.8 hours (Highly unstable)
Hydantoin Byproduct < 2%N/A< 5%> 15%
Primary Application Solution-phase aza-peptides, BioconjugationSmall molecule synthesisSolid-Phase Peptide SynthesisUnprotected rapid ligation

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols incorporate built-in analytical checkpoints.

Protocol A: Quality Control HPLC-UV Validation

This protocol validates the purity of the batch against a certified reference standard.

  • Sample Preparation: Dissolve 1.0 mg of the batch sample and 1.0 mg of the Reference Standard separately in 1.0 mL of LC-MS grade Water/Acetonitrile (90:10, v/v).

  • System Setup: Utilize a C18 column (150 x 4.6 mm, 3 µm). Set Mobile Phase A to 0.1% TFA in Water, and Mobile Phase B to 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validating Detection: Monitor UV absorbance simultaneously at 210 nm (amide/urea backbone) and 254 nm (aromatic impurities).

  • Acceptance Criteria: The retention time of the main peak must match the reference standard within ±0.1 minutes. The integrated area of the main peak at 210 nm must be ≥98.0% of the total peak area.

Protocol B: Aniline-Catalyzed Semicarbazone Ligation

This protocol details the use of the batch for bioconjugating an aldehyde-functionalized peptide. We utilize aniline as a nucleophilic catalyst to accelerate the rate-determining dehydration step of semicarbazone formation.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5.

  • Reagent Mixing: Dissolve the target aldehyde-peptide to a final concentration of 10 mM in the buffer. Add methyl 2-[(hydrazinecarbonyl)amino]acetate HCl to a final concentration of 15 mM (1.5 equivalents).

  • Catalyst Addition: Add aniline to a final concentration of 100 mM.

  • Incubation: Agitate the mixture gently at 25°C for 2 hours.

  • Self-Validating Checkpoint: Inject a 5 µL aliquot into the HPLC. The protocol is self-validating because the newly formed semicarbazone bond exhibits a strong, distinct UV absorbance shift to ~270 nm. The disappearance of the starting material peak at 210 nm and the emergence of a new peak at 270 nm confirms successful ligation.

Ligation_Workflow Step1 Semicarbazide Linker (15 mM) Step3 Buffer & Catalyst (pH 4.5 + Aniline) Step1->Step3 Step2 Target Aldehyde (10 mM) Step2->Step3 Step4 Incubation (25°C, 2 hours) Step3->Step4 Step5 Semicarbazone Conjugate (Stable Linkage) Step4->Step5

Aniline-catalyzed semicarbazone ligation workflow for bioconjugation.

References

  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Influence of Aza-Glycine Substitution on the Internalization of Penetratin Source: Pharmaceuticals (Basel) via PubMed Central (PMC) URL:[Link]

  • Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides Source: Molecules (MDPI) URL:[Link]

  • In Situ Ligation between Peptides and Silica Nanoparticles for Making Peptide Microarrays on Polycarbonate Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Comparative

A Comparative Guide to Elucidating the 3D Conformation of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Three-Dimensional Architecture of a Flexible Molecule Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is a small organi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Three-Dimensional Architecture of a Flexible Molecule

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is a small organic molecule with significant conformational flexibility. Its structure, featuring several rotatable single bonds, gives rise to a multitude of possible three-dimensional arrangements. Understanding the preferred 3D conformation is paramount for predicting its physicochemical properties, molecular interactions, and potential biological activity. This guide provides an in-depth comparison of three powerful techniques for elucidating the 3D structure of such molecules: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

While a crystal structure for Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is not publicly available, we will leverage data from closely related compounds to infer its likely solid-state conformation. This guide will delve into the theoretical underpinnings and practical application of each technique, offering a comparative analysis of the insights they provide into the molecule's spatial arrangement.

Synthesis of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

A plausible synthetic route to the target molecule involves a two-step process starting from readily available precursors. The first step is the synthesis of methyl carbazate, followed by its reaction with methyl glycinate hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl Carbazate

  • In a round-bottom flask equipped with a condenser, combine dimethyl carbonate and hydrazine hydrate.

  • Heat the mixture to 50°C and stir for 30 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Remove water, methanol, and excess dimethyl carbonate under reduced pressure to yield methyl carbazate as a white crystalline solid.[1]

Step 2: Synthesis of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

  • Dissolve methyl glycinate hydrochloride and an equimolar amount of methyl carbazate in a suitable solvent, such as methanol.

  • The reaction is expected to proceed at room temperature with stirring. The reaction involves the nucleophilic attack of the amino group of methyl glycinate on the carbonyl group of methyl carbazate, followed by the elimination of methanol.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_step1 Step 1: Methyl Carbazate Synthesis cluster_step2 Step 2: Final Product Synthesis DMC Dimethyl Carbonate MC Methyl Carbazate DMC->MC Reaction at 50°C, then RT HH Hydrazine Hydrate HH->MC Product Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride MC->Product Reaction in Methanol MGH Methyl Glycinate Hydrochloride MGH->Product

Caption: Workflow for the synthesis of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride.

I. Single-Crystal X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray crystallography provides the most definitive determination of a molecule's 3D structure in the solid state. It yields precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's conformation as it exists within a crystal lattice.

Inferred 3D Conformation from Analogous Structures

In the absence of a crystal structure for the title compound, we can infer its likely solid-state conformation by examining the crystallographic data of closely related molecules, such as methyl carbazate derivatives. The crystal structure of Methyl 3-(4-methylbenzylidene)carbazate, a product of the reaction between methyl carbazate and 4-methylbenzaldehyde, provides valuable insights.[2][3][4]

From this and other similar structures, we can anticipate the following key features for Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride in the solid state:

  • Planarity: The carbazate fragment (N-NH-C=O) is expected to be nearly planar.

  • Hydrogen Bonding: The presence of N-H and C=O groups strongly suggests the formation of intermolecular hydrogen bonds, which will be a dominant force in the crystal packing. These interactions will likely link molecules into chains or sheets.

  • Conformation: The molecule will likely adopt a conformation that maximizes hydrogen bonding and minimizes steric hindrance. The relative orientation of the methyl ester and the hydrazinecarbonylamino group will be fixed in a low-energy conformation within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow single crystals of the compound suitable for X-ray diffraction. This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Xray_Workflow cluster_main Single-Crystal X-ray Crystallography Workflow Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is a powerful technique for determining the 3D structure and dynamics of molecules in solution. Unlike X-ray crystallography, which provides a static picture in the solid state, NMR can reveal the average conformation and the flexibility of a molecule in its solution environment. For flexible molecules like Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride, NMR is indispensable for understanding its behavior in a more biologically relevant context.

The key NMR experiments for 3D conformational analysis are the Nuclear Overhauser Effect (NOE) based techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).[5] These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by bonds.[5]

Determining Conformation through NOE/ROE Correlations

For a flexible acyclic molecule, the pattern of NOE or ROE cross-peaks provides crucial distance constraints that can be used to build a 3D model of the predominant solution conformation. The intensity of an NOE/ROE signal is inversely proportional to the sixth power of the distance between the two interacting protons.

For Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride, a 2D NOESY or ROESY spectrum would be expected to show correlations between:

  • Protons on the methyl group of the ester and nearby protons on the acetate backbone.

  • Protons of the methylene group in the acetate moiety and the NH protons of the ureido linkage.

  • Correlations between different NH protons, if their proximity allows.

By analyzing these correlations, the relative orientations of the different molecular fragments can be deduced, revealing the folded or extended nature of the molecule in solution.

Experimental Protocol: 2D NOESY/ROESY
  • Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small molecules, NOESY is generally preferred.[5] A series of experiments with varying mixing times should be performed to monitor the build-up of NOE signals.

  • Data Processing and Analysis: Process the 2D data to obtain the spectrum. Identify and integrate the cross-peaks, which correspond to the through-space interactions.

  • Structure Calculation: Use the distance constraints derived from the NOE/ROE intensities as input for molecular modeling software to generate a family of 3D structures consistent with the experimental data.

NMR_Workflow cluster_nmr NMR Conformational Analysis Workflow Sample_Prep Sample Preparation Acquisition 2D NOESY/ROESY Data Acquisition Sample_Prep->Acquisition Processing Data Processing & Peak Picking Acquisition->Processing Constraints Derive Distance Constraints Processing->Constraints Modeling 3D Structure Calculation Constraints->Modeling

Caption: Workflow for 3D structure elucidation using 2D NMR spectroscopy.

III. Computational Modeling: In Silico Conformational Prediction

Computational chemistry provides a powerful in silico approach to explore the conformational landscape of flexible molecules. Through methods like conformational searches and quantum mechanical calculations (e.g., Density Functional Theory - DFT), it is possible to identify low-energy conformers and predict their relative stabilities.[6] This approach is particularly valuable when experimental data is scarce or when a deeper understanding of the factors governing conformational preference is desired.

Exploring the Conformational Space

For Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride, a computational conformational analysis would involve systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer. This process generates a potential energy surface, and the low-energy regions correspond to the most stable conformations.

DFT calculations can provide accurate geometries and relative energies of the different conformers. These calculations can also help in understanding the role of intramolecular hydrogen bonding and steric interactions in stabilizing certain conformations. The combination of experimental NMR data with DFT calculations can be a particularly powerful approach, where the computational results can help in refining and interpreting the experimental observations.[7]

Experimental Protocol: Computational Conformational Analysis
  • Structure Building: Build the 2D structure of the molecule in a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to generate a large number of possible 3D conformers.

  • Energy Minimization and Ranking: Minimize the energy of each conformer using a suitable force field or a semi-empirical method to obtain a set of low-energy structures.

  • Quantum Mechanical Calculations: For the most promising low-energy conformers, perform higher-level DFT calculations to obtain more accurate geometries and relative energies.

  • Analysis: Analyze the resulting low-energy conformers to identify the most stable structures and the key intramolecular interactions that stabilize them.

Computational_Workflow cluster_comp Computational Conformational Analysis Workflow Build Build 2D Structure Search Conformational Search Build->Search Minimize Energy Minimization (Force Field) Search->Minimize DFT DFT Calculations (Quantum Mechanics) Minimize->DFT Analyze Analyze Low-Energy Conformers DFT->Analyze

Caption: Workflow for computational conformational analysis.

Comparison of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (NOESY/ROESY)Computational Modeling
State of Matter Solid (crystalline)SolutionIn silico (gas phase or with solvent model)
Information Obtained Precise atomic coordinates, bond lengths, angles, torsional angles in the solid state.Through-space proton-proton distances (<5 Å), average solution conformation, molecular dynamics.Geometries and relative energies of stable conformers, potential energy surface.
Key Advantage Unambiguous and highly precise 3D structure.Provides information in a biologically relevant solution state and on molecular flexibility.Allows exploration of the entire conformational space and provides energetic insights without the need for physical samples.
Key Limitation Requires high-quality single crystals; structure may not be representative of the solution conformation.Provides ensemble-averaged data, structure calculation can be complex for very flexible molecules.Accuracy depends on the level of theory and completeness of the conformational search; results need experimental validation.

Conclusion: A Synergistic Approach to 3D Structural Elucidation

The determination of the 3D conformation of a flexible molecule like Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is best achieved through a synergistic application of experimental and computational techniques. While single-crystal X-ray crystallography, if successful, would provide an invaluable, high-resolution snapshot of the molecule in its solid state, NMR spectroscopy offers critical insights into its dynamic nature and average conformation in solution. Computational modeling complements these experimental techniques by providing a theoretical framework for understanding the conformational preferences and the energetic landscape of the molecule.

For drug development professionals and researchers, a comprehensive understanding of a molecule's 3D structure is not just an academic exercise; it is a critical component in the rational design of new therapeutic agents. By employing the methodologies outlined in this guide, scientists can gain a deeper understanding of the structure-activity relationships of novel compounds, ultimately accelerating the drug discovery process.

References

  • Li, Y.-F., Zhang, F.-G., & Jian, F.-F. (2010). Methyl 3-(4-methylbenzylidene)carbazate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1429.
  • Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis.
  • Sánchez-Sanz, G., et al. (2021). Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation.
  • Dyson, H. J., & Wright, P. E. (1996). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. Journal of Magnetic Resonance, Series B, 110(3), 213-225.
  • Horský, J., & Sklenář, V. (2022). Exhaustive Mapping of the Conformational Space of Natural Dipeptides by the DFT-D3//COSMO-RS Method. The Journal of Physical Chemistry B, 126(32), 6068-6080.
  • Sánchez-Sanz, G., et al. (2021). Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation.
  • Tekin, S., et al. (2025).
  • Al-Otaibi, J. S., et al. (2022). Bifunctional Azido(thio)ureas from an O-Protected 2-Amino-2-deoxy-d-glucopyranose: Synthesis and Structural Analyses. Molecules, 27(22), 7808.
  • Rbaa, M., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Journal of Molecular Structure, 1301, 137380.
  • Turovtsev, V. V., et al. (2017). Enthalpies of Formation of Hydrazine and Its Derivatives. The Journal of Physical Chemistry A, 121(26), 5034-5043.
  • Schlegel, H. B., & Skancke, A. (1993). Thermochemistry, Energy Comparisons, and Conformational Analysis of Hydrazine, Triazane, and Triaminoammonia. Journal of the American Chemical Society, 115(16), 7465-7471.
  • Al-Warhi, T., et al. (2021).
  • Gomathi, G., et al. (2016). Physicochemical, electrical and optical studies of methyl-3-(2-furylmethylidene) carbazate single crystal.
  • Gomathi, G., et al. (2016). A bluish – green emitting organic compound Methyl 3–[(E)–(2– hydroxy–1-naphthyl)methylidene]carbazate: Spectroscopic, thermal, fluorescence, antimicrobial and molecular docking studies. RSC Advances, 6(99), 97269-97280.
  • Pattabiraman, N., et al. (2004). Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions. Journal of Biomolecular Structure and Dynamics, 22(3), 339-352.
  • Korendovych, I. V., & DeGrado, W. F. (2014). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.
  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst.
  • Srinivasan, K., et al. (2011). Methyl 3-[(E)-(2-hydroxy-1-naphthyl)methylidene]carbazate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2022.
  • Li, Y.-F., Zhang, F.-G., & Jian, F.-F. (2010). Methyl 3-(4-methylbenzylidene)carbazate.
  • Li, Y.-F., Zhang, F.-G., & Jian, F.-F. (2010). Methyl 3-(4-methylbenzylidene)carbazate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1429.
  • Wang, S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 14(1), 1-15.
  • Organic Syntheses Procedure. (1980). Organic Syntheses, 59, 136.
  • Yano, K., et al. (2020). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. Scientific Reports, 10(1), 14856.
  • LaPlante, S. R., et al. (2020). NMR free ligand conformations and atomic resolution dynamics. Journal of Biomolecular NMR, 74(8-9), 427-438.
  • Zhang, J.-P., et al. (2017). Methyl carbazate synthesis. Chinese Chemical Letters, 28(2), 372-376.
  • Baldino, C. M., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 11039.
  • NextSDS. (n.d.). methyl 2-[(hydrazinecarbonyl)
  • CN105037196B - The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure - Google P
  • Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 27(01), 131-135.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Disposal of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride. As a hydrazine derivative and a hydrochloride salt, this compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride. As a hydrazine derivative and a hydrochloride salt, this compound requires careful handling due to its potential toxicity, reactivity, and corrosive properties. This document is designed for researchers, scientists, and drug development professionals to ensure safety and regulatory adherence in the laboratory.

Hazard Profile and Core Disposal Principle

Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is not a common household chemical; it is a specialized laboratory reagent. Its molecular structure necessitates a cautious approach.

  • Hydrazine Moiety: Hydrazine and its derivatives are classified by the Environmental Protection Agency (EPA) as hazardous wastes.[1][2] They are known for their potential toxicity, and some are considered possible or probable human carcinogens.[2] Hydrazines are also strong reducing agents and can react violently with oxidizing agents.[3]

  • Hydrochloride Salt: The hydrochloride component makes the compound acidic. While this specific salt's corrosivity is not fully documented, it is prudent to handle it as a potential corrosive, especially in the presence of moisture.

Core Principle: Based on this profile, Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[4][5][6] All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and local regulations.[4]

Personal Protective Equipment (PPE) and Handling

Before handling the compound for disposal, ensure a safe work environment and proper PPE.

  • Engineered Controls: All handling and packaging for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7] Ensure a safety shower and eyewash station are immediately accessible.[8]

  • Required PPE:

    • Eye Protection: Wear chemical safety goggles and a face shield.[8][9]

    • Hand Protection: Use chemically resistant gloves, such as butyl rubber.[3]

    • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or slicker suit should be used.[3]

    • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for spill cleanup outside of a hood.[3]

Step-by-Step Disposal Protocol

Follow this sequence for the safe segregation, containerization, and disposal of waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Solid Waste: Collect any unused or expired pure Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride.

  • Contaminated Debris: Separately collect any lab materials that have come into contact with the chemical. This includes gloves, weighing papers, pipette tips, and paper towels used for cleanup.[7][10]

  • Incompatible Wastes: Do NOT mix this waste stream with other chemicals. Specifically, ensure it is segregated from:

    • Strong Oxidizing Agents (e.g., nitrates, peroxides, hypochlorites): Mixing can result in immediate ignition or explosion.[3]

    • Strong Bases (e.g., sodium hydroxide): This will neutralize the hydrochloride salt in an uncontrolled manner and may generate heat or gas.

    • Metal Oxides: Avoid contact with oxides of iron, copper, lead, and others, as they can catalyze decomposition.[3]

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by law and are essential for safety.

  • Primary Container: If disposing of the original product, leave it in its original container if it is intact and can be securely sealed.[10]

  • Waste Container Selection:

    • For solid waste and contaminated debris, use a designated, sealable hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Line the container with a clear plastic bag for contaminated debris.[10]

  • Labeling:

    • Every waste container must be clearly labeled as soon as the first piece of waste is added.

    • The label must include:

      • The words "HAZARDOUS WASTE "[7]

      • The full chemical name: "Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride "

      • The date accumulation began.

      • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Storage (Satellite Accumulation)

Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.

  • The container must be kept closed at all times except when actively adding waste.[11]

  • Store it in a well-ventilated, secure area away from incompatible materials.[7]

  • Use secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak, especially for glass containers.[11]

Step 4: Final Disposal
  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste management company.[6][7]

  • Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specific, validated, and approved institutional protocol. Oxidation with agents like sodium hypochlorite can be used for hydrazine destruction but can be dangerous and may produce hazardous byproducts if not done correctly.[1][12][13]

Emergency Procedures

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[14]

  • Contain: For small spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of a spill. [7][15]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol) and a disposable cloth. Place the cloth in the contaminated waste bag.[7]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[6]

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal cluster_3 Emergency Spill start Waste Generation: Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride pure Unused/Expired Compound start->pure Characterize Waste contaminated Contaminated Labware (Gloves, Wipes, Pipettes) start->contaminated Characterize Waste container Place in a designated, compatible, and sealed Hazardous Waste container pure->container contaminated->container labeling Label container with: 'Hazardous Waste', Chemical Name, Date container->labeling segregate Segregate from Incompatibles (Oxidizers, Strong Bases) labeling->segregate storage Store in designated Satellite Accumulation Area pickup Arrange pickup by certified hazardous waste vendor via EHS storage->pickup segregate->storage spill Spill Occurs spill_cleanup Follow Spill Cleanup Protocol: 1. Wear full PPE 2. Cover with inert absorbent 3. Collect material spill->spill_cleanup spill_cleanup->container Dispose of cleanup materials

Caption: Disposal workflow for Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride.

Reference Data: Exposure Limits for Hydrazine

To underscore the potential hazard of the hydrazine functional group, the table below lists established occupational exposure limits for hydrazine. While these are not specific to the title compound, they provide a critical reference point for risk assessment.

Regulatory BodyExposure Limit (8-hr Time-Weighted Average)Notes
OSHA (Occupational Safety and Health Admin.)1 ppmPermissible Exposure Limit (PEL)
NIOSH (National Institute for Occupational Safety and Health)0.03 ppmRecommended Exposure Limit (REL), 2-hr Ceiling
ACGIH (American Conference of Governmental Industrial Hygienists)0.01 ppmThreshold Limit Value (TLV)
Source: New Jersey Department of Health Hazardous Substance Fact Sheet[15]

References

  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Retrieved from University of Illinois Division of Research Safety website.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI. Retrieved from [Link]

  • Arkema. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Hydrazines.
  • Aldrich. (2025, November 6). Safety Data Sheet: 3-Methylbenzothiazol-2(3H)-one hydrazone hydrochloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Ethyl hydrazinoacetate hydrochloride.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Regulations and Guidelines Applicable to Hydrazine. NCBI. Retrieved from [Link]

  • TCI Chemicals. (2024, December 16). Safety Data Sheet: 2-Aminoethyl Methyl Sulfone Hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Chem Service. (2014, July 31). Safety Data Sheet: Methyl hydrazine.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • MedchemExpress. (2025, October 13). Safety Data Sheet: Boc-NH-PEG2-C2-NH2.
  • BOC Sciences. (n.d.). MSDS of Methyl 2-(2-aminophenyl)acetate hydrochloride.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%).
  • FUJIFILM Wako Chemicals. (2024, February 26). Safety Data Sheet: Methylhydrazine.
  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines.
  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
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Handling

Personal protective equipment for handling Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride

As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to guide researchers and drug development professionals in the safe handling, personal protective equipment (PPE) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to guide researchers and drug development professionals in the safe handling, personal protective equipment (PPE) selection, and disposal of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride (CAS: 1443980-86-6)[1].

To build a truly safe laboratory environment, we must move beyond blindly following safety data sheets. We must understand the chemical causality behind the hazards to implement protocols that are robust, logical, and self-validating.

Hazard Profile & Mechanistic Causality

Understanding the molecular behavior of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride is critical for selecting the correct PPE. The compound carries several severe GHS hazard classifications[1]:

  • Acute Tox. 4 (Oral, Dermal, Inhalation): The hydrazinecarbonyl (semicarbazide) moiety is a highly reactive nucleophile. Its structure allows it to readily penetrate the stratum corneum (the outer layer of skin) and cross biological membranes, leading to systemic toxicity via dermal absorption or inhalation[1].

  • Skin Irrit. 2 & Eye Irrit. 2A: As a hydrochloride salt, this compound is inherently hygroscopic. Upon contact with ambient moisture, sweat on the skin, or the mucosal membranes of the eyes, it undergoes localized dissociation, releasing trace acidic species. This localized pH drop drives severe tissue irritation[1],[2].

  • STOT SE 3 (Respiratory Tract): Hydrochloride salts of amino acid derivatives often present as fine, low-density crystalline powders. They are highly susceptible to static scatter. If aerosolized, the micro-particles directly irritate the respiratory tract, necessitating the Specific Target Organ Toxicity designation[1],[3].

Quantitative PPE Matrix

PPE selection must scale with the operational volume to mitigate the specific risks of aerosolization and dermal breakthrough.

Operation ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Analytical (< 1g) Tight-fitting safety goggles (EN 166)[4].Single-layer Nitrile gloves (≥ 0.11 mm thickness).Standard cotton lab coat (fully buttoned).Not required if handled inside a certified fume hood.
Preparative (> 1g) Safety goggles + Full face shield.Double-gloved: Inner Nitrile, Outer Neoprene[4].Chemical-resistant apron over lab coat.N95/P100 particulate respirator if static scatter is observed.
Spill Response Safety goggles + Full face shield.Double-gloved: Heavy-duty Nitrile (≥ 0.30 mm).Tyvek suit or chemical-resistant apron.Half-face respirator with P100/Organic vapor cartridges[2].

Step-by-Step Operational Workflows

Every handling protocol must be a closed, self-validating system to ensure no contamination escapes the primary engineering controls.

Protocol A: Safe Weighing and Transfer
  • Engineering Control Verification: Verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not handle the powder on an open bench[3].

  • Static Mitigation (Causality Step): Because the hydrochloride salt is prone to static scatter, use an anti-static gun (e.g., Zerostat) on the weighing boat and your metal V-shaped spatula prior to contact. This prevents the powder from aerosolizing and triggering the STOT SE 3 hazard.

  • Transfer & Sealing: Transfer the solid into a pre-tared glass vial. Cap the vial before removing it from the fume hood to entirely eliminate the risk of inhalation exposure during transit.

  • Self-Validation Step: After completing the transfer, swab the immediate benchtop area with a damp pH indicator strip. A pH of 5–7 confirms the successful containment of the chemical. A localized drop in pH (pH < 4) indicates invisible acidic hydrochloride salt residue, requiring immediate decontamination.

Protocol B: Spill Response & Decontamination
  • Isolation: Immediately evacuate the immediate area and upgrade to Spill Response PPE (see Matrix)[2].

  • Containment (Causality Step): Never sweep the dry powder. Sweeping aerosolizes the compound, maximizing the inhalation hazard[4]. Instead, gently cover the solid spill with damp, absorbent paper towels. The water will safely dissolve the hydrochloride salt without generating dust.

  • Collection: Scoop the damp towels and dissolved residue into a designated hazardous waste container using a plastic scraper.

  • Neutralization: Wash the spill area thoroughly with copious amounts of soap and water[4]. The surfactant in the soap helps lift any remaining organic hydrazine derivatives, while the water neutralizes the acidic salt.

Operational Workflow Diagram

G Start Start: Chemical Handling Scale Determine Operation Scale Start->Scale Anal Analytical (<1g) Scale->Anal Prep Preparative (>1g) Scale->Prep PPE_Anal Standard PPE: Nitrile Gloves, Lab Coat, Safety Glasses Anal->PPE_Anal PPE_Prep Enhanced PPE: Double Gloves, Face Shield, Chemical Apron Prep->PPE_Prep Hood Execute in Certified Fume Hood PPE_Anal->Hood PPE_Prep->Hood Decon Decontaminate Surfaces (Soap & Water) Hood->Decon Waste Dispose as Toxic Organic Waste Decon->Waste

Workflow for PPE selection and handling of Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride.

Disposal Plan

Due to its Acute Tox. 4 classification and environmental hazards, this chemical cannot be disposed of in standard aqueous waste streams[3].

  • Solid Waste: All contaminated gloves, weighing boats, and damp spill-response towels must be placed in a sealed, clearly labeled "Toxic Organic Solid Waste" container.

  • Liquid Waste: If the chemical is dissolved in a solvent during your workflow, categorize the waste based on the solvent used (e.g., Halogenated vs. Non-Halogenated). Ensure the label explicitly lists "Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride" as a toxic constituent to alert downstream waste management personnel.

References

  • NextSDS Database. "methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride — Chemical Substance Information." NextSDS. 1

  • Sigma-Aldrich. "Methyl glycinate hydrochloride." Sigma-Aldrich.

  • Lorne Laboratories. "SAFETY DATA SHEET - Acute Tox. 4, STOT SE 3." Lorne Labs. 3

  • Avankasei. "Safety data sheet according to Regulation (EC) No 1907/2006." Avankasei. 4

  • Megazyme. "Catalase Assay Kit - Safety Data Sheet." Megazyme. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
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Reactant of Route 2
Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride
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